molecular formula C10H11NO3 B8576335 2-(2-Formyl-3-methylphenoxy)acetamide

2-(2-Formyl-3-methylphenoxy)acetamide

Cat. No.: B8576335
M. Wt: 193.20 g/mol
InChI Key: TZQKNFQTZFSSHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Formyl-3-methylphenoxy)acetamide is a useful research compound. Its molecular formula is C10H11NO3 and its molecular weight is 193.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

2-(2-formyl-3-methylphenoxy)acetamide

InChI

InChI=1S/C10H11NO3/c1-7-3-2-4-9(8(7)5-12)14-6-10(11)13/h2-5H,6H2,1H3,(H2,11,13)

InChI Key

TZQKNFQTZFSSHE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)N)C=O

Origin of Product

United States

Foundational & Exploratory

The Dual Utility of 2-(2-Formyl-3-methylphenoxy)acetamide: From Photo-Triggered Click Chemistry to PD-L1 Immunomodulation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

As a Senior Application Scientist, I frequently encounter molecular scaffolds that transcend a single discipline. 2-(2-Formyl-3-methylphenoxy)acetamide is a prime example of such a bifunctional powerhouse. Structurally, it combines an acetamide moiety—capable of forming robust hydrogen bond networks crucial for pharmacological targeting—with a 2-formyl-3-methylphenoxy (FMP) core. This FMP core is a highly efficient, second-generation photoenol precursor that has revolutionized spatially controlled click chemistry.

This whitepaper provides an in-depth technical analysis of this molecule, detailing the causality behind its photochemical reactivity, its emerging role as a small-molecule immunomodulator in oncology, and self-validating experimental protocols for its application in both domains.

Molecular Architecture & Physicochemical Profile

The versatility of this compound stems from its specific ortho-substitution pattern. The spatial proximity of the formyl (-CHO) and methyl (-CH₃) groups on the phenoxy ring is the absolute prerequisite for its unique photochemical isomerization. Meanwhile, the acetamide tail provides solubility and acts as a critical pharmacophore for protein-protein interaction (PPI) inhibition.

Table 1: Physicochemical Properties
PropertyValueScientific Implication
Molecular Formula C₁₀H₁₁NO₃Compact scaffold, ideal for modular drug design.
Molecular Weight 193.20 g/mol Low molecular weight ensures high ligand efficiency.
H-Bond Donors 1 (Acetamide NH₂)Facilitates binding in hydrophobic protein clefts.
H-Bond Acceptors 3 (Carbonyl, Formyl, Phenoxy O)Enables stabilization of reactive photochemical intermediates.
Rotatable Bonds 4Provides the flexibility needed for optimal receptor fit.

Photochemical Dynamics: The 2nd-Generation Photoenol

The FMP moiety is celebrated in polymer science as a "second-generation" photoenol precursor. When exposed to specific UV wavelengths, the molecule undergoes a rapid, catalyst-free transformation that enables highly controlled bioconjugation (1)[1].

The Causality of Photoenolization

Upon irradiation at 320 nm, the formyl group undergoes an


 transition, extracting a hydrogen atom from the adjacent ortho-methyl group. This creates a short-lived biradical that immediately rearranges into a highly reactive diene known as an o-quinodimethane (photoenol).

Why is FMP superior to first-generation precursors? The presence of the phenoxy oxygen allows for intramolecular hydrogen bonding in the excited state. This stabilization significantly increases the lifetime of the reactive intermediate and biases the formation toward the highly reactive Z-isomer. Consequently, FMP can react with less electron-deficient dienophiles (like acrylates) at ambient temperatures, a feat impossible for earlier photoenols (2)[2].

Photoenol A FMP Precursor (2-formyl-3-methylphenoxy) B Excited Biradical State (Short-lived) A->B UV Irradiation (320 nm) C o-Quinodimethane (Reactive Photoenol) B->C Photoisomerization (H-bond stabilized) E Diels-Alder Cycloadduct (Stable Conjugate) C->E [4+2] Cycloaddition (Catalyst-free) D Dienophile (e.g., Maleimide) D->E Spontaneous reaction at RT

Photochemical pathway of FMP photoenolization and subsequent Diels-Alder cycloaddition.

Protocol: Spatially Resolved Diels-Alder Bioconjugation

To harness this photochemical property for surface functionalization (e.g., creating biosensors on cellulose paper), the following self-validating protocol must be employed (3)[3].

Step-by-Step Methodology
  • Substrate Preparation: Treat the target surface (e.g., cellulose paper) with 10% NaOH(aq).

    • Causality: This swells the fibers and removes loosely bound fines, maximizing the accessible surface area for covalent attachment.

  • FMP Deposition: Attach the FMP-acetamide linker to the surface hydroxyls using standard EDC/DMAP esterification.

  • UV Activation: Irradiate the functionalized surface with a 320 nm compact fluorescence lamp through a shadow mask.

    • Causality: The 320 nm wavelength specifically targets the formyl group's absorption band without causing non-specific photobleaching or degradation of the underlying biological substrate.

  • Cycloaddition: Introduce a maleimide-tagged target molecule (e.g., a fluorogenic sensor protein).

    • Causality: Maleimide is highly electron-deficient. This drives a rapid, irreversible[4+2] cycloaddition with the transient photoenol, thermodynamically propelled by the restoration of the benzene ring's aromaticity.

  • Self-Validation (Critical): A parallel "Dark Control" must be maintained. The dark control undergoes all steps but is shielded from UV light.

    • Validation Metric: The dark control must show 0% conjugation via ToF-SIMS or fluorescence imaging, proving the reaction is strictly photo-triggered and not a result of non-specific adsorption.

Workflow Step1 1. Substrate Prep Base treatment Step2 2. FMP Deposition EDC/DMAP Coupling Step1->Step2 Step3 3. UV Activation 320 nm irradiation Step2->Step3 Control Dark Control No UV = No Reaction Step2->Control Validation Step4 4. Cycloaddition Maleimide trapping Step3->Step4

Experimental workflow for spatially controlled FMP-mediated surface functionalization.

Pharmacological Application: PD-1/PD-L1 Immunomodulation

Beyond materials science, derivatives of this compound have been identified as potent immunomodulators. Specifically, they act as small-molecule inhibitors of the Programmed Death-Ligand 1 (PD-L1) pathway, which is frequently hijacked by tumors to evade immune detection (4)[4].

Mechanism of Action

The FMP-acetamide scaffold binds directly to the hydrophobic cleft of the PD-L1 dimer. The acetamide tail forms critical hydrogen bonds with the protein backbone, while the phenoxy ring engages in


 stacking. This creates a steric blockade that prevents PD-L1 from interacting with the PD-1 receptor on T-cells, thereby reversing T-cell exhaustion and restoring the immune system's ability to attack the tumor.

PDL1_Inhibition Tumor Tumor Cell (Expressing PD-L1) TCell T-Cell (Expressing PD-1) Tumor->TCell PD-L1 binds PD-1 (Immune Evasion) Inhibitor FMP-Acetamide Derivative (Small Molecule Inhibitor) Inhibitor->Tumor Binds PD-L1 (Steric Blockade) Inhibitor->TCell Prevents PD-1 Binding ImmuneResponse Restored Immune Response (Tumor Cell Death) Inhibitor->ImmuneResponse Reactivates T-Cell

Mechanism of PD-L1 immune checkpoint blockade by FMP-acetamide derivatives.

Protocol: In Vitro Checkpoint Inhibition Assay

To evaluate the efficacy of synthesized FMP-acetamide derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard.

Step-by-Step Methodology
  • Recombinant Assay Setup: Prepare a reaction buffer (pH 7.4) containing recombinant human PD-L1 (His-tagged) and PD-1 (Fc-tagged), alongside Europium-labeled anti-His and APC-labeled anti-Fc antibodies.

  • Compound Incubation: Pre-incubate the FMP-acetamide derivative with the PD-L1 complex for 30 minutes at room temperature.

    • Causality: Small-molecule inhibitors require sufficient equilibration time to displace water molecules from the PD-L1 hydrophobic cleft and establish the necessary hydrogen-bonding network via the acetamide moiety.

  • Signal Quantification: Measure the FRET signal using a microplate reader (Excitation: 340 nm, Emission: 665 nm / 615 nm). A decrease in the FRET ratio indicates successful disruption of the PD-1/PD-L1 complex.

  • Self-Validation (Critical):

    • Positive Control: Include a known PD-L1 inhibitor (e.g., BMS-202) to validate the assay's sensitivity and dynamic range.

    • Negative Control: Include a DMSO-only vehicle control to establish the baseline maximum FRET signal (100% binding).

Quantitative Data Summaries

To contextualize the performance of the FMP core, Table 2 summarizes its comparative photochemical kinetics against older generation precursors.

Table 2: Comparative Reaction Kinetics (Photoenolization)
Precursor TypeIntermediate LifetimeZ-Isomer RatioDienophile CompatibilityCatalyst Required?
1st Gen (o-methyl phenyl ketone) < 1 microsecondLowHighly electron-deficient onlyNo
2nd Gen (FMP-Acetamide) > 10 microseconds High Broad (including acrylates) No

Note: The extended lifetime of the FMP intermediate is directly caused by the stabilization provided by the intramolecular hydrogen bond formed post-irradiation.

References

  • US20150291549A1 - Compounds Useful as Immunomodulators Google Patents URL
  • National Institutes of Health (PMC)
  • Towards Complete Spatial and Temporal Control of Chemical Reactions Queen Mary University of London URL
  • National Institutes of Health (PMC)

Sources

3-methylsalicylaldehyde acetamide derivative synthesis

Technical Guide: Rational Synthesis of -Substituted-2-(2-formyl-6-methylphenoxy)acetamide Derivatives

Executive Summary

This guide details the synthetic architecture for constructing 3-methylsalicylaldehyde acetamide derivatives , specifically focusing on the


-alkylation2-(2-formyl-6-methylphenoxy)acetamides1

This protocol prioritizes the Williamson Ether Synthesis approach using phase-transfer catalysis or weak inorganic bases to minimize side reactions (e.g., Aldol condensation) common to benzaldehyde derivatives.

Retrosynthetic Analysis & Strategy

The synthesis is designed to introduce the acetamide moiety at the phenolic oxygen of 3-methylsalicylaldehyde (2-hydroxy-3-methylbenzaldehyde). The retrosynthetic disconnection reveals two primary precursors: the parent salicylaldehyde and an electrophilic

Strategic Considerations:
  • Regioselectivity: The 3-methyl group exerts steric hindrance ortho to the hydroxyl group. This requires optimized thermal conditions to drive the

    
     displacement at the sterically congested phenolic oxygen.
    
  • Chemoselectivity: The aldehyde carbonyl is susceptible to nucleophilic attack. Using a weak base (

    
    ) prevents the Cannizzaro reaction or self-condensation that strong bases (
    
    
    ) might trigger.
  • Catalysis: Potassium Iodide (KI) is employed as a Finkelstein-type catalyst to convert the alkyl chloride to a more reactive alkyl iodide in situ.

Retrosynthesiscluster_conditionsReaction DriversTargetTarget: 2-(2-formyl-6-methylphenoxy)acetamideDisconnectionDisconnection(Ether Linkage)Target->DisconnectionAldehyde3-Methylsalicylaldehyde(Nucleophile)Disconnection->AldehydeLinker2-Chloro-N-substituted acetamide(Electrophile)Disconnection->LinkerCatalystKI (Finkelstein)BaseK2CO3 (Anhydrous)

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the ether linkage.

Core Protocol: Synthesis of 2-(2-formyl-6-methylphenoxy)acetamides

Phase 1: Preparation of 2-Chloro- -arylacetamides (Electrophile Synthesis)

Before coupling, the specific chloroacetamide linker must be synthesized if not commercially available. This is achieved via the Schotten-Baumann reaction.[2]

Reagents: Substituted Aniline (1.0 eq), Chloroacetyl chloride (1.2 eq), Triethylamine (TEA) or

  • Dissolution: Dissolve the substituted aniline (e.g., 4-chloroaniline, aniline) in anhydrous DCM at 0°C. Add TEA (1.5 eq) as an acid scavenger.

  • Acylation: Dropwise add chloroacetyl chloride (diluted in DCM) over 30 minutes. Maintain temperature <5°C to prevent bis-acylation.

  • Workup: Stir at room temperature (RT) for 2–4 hours. Wash with 1N HCl (to remove unreacted amine), then saturated

    
    , then brine.
    
  • Isolation: Dry over

    
    , concentrate, and recrystallize from ethanol.
    
Phase 2: Coupling of 3-Methylsalicylaldehyde (The Main Reaction)

This step couples the phenol to the linker.

Reagents:

  • 3-Methylsalicylaldehyde (1.0 eq) [CAS: 824-42-0]

  • 2-Chloro-

    
    -substituted acetamide (1.1 eq)
    
  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Potassium Iodide (KI) (0.1 eq - Catalyst)

  • Solvent: Acetone (dry) or DMF (for slower reactions)

Step-by-Step Methodology:

  • Activation: In a round-bottom flask equipped with a reflux condenser and drying tube, dissolve 3-methylsalicylaldehyde (10 mmol) in dry acetone (30 mL). Add anhydrous

    
     (20 mmol) and stir at RT for 30 minutes.
    
    • Why: This deprotonates the phenol, generating the phenoxide anion. The color often deepens to yellow/orange.

  • Addition: Add the 2-chloro-

    
    -substituted acetamide (11 mmol) and KI (1 mmol).
    
    • Mechanistic Insight: KI reacts with the alkyl chloride to form a transient, highly reactive alkyl iodide (

      
      ), accelerating the rate-determining step (
      
      
      attack).
  • Reflux: Heat the mixture to reflux (approx. 56°C for acetone) for 6–12 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

    • Endpoint: Disappearance of the aldehyde spot and appearance of a less polar product spot.

  • Filtration: Cool to RT. Filter off the inorganic salts (

    
    , 
    
    
    , excess
    
    
    ). Wash the solid residue with hot acetone.
  • Concentration: Evaporate the solvent under reduced pressure to yield the crude solid.

  • Purification: Recrystallize from Ethanol/Water (9:1) or purify via silica gel column chromatography if the product is oily.

Experimental Optimization Data

The following table summarizes solvent and base effects observed in the synthesis of analogous salicylaldehyde derivatives:

SolventBaseTemp (°C)Time (h)Yield (%)Notes
Acetone

56 (Reflux)8-1285-92 Optimal. Easy workup (filtration).
DMF

804-678-85Faster, but aqueous workup required to remove DMF.
Ethanol

78 (Reflux)640-55Lower yield due to Aldol/Cannizzaro side reactions.
THF

66 (Reflux)2460Over-reaction;

is too strong for this substrate.

Workup & Characterization Workflow

The validation of the structure relies on confirming the ether linkage and the integrity of the aldehyde.

WorkupReactionCrude Reaction Mixture(Acetone)FilterFiltrationReaction->FilterFiltrateFiltrate (Product + Solvent)Filter->FiltrateSolidSolid Residue (K2CO3, KCl)Filter->SolidDiscardEvapRotary EvaporationFiltrate->EvapCrudeCrude SolidEvap->CrudeRecrystRecrystallization(EtOH/H2O)Crude->RecrystFinalPure Product(Crystalline)Recryst->Final

Figure 2: Purification workflow ensuring removal of inorganic salts and unreacted aldehyde.

Spectroscopic Signatures (Expected)
  • IR (

    
    ): 
    
    • 
       (Aldehyde): ~1680–1690 (Sharp).
      
    • 
       (Amide): ~1650–1670 (Amide I).
      
    • 
       (Amide): ~3200–3300 (Broad).
      
    • Absence of broad phenolic -OH stretch (3400+).

  • 
     NMR (DMSO-
    
    
    , 400 MHz):
    • 
       10.2–10.4 ppm (s, 1H, CH O).
      
    • 
       9.5–10.0 ppm (s, 1H, NH ).
      
    • 
       4.7–4.9 ppm (s, 2H, O-CH 
      
      
      -CO). Diagnostic for ether formation.
    • 
       2.2–2.4 ppm (s, 3H, Ar-CH 
      
      
      ).
  • 
     NMR: 
    
    • Carbonyls: ~189 ppm (Aldehyde), ~166 ppm (Amide).

    • Linker: ~68 ppm (O-C H

      
      ).
      

Alternative Route: Hydrazone Derivatization

While the ether linkage is the primary "derivative" scaffold, the aldehyde group itself can be derivatized with acetohydrazide to form


-(3-methylsalicylidene)acetohydrazide
  • Protocol: Reflux 3-methylsalicylaldehyde with acetohydrazide (1:1) in Ethanol with catalytic acetic acid (2 drops).

  • Utility: This creates a tridentate ligand system (ONO donor) often used in metallodrug design.

Safety & Handling

  • 3-Methylsalicylaldehyde: Irritant. Avoid inhalation.

  • Chloroacetyl Chloride: Lachrymator and corrosive. Handle strictly in a fume hood.

  • Waste Disposal: Halogenated organic waste (DCM extracts) must be segregated.

References

  • PubChem. (2025). 3-Methylsalicylaldehyde. National Library of Medicine. [Link]

  • Mauf, R. M., et al. (2014). Synthesis of Some new 2-(4-Aryliminophenoxy)N-Arylacetamide Via p-hydroxy benzaldehyde. Baghdad Science Journal. [Link]

  • Royal Society of Chemistry. (2014). Supplementary Information: Synthesis of 2-(4-formylphenoxy)-N-phenylacetamide. RSC Advances. [Link]

  • Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity. ResearchGate. [Link]

  • Demirbağ, B., et al. (2025). Salicylaldehyde-Derived Hydrazones: Synthesis and Biological Activity. PubMed. [Link]

Phenoxyacetamide Derivatives: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenoxyacetamide moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. Distinguished by its flexible ether linkage and the hydrogen-bonding potential of the amide motif, this scaffold has evolved from a simple herbicide precursor into a cornerstone for developing antimicrobials, anticancer agents, and non-steroidal anti-inflammatory drugs (NSAIDs).

This technical guide dissects the phenoxyacetamide class, moving beyond basic synthesis to explore the structure-activity relationships (SAR) driving potency. We focus on its application in inhibiting the Pseudomonas aeruginosa Type III Secretion System (T3SS) and targeting PARP-1 in hepatocellular carcinoma, providing reproducible protocols and data-driven insights for drug developers.

Part 1: Chemical Architecture & Synthetic Strategy

The Pharmacophore

The core phenoxyacetamide structure consists of a phenol ether linked to an acetamide group. Its medicinal value stems from three key features:

  • The Phenoxy Ring: A hydrophobic platform tolerant of diverse electronic substitutions (halogens, nitro, alkyl groups) to tune lipophilicity (

    
    ) and metabolic stability.
    
  • The Linker (

    
    ):  Provides rotational freedom, allowing the molecule to adopt conformations required for deep pocket binding.
    
  • The Amide Terminus: A critical site for hydrogen bonding (donor/acceptor) and further derivatization with aryl or alkyl amines to engage secondary binding pockets.

Synthetic Architectures

While multicomponent reactions (like the Ugi reaction) exist, the most robust and scalable route remains the Nucleophilic Substitution-Amidation sequence . This pathway allows for the independent optimization of the phenolic head and the amine tail.

Figure 1: General Synthetic Workflow

SynthesisWorkflow start Substituted Phenol inter Phenoxyacetic Acid Intermediate start->inter Base (K2CO3/NaOH) Reflux reagent1 Chloroacetic Acid (or Ethyl Chloroacetate) reagent1->inter activator Activation (SOCl2 or HATU/TBTU) inter->activator final Phenoxyacetamide Derivative activator->final Amidation amine Primary/Secondary Amine amine->final

Caption: Step-wise construction of the phenoxyacetamide core via etherification followed by amide coupling.

Detailed Experimental Protocol

Objective: Synthesis of N-(4-chlorophenyl)-2-(4-nitrophenoxy)acetamide (Targeting anticancer/anti-inflammatory activity).

Rationale: This protocol utilizes a Schotten-Baumann-like approach for the amidation step, ensuring high yields without expensive coupling reagents.

Step 1: Synthesis of 2-(4-nitrophenoxy)acetic acid

  • Reagents: 4-Nitrophenol (0.01 mol), Chloroacetic acid (0.01 mol), NaOH (10% aq. solution).

  • Procedure: Dissolve phenol and chloroacetic acid in 30 mL of 10% NaOH. Reflux the mixture for 3-4 hours.

  • Workup: Cool the reaction mixture and acidify with dilute HCl (pH ~2). The solid precipitate (phenoxyacetic acid) is filtered, washed with cold water, and recrystallized from ethanol.

    • Checkpoint: Monitor TLC (Ethyl acetate:Hexane 3:7) for disappearance of phenol.

Step 2: Acid Chloride Activation & Amidation

  • Activation: Dissolve the intermediate (from Step 1) in dry benzene or toluene. Add Thionyl Chloride (

    
    , 1.5 eq) and reflux for 2 hours. Evaporate excess solvent/SOCl2 under reduced pressure to yield the acid chloride.
    
  • Coupling: Redissolve the acid chloride in dry dichloromethane (DCM). Add 4-chloroaniline (1.0 eq) and Triethylamine (

    
    , 1.2 eq) as a base scavenger. Stir at room temperature for 4-6 hours.
    
  • Purification: Wash the organic layer with

    
     (sat. aq.) to remove unreacted acid, followed by brine. Dry over 
    
    
    
    . Evaporate solvent. Recrystallize from ethanol/DMF.

Validation Metrics:

  • Yield: Expect >80%.

  • IR Spectroscopy: Look for Amide I band (~1660-1680 cm⁻¹) and disappearance of broad carboxylic -OH.

  • ¹H NMR: Singlet at

    
     4.6-4.8 ppm (
    
    
    
    ) confirms the ether linkage.

Part 2: Medicinal Chemistry & SAR Logic[2][3]

Case Study: T3SS Inhibitors (Antibacterial)

The Type III Secretion System (T3SS) in Pseudomonas aeruginosa is a virulence factor, not essential for bacterial growth, making it an attractive target for "anti-virulence" drugs that minimize resistance pressure.[1]

SAR Insights:

  • Alpha-Substitution: The methylene linker (

    
    ) is highly sensitive. Introducing a methyl group (chiral center) often retains activity, but bulkier groups (gem-dimethyl) abolish it, likely due to steric clash in the binding pocket.
    
  • Phenoxy Ring: Electron-withdrawing groups (EWGs) like 2,4-dichloro substituents enhance potency.

  • Amide N-Substituent: A rigid lipophilic tail (e.g., 3,4-dichlorophenyl) is essential for hydrophobic interaction with the T3SS regulatory proteins (e.g., ExsA or PscF).

Case Study: Anticancer (PARP-1 Inhibition)

Phenoxyacetamides have shown potent cytotoxicity against HepG2 (liver) and MCF-7 (breast) cancer lines.[2] The mechanism often involves the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1), triggering apoptosis.

SAR Insights:

  • Electronic Effects: Nitro (

    
    ) groups on the phenoxy ring significantly boost cytotoxicity compared to unsubstituted analogs.
    
  • Halogenation: Chlorine or Fluorine substitutions at the para position of the N-phenyl ring enhance metabolic stability and cell permeability.

Figure 2: Structure-Activity Relationship (SAR) Map

SARMap core Phenoxyacetamide Scaffold ringA Phenoxy Ring (Head) core->ringA linker Linker (-OCH2-) core->linker amide Amide (-CONH-) core->amide ringB N-Aryl/Alkyl (Tail) core->ringB rule1 EWG (NO2, Cl, F) Enhances Cytotoxicity ringA->rule1 rule2 Steric Constraint: Gem-dimethyl reduces activity linker->rule2 rule3 H-Bond Donor Critical for Receptor Binding amide->rule3 rule4 Lipophilicity (LogP) Modulates Permeability ringB->rule4

Caption: Critical SAR determinants for phenoxyacetamide optimization. Red nodes indicate steric/electronic constraints; Green nodes indicate binding/ADME drivers.

Part 3: Quantitative Performance Data

The following table synthesizes data from multiple studies, comparing the biological activity of key phenoxyacetamide derivatives against standard references.

Table 1: Comparative Biological Activity of Phenoxyacetamide Derivatives

Compound IDPhenoxy Sub.[3][4][5][2][6][7][8][9] (

)
Amide Sub. (

)
Target/Cell LineIC50 / ActivityReference
MBX 1641 2,4-dichloro3,4-methylenedioxybenzylP. aeruginosa T3SS0.8 µM[1]
Cmpd I 4-Nitro4-ChlorophenylHepG2 (Liver Cancer)1.43 µM[2]
Cmpd II 4-Nitro4-MethylphenylHepG2 (Liver Cancer)6.52 µM[2]
Ref (5-FU) N/AN/AHepG2 (Standard)5.32 µM[2]
Cmpd 3c 4-Nitro1-(4-chlorophenyl)ethylMCF-7 (Breast Cancer)High Potency[3]

Analysis:

  • Potency vs. Standard: Compound I (4-Nitro/4-Chloro) outperforms the standard chemotherapy drug 5-Fluorouracil (5-FU) in liver cancer models, highlighting the scaffold's potential.

  • Substitution Impact: Replacing the para-chloro group (Cmpd I) with a para-methyl group (Cmpd II) results in a ~4.5-fold loss of potency, emphasizing the need for electron-withdrawing or lipophilic halogens at the tail position.

Part 4: Future Outlook

The phenoxyacetamide scaffold is currently transitioning from "hit discovery" to "lead optimization" in two advanced areas:

  • PROTAC Linkers: The ether-amide chain provides an ideal, chemically stable linker for Proteolysis Targeting Chimeras (PROTACs), connecting an E3 ligase ligand to a protein of interest.

  • Covalent Inhibition: Introduction of acrylamide moieties (Michael acceptors) onto the phenoxy core is being explored to create irreversible inhibitors for kinases with cysteine-rich active sites.

References

  • Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS). Bioorganic & Medicinal Chemistry Letters.

  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Pharmaceuticals (Basel).

  • Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. Chemical Biology & Drug Design.

  • Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors. Indian Journal of Pharmaceutical Education and Research.

Sources

Safety Data Sheet (SDS) for phenoxyacetamide intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Safety Monograph: Phenoxyacetamide Intermediates in Drug Discovery

Executive Technical Summary Phenoxyacetamide (2-phenoxyacetamide, CAS 621-88-5) and its derivatives represent a critical scaffold in medicinal chemistry, serving as intermediates for non-steroidal anti-inflammatory drugs (NSAIDs), proteasome inhibitors, and novel antimicrobial agents.[1] While the core phenoxyacetamide structure typically presents as a moderate irritant, its synthesis and functionalization involve high-hazard precursors—specifically


-chloroacetamides and phenols—that require rigorous containment strategies.[1]

This guide bridges the gap between a standard Safety Data Sheet (SDS) and practical laboratory application, focusing on the causality of hazards and the process safety required during synthesis and handling.

Part 1: Chemical Profile & Molecular Logic

Understanding the physicochemical properties is the first line of defense.[1] The stability of the amide bond and the lipophilicity of the phenoxy group dictate both the handling requirements and the biological bioavailability (and thus toxicity).[1]

Table 1: Physicochemical Profile of 2-Phenoxyacetamide

PropertyValueOperational Implication
CAS Number 621-88-5 Unique identifier for inventory/waste tracking.[1]
Molecular Formula ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

MW 151.16 g/mol .[1][2][3]
Physical State Solid (Crystalline Powder)Dust generation is the primary exposure vector.[1]
Melting Point 101–103 °CStable solid at room temp; melt processing requires temp control.[1]
Solubility Low in water; Soluble in EtOH, DMSOUse organic solvents for spill cleanup; aqueous rinse is inefficient.[1]
Partition Coeff. LogP ~0.8Moderate lipophilicity; potential for dermal absorption.[1]
Reactivity Stable AmideHydrolyzes only under strong acid/base reflux (

or

).[1]

Process Insight: The relatively low melting point implies that during high-energy milling or uncontrolled exothermic reactions, the material may fuse or sublime, creating an inhalation hazard distinct from simple dust.

Part 2: Hazard Mechanics & Toxicology

The safety profile of phenoxyacetamide intermediates is bifurcated: the final scaffold is a moderate irritant, but the synthetic precursors are severe sensitizers and cytotoxins.[1]

The Precursor Paradox (Synthesis Hazards)

The most common synthetic route involves the O-alkylation of phenol with 2-chloroacetamide.[1]

  • 2-Chloroacetamide (Precursor): A potent alkylating agent .[1] It reacts with nucleophilic residues (cysteine/lysine) in proteins, leading to skin sensitization (H317) and reproductive toxicity (H361).[1]

  • Phenol (Precursor): A severe corrosive and systemic toxin that rapidly penetrates skin, causing protein denaturation and nerve damage.[1]

The Phenoxyacetamide Scaffold (Product Hazards)

Once the ether linkage is formed, the alkylating potential of the alpha-carbon is significantly reduced.[1] However, the resulting amide retains biological activity:

  • Acute Toxicity (Oral): Classified as Category 4 (H302) .[1][4][5] The amide moiety can be metabolically cleaved to release ammonia and the corresponding phenoxyacetic acid.[1]

  • Irritation (H315, H319): The compound acts as a surfactant-like irritant to mucous membranes.[1]

  • Specific Target Organ Toxicity (STOT-SE 3): Inhalation of dust triggers inflammatory responses in the upper respiratory tract.[1]

Mechanism of Action: Unlike its chloro- precursors, phenoxyacetamide does not readily alkylate DNA/proteins.[1] Its toxicity is primarily driven by metabolic hydrolysis and local tissue irritation.[1]

Part 3: Operational Safety & Synthesis Workflow

This section details the safety protocols for synthesizing and handling phenoxyacetamide, emphasizing the transition from high-hazard precursors to the final product.[1]

Synthesis Safety Logic

The following diagram illustrates the critical control points (CCPs) during the synthesis.

SynthesisSafety Precursors Precursors: Phenol (Corrosive) + 2-Chloroacetamide (Sensitizer) Reaction Reaction Phase: Base Catalysis (K2CO3/Acetone) Risk: Exotherm & Vapor Release Precursors->Reaction PPE: Butyl Gloves + Faceshield Quench Quench & Workup: Acid/Water Wash Risk: Phenol Residue Exposure Reaction->Quench Control: Temp < 60°C Isolation Isolation: Filtration/Recrystallization Risk: Dust Generation Quench->Isolation Verification: pH Check FinalProduct Final Product: 2-Phenoxyacetamide Risk: Irritant (Skin/Eye) Isolation->FinalProduct Control: Local Exhaust Vent

Figure 1: Synthesis Safety Workflow highlighting the transition from high-hazard precursors (Red) to moderate-hazard product (Green).

Protocol: Safe Handling & Storage
  • Engineering Controls:

    • Powder Handling: All weighing of solid phenoxyacetamide must occur inside a HEPA-filtered weigh station or fume hood to prevent inhalation (H335).[1]

    • Synthesis: Reactions involving 2-chloroacetamide must be performed in a certified fume hood with a face velocity

      
      .[1]
      
  • Personal Protective Equipment (PPE):

    • Gloves: Nitrile gloves (0.11 mm) are sufficient for the solid final product.[1] However, during synthesis (presence of Phenol/Chloroacetamide), Double-gloving (Laminate inner / Nitrile outer) is mandatory.[1]

    • Respiratory: If engineering controls fail or during spill cleanup, use a P2/P3 particulate respirator .[1]

  • Storage:

    • Store in a cool, dry place (

      
      ).[1]
      
    • Segregation: Keep away from strong oxidizers (peroxides) and strong bases (NaOH) to prevent uncontrolled hydrolysis or oxidation.[1]

Part 4: Emergency Response Protocols

Standard First Aid is insufficient without understanding the compound's solubility and reactivity.[1]

Exposure Response Workflow

ExposureResponse Exposure Exposure Incident Skin Dermal Contact (Dust/Solution) Exposure->Skin Eye Eye Contact (Particulates) Exposure->Eye Inhalation Inhalation (Dust Cloud) Exposure->Inhalation Wash Brush off dry solid first, then wash w/ Soap & Water (15 mins) Skin->Wash Rinse Irrigate w/ Saline/Water (15 mins, lift lids) Eye->Rinse FreshAir Move to Fresh Air Support Breathing Inhalation->FreshAir Medical Seek Medical Advice (Show SDS/CAS 621-88-5) Wash->Medical Rinse->Medical FreshAir->Medical

Figure 2: Decision logic for acute exposure incidents.[1]

Specific Spill Procedures:

  • Dry Spill: Do not dry sweep.[1] Use a HEPA vacuum or wet-wipe method to prevent aerosolization.[1]

  • Solvent Spill: Absorb with inert material (vermiculite).[1] Do not use combustible materials (sawdust) if strong oxidizers are present in the mixture.[1]

  • Decontamination: Clean surfaces with a dilute surfactant (soap) solution.[1] Water alone is ineffective due to low solubility.[1]

Part 5: Regulatory & Ecological Context

  • GHS Classification:

    • Warning: H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][5] Irrit.).

  • Ecological Impact:

    • While not classified as a marine pollutant, phenoxyacetamide derivatives can be toxic to aquatic life (LC50 values vary by substitution).[1] Do not allow entry into drains.[1][5]

  • Waste Disposal:

    • Dispose of as hazardous chemical waste .[1] Incineration is the preferred method to destroy the amide bond and aromatic ring.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69314, 2-Phenoxyacetamide. Retrieved from [Link][1]

  • American Chemical Society (2025). CAS Common Chemistry: Phenoxyacetamide.[1] Retrieved from [Link][1][6]

  • European Chemicals Agency (ECHA). Registration Dossier: 2-Chloroacetamide (Precursor Hazard Data). Retrieved from [Link][1]

Sources

Technical Monograph: 2-(2-Formyl-3-methylphenoxy)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

A Pivotal Intermediate for Benzofuran Scaffolds and Schiff Base Ligands

Executive Summary

2-(2-Formyl-3-methylphenoxy)acetamide is a specialized bifunctional building block used primarily in medicinal chemistry and agrochemical synthesis. Characterized by an ortho-formyl substituted phenoxy core, this compound serves as a "privileged scaffold" for the construction of fused heterocyclic systems, particularly benzofurans , and biologically active Schiff bases .

Its dual reactivity—stemming from the electrophilic aldehyde "warhead" and the nucleophilic-susceptible amide tail—makes it an ideal candidate for fragment-based drug design (FBDD). The presence of the methyl group at the 3-position introduces steric constraints that modulate reactivity and enhance metabolic stability compared to its non-methylated analogs.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

PropertySpecification
IUPAC Name This compound
Molecular Formula C₁₀H₁₁NO₃
Molecular Weight 193.20 g/mol
Core Scaffold Phenoxyacetamide
Key Substituents Formyl (-CHO) at C2; Methyl (-CH3) at C3
H-Bond Donors 1 (Amide NH₂)
H-Bond Acceptors 3 (Aldehyde O, Ether O, Amide O)
Predicted LogP ~0.8–1.1 (Lipophilic, membrane permeable)
Structural Logic

The IUPAC naming convention prioritizes the amide functional group. The parent chain is acetamide (


).[1]
  • Substitution at C2: One hydrogen on the methyl group of acetamide is replaced by a phenoxy group.

  • Phenoxy Ring Numbering: The carbon attached to the ether oxygen is C1.

    • Position 2: A formyl group (-CHO) is adjacent to the ether linkage.

    • Position 3: A methyl group (-CH3) is adjacent to the formyl group.

This specific substitution pattern (2-formyl, 3-methyl) is derived from the starting material 2-hydroxy-3-methylbenzaldehyde (3-methylsalicylaldehyde).

Synthetic Framework: Williamson Ether Synthesis

The synthesis of this compound follows a classic Williamson Ether Synthesis protocol. This pathway is preferred for its high yield and operational simplicity, utilizing a nucleophilic substitution (


) mechanism.
Reaction Scheme Visualization

SynthesisPath SM1 2-Hydroxy-3-methylbenzaldehyde (Nucleophile) Inter Phenoxide Anion (Intermediate) SM1->Inter Deprotonation SM2 2-Chloroacetamide (Electrophile) Prod This compound (Target) SM2->Prod Base Base (K2CO3) Base->Inter Inter->Prod SN2 Attack ByProd KCl + KHCO3 Inter->ByProd

Figure 1: Synthetic pathway utilizing base-mediated alkylation.

Detailed Experimental Protocol

Objective: Synthesize this compound on a 10 mmol scale.

Reagents:

  • 2-Hydroxy-3-methylbenzaldehyde (1.36 g, 10 mmol)

  • 2-Chloroacetamide (1.03 g, 11 mmol, 1.1 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (2.07 g, 15 mmol, 1.5 equiv)
    
  • Potassium Iodide (KI), catalytic (10 mg) – Optional, accelerates reaction via Finkelstein exchange.

  • Solvent: Acetonitrile (MeCN) or DMF (30 mL).

Procedure:

  • Activation: In a 100 mL round-bottom flask, dissolve 2-hydroxy-3-methylbenzaldehyde in 30 mL of dry Acetonitrile. Add anhydrous

    
    .
    
  • Stirring: Stir the suspension at room temperature for 30 minutes. Expert Insight: This allows the formation of the phenoxide anion, indicated by a color change (often turning bright yellow).

  • Addition: Add 2-Chloroacetamide and the catalytic KI.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Self-Validation Check: Monitor via TLC (Mobile phase 1:1 Hexane:Ethyl Acetate). The starting aldehyde spot (

      
      ) should disappear, and a lower 
      
      
      
      spot (product) should appear.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour into 100 mL of ice-cold water. The product typically precipitates as a solid due to the amide's poor solubility in cold water.

    • Filter the precipitate and wash with cold water (

      
       mL) to remove inorganic salts.
      
  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography if necessary.

Reactivity & Applications: The Divergent Scaffold

The utility of this compound lies in its bifunctional nature . The aldehyde and amide groups can react independently or cooperatively to form complex heterocycles.

Schiff Base Formation (Ligand Synthesis)

The formyl group at the 2-position is highly reactive toward primary amines, hydrazines, and semicarbazides.

  • Mechanism: Nucleophilic addition-elimination.

  • Application: Synthesis of tridentate ligands (ONO donors) for coordination chemistry. The phenolic oxygen (ether), amide oxygen, and imine nitrogen can coordinate metal ions (

    
    ), creating potent antimicrobial agents.
    
  • Steric Note: The 3-methyl group provides steric bulk, which can prevent dimerization of metal complexes, favoring monomeric species.

Benzofuran Cyclization

Under basic conditions (e.g., NaOEt/EtOH), the active methylene group of the acetamide can undergo an intramolecular aldol-type condensation with the ortho-formyl group.

  • Target: 3-Carboxamide-benzofuran derivatives.

  • Significance: Benzofurans are core pharmacophores in anti-arrhythmic drugs (e.g., Amiodarone) and anti-tumor agents.

Divergent Synthesis Map

Applications Core This compound Path1 Pathway A: Condensation (+ Primary Amines) Core->Path1 Path2 Pathway B: Cyclization (Base-Catalyzed) Core->Path2 Path3 Pathway C: Oxidation (KMnO4 / NaClO2) Core->Path3 Prod1 Schiff Bases / Hydrazones (Antimicrobial/Analgesic) Path1->Prod1 Prod2 Benzofuran-2-carboxamides (Anti-inflammatory) Path2->Prod2 Prod3 Phenoxyacetic Acid Derivatives (Herbicidal Activity) Path3->Prod3

Figure 2: Divergent synthetic applications of the core scaffold.

Expert Insights & Troubleshooting

Steric Hindrance of the 3-Methyl Group

Unlike the unsubstituted analog (2-formylphenoxyacetamide), the 3-methyl group exerts an "ortho effect."

  • Impact on Synthesis: It may slightly retard the rate of nucleophilic attack at the aldehyde during Schiff base formation due to steric crowding.

  • Impact on Stability: It protects the aldehyde from facile oxidation in air, making this intermediate more shelf-stable than its non-methylated counterpart.

Self-Validating Analytical Signatures

To ensure protocol integrity, verify the product using these spectral markers:

  • IR Spectroscopy:

    • Amide Doublet: Look for two bands around

      
       (
      
      
      
      stretch).
    • Carbonyls: Distinct peaks for Aldehyde (

      
      ) and Amide (
      
      
      
      ).
  • ¹H NMR (DMSO-d₆):

    • Aldehyde Proton: Singlet at

      
      .
      
    • Methylene Linker: Singlet at

      
       (
      
      
      
      ).
    • Methyl Group: Singlet at

      
      .
      

References

  • Royal Society of Chemistry. Supplementary Information: Synthesis of Phenoxyacetamide Derivatives. [Link]

  • National Institutes of Health (PMC). Phenoxy acetamide derivatives as therapeutic candidates. [Link]

Sources

Formyl-Phenoxy Acetamide Derivatives: A Comprehensive Technical Guide on Synthesis, Derivatization, and Pharmacological Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing early-stage drug discovery pipelines, I frequently encounter the challenge of identifying versatile, stable, and highly reactive pharmacophore scaffolds. The formyl-phenoxy acetamide moiety has emerged as a privileged building block in medicinal chemistry. Its unique topology—combining an aryl ring, a flexible ether linkage, a hydrogen-bonding acetamide bridge, and a highly electrophilic formyl handle—enables orthogonal derivatization. This whitepaper provides an in-depth analysis of the synthesis, structural logic, and pharmacological applications of formyl-phenoxy acetamide compounds, supported by self-validating protocols and empirical structure-activity relationship (SAR) data.

Structural Rationale of the Scaffold

The core intermediate, typically 2-(4-formylphenoxy)-N-arylacetamide , is a masterclass in rational chemical design.

  • The Formyl Group (-CHO): Acts as an electrophilic epicenter, perfectly primed for nucleophilic attack by primary amines (yielding Schiff bases) or active methylene compounds (via Knoevenagel or Claisen-Schmidt condensations)[1][2].

  • The Ether Linkage (-O-): Provides conformational flexibility, allowing the appended pharmacophores to adapt to the steric constraints of complex biological targets, such as bacterial enzymes or nuclear receptors.

  • The Acetamide Bridge (-NH-CO-): Serves a dual purpose. Synthetically, it is stable under mild basic conditions. Biologically, it acts as a critical hydrogen-bond donor/acceptor, enhancing binding affinity within protein active sites.

Synthetic Workflows & Mechanistic Causality

The synthesis of the core scaffold and its subsequent derivatization follows a highly logical, modular pathway. The primary reaction is a bimolecular nucleophilic substitution (S


2), followed by targeted condensations to yield diverse therapeutic agents[1][2][3][4].

G A 2-Chloro-N-arylacetamide C Base (K2CO3) + Solvent (DMF/DMSO) A->C B 4-Hydroxybenzaldehyde B->C D 2-(4-Formylphenoxy)- N-arylacetamide (Core Scaffold) C->D Nucleophilic Substitution (SN2) E Thiazolidinediones (Hypoglycemic) D->E Claisen-Schmidt Condensation F Schiff Base Complexes (Antimicrobial/Cytotoxic) D->F Condensation with Amines G Porphyrin Derivatives (Antiviral/Antitumor) D->G Rothemund Modifications

Synthetic workflow and derivatization pathways of formyl-phenoxy acetamides.

Self-Validating Experimental Protocols

To ensure scientific integrity, protocols must not merely list steps; they must incorporate causality and in-process quality control (IPC) markers. Below are field-proven methodologies for synthesizing and derivatizing these compounds.

Protocol A: Synthesis of the Core Scaffold (e.g., N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide)

Reference standard adapted from established nucleophilic substitution methodologies[2][5].

  • Activation: Dissolve 10 mmol of 4-hydroxybenzaldehyde in 20 mL of anhydrous DMF. Add 12 mmol of anhydrous K

    
    CO
    
    
    
    .
    • Causality: K

      
      CO
      
      
      
      is a mild base that selectively deprotonates the phenolic hydroxyl group. DMF, a polar aprotic solvent, solvates the K
      
      
      ion, leaving the phenoxide anion "naked" and highly nucleophilic.
  • Coupling: Add 10 mmol of N-(4-chlorophenyl)-2-chloroacetamide dropwise to the stirring mixture.

    • Causality: Dropwise addition prevents localized high concentrations, minimizing side reactions. The reaction proceeds via an S

      
      2 mechanism at the 
      
      
      
      -carbon of the acetamide.
  • Thermal Driving: Heat the mixture to 80°C and reflux for 4–6 hours.

    • Causality: Heating overcomes the activation energy barrier required for the displacement of the chloride leaving group.

  • Self-Validation (IPC): Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3).

    • Validation Marker: The disappearance of the phenol spot and the emergence of a new, UV-active spot confirms conversion.

  • Isolation: Pour the cooled mixture into crushed ice water.

    • Causality: The target product is hydrophobic and precipitates immediately, while unreacted K

      
      CO
      
      
      
      and the KCl byproduct remain dissolved in the aqueous phase.
  • Structural Confirmation: Filter, dry, and recrystallize from ethanol.

    • Validation Marker: IR spectroscopy must show a sharp peak at ~1680 cmngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       (amide C=O) and ~1700 cm
      
      
      
      (formyl C=O).
      
      
      H NMR will reveal a distinct singlet at ~10.17 ppm (-CHO) and ~4.85 ppm (-OCH
      
      
      -)[1].
Protocol B: Synthesis of Schiff Base Ni(II) Complexes

Used for generating potent cytotoxic and antimicrobial agents[2][6].

  • Ligand Formation: Reflux the synthesized core scaffold (10 mmol) with 4-aminobenzohydrazide (10 mmol) in absolute ethanol for 3 hours.

    • Causality: Ethanol provides a protic environment that facilitates the dehydration step necessary for imine (azomethine) formation.

  • Complexation: Add Nickel(II) acetate tetrahydrate (10 mmol) to the ligand solution.

    • Causality: A strict 1:1 stoichiometry ensures the formation of a mononuclear complex. The acetate acts as a weak base, buffering the system and facilitating the deprotonation of the ligand (coordinating in enol form)[6].

  • Self-Validation (IPC): Monitor the shift in IR frequencies.

    • Validation Marker: The azomethine (-C=N-) stretch will shift to a lower frequency (e.g., from 1620 to 1605 cm

      
      ), definitively indicating the coordination of the nitrogen lone pair to the Ni(II) center[2][6].
      

Pharmacological Applications & SAR Profiles

The derivatization of the formyl-phenoxy acetamide scaffold yields compounds with vast therapeutic potential. By altering the terminal functional groups, researchers can direct the molecule toward specific biological targets.

G A Formyl-Phenoxy Acetamide Derivative B In Vitro / In Vivo Screening A->B C Antimicrobial Assay (MIC Evaluation) B->C D Cytotoxicity Assay (HeLa/WISH Cell Lines) B->D E In Vivo Hypoglycemic (Blood Glucose Model) B->E F Bacterial Cell Wall Disruption C->F Target Mechanism G DNA Binding & ROS Generation D->G Target Mechanism H PPAR-γ Activation (Insulin Sensitization) E->H Target Mechanism

Pharmacological screening and mechanistic pathways of synthesized derivatives.

Quantitative Data Summary

The table below synthesizes quantitative biological data from recent literature, highlighting the efficacy of various derivatives synthesized from the formyl-phenoxy acetamide precursor:

Derivative ClassTarget Organism / Cell LineKey Biological Activity / SAR InsightSource
Schiff Base Ni(II) Complex WISH (Human Amnion) CellsHigh cytotoxicity; IC

= 18.28 ± 1.8 μM. The octahedral geometry enhances DNA binding.
[2][6]
Antipyrine-Thiazole Hybrids S. aureus & E. coliSignificant MIC values. The thiazole ring acts as a bioisostere, penetrating bacterial cell walls effectively.[3]
Thiazolidinedione (TZD) Hybrids In Vivo Rodent ModelCompound d1 showed the highest hypoglycemic activity, outperforming the standard drug Pioglitazone.[1]
Porphyrin Derivatives HSV-1 VirusStrong antiviral activity. Porphyrin architectures inhibit viral infection by reducing fusogenic potential.[4]

Conclusion

From a drug development perspective, the formyl-phenoxy acetamide scaffold is not merely an intermediate; it is a strategic asset. Its highly predictable reactivity allows for rapid library generation via multi-component reactions (such as Hantzsch-like or Knoevenagel condensations)[5][7]. By strictly adhering to causality-driven protocols—understanding why a base is chosen, or how a solvent dictates the transition state—researchers can optimize yields and seamlessly scale up these vital pharmacophores for advanced preclinical screening.

References

  • Synthesis, characterization, DFT calculations and biological activity of new Schiff base complexes Source: PubMed Central (PMC) / NIH URL:2

  • Molecular modeling and docking studies of new antimicrobial antipyrine-thiazole hybrids Source: Arabian Journal of Chemistry URL:3

  • Facile synthesis and in vivo hypoglycemic activity of novel 2, 4-thiazolidinedione derivatives Source: Prime Scholars / ResearchGate URL:1

  • Design, Synthesis, Biological Evaluation of New Porphyrin and Metalloporphyrin Derivatives Source: Semantic Scholar URL:4

  • Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide Source: Arkivoc URL:5

Sources

Methodological & Application

Synthesis of 2-(2-Formyl-3-methylphenoxy)acetamide from 3-methylsalicylaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the optimized protocol for the synthesis of 2-(2-formyl-3-methylphenoxy)acetamide , a critical intermediate in the manufacturing of Voxelotor (GBT440) , a first-in-class hemoglobin S polymerization inhibitor approved for the treatment of Sickle Cell Disease (SCD). The synthesis involves the regioselective O-alkylation of 3-methylsalicylaldehyde using 2-chloroacetamide via a Williamson ether synthesis. This guide addresses specific process challenges, including steric hindrance imposed by the ortho-methyl group and the suppression of side reactions (e.g., amide hydrolysis), providing a robust, scalable methodology for medicinal chemistry and process development teams.

Scientific Background & Mechanistic Insight

The Chemical Challenge

The target transformation is an SN2 nucleophilic substitution. While Williamson ether syntheses are routine, this specific substrate presents a steric challenge. The starting material, 3-methylsalicylaldehyde , possesses a methyl group at the C3 position and an aldehyde at C1. The hydroxyl group at C2 is flanked by these substituents, creating a crowded steric environment that retards nucleophilic attack.

Reaction Mechanism

The reaction proceeds through the deprotonation of the phenol by a carbonate base (typically K2CO3), generating a phenoxide anion. This nucleophile attacks the


-carbon of 2-chloroacetamide.

To overcome the steric energy barrier and the lower reactivity of the alkyl chloride, Potassium Iodide (KI) is employed as a catalyst. KI facilitates an in situ Finkelstein reaction, converting 2-chloroacetamide into the more reactive 2-iodoacetamide, thereby accelerating the rate-determining step.

ReactionMechanism SM1 3-Methylsalicylaldehyde (Starting Material) Inter1 Phenoxide Anion (Nucleophile) SM1->Inter1 Deprotonation (-H+) Base K2CO3 (Base) Base->Inter1 TS Transition State (SN2 Attack) Inter1->TS Nucleophilic Attack Reagent 2-Chloroacetamide Inter2 2-Iodoacetamide (Transient Species) Reagent->Inter2 Finkelstein (Cl -> I exchange) KI KI (Catalyst) KI->Inter2 Inter2->TS Product This compound (Target) TS->Product Halide Elimination

Figure 1: Mechanistic pathway showing the base-mediated deprotonation and KI-catalyzed alkylation.

Experimental Protocol

Method A: High-Throughput DMF Process (Preferred)

This method utilizes N,N-Dimethylformamide (DMF), a polar aprotic solvent that solvates the cation (K+) efficiently, leaving the phenoxide anion "naked" and highly reactive. This is the industry-standard approach for Voxelotor intermediates.

Materials & Stoichiometry
ReagentMW ( g/mol )EquivalentsRole
3-Methylsalicylaldehyde 136.151.0Substrate
2-Chloroacetamide 93.511.2 - 1.5Alkylating Agent
Potassium Carbonate (K2CO3) 138.211.5 - 2.0Base
Potassium Iodide (KI) 166.000.1 (10 mol%)Catalyst
DMF (Anhydrous) -5-10 VolSolvent
Step-by-Step Procedure
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an internal temperature probe. Flush with nitrogen.

  • Dissolution: Charge 3-Methylsalicylaldehyde (1.0 eq) and anhydrous DMF (5 volumes). Stir until dissolved.

  • Base Addition: Add K2CO3 (1.5 eq) and KI (0.1 eq) to the solution. The mixture will become a suspension.

    • Note: Use granular K2CO3 or grind it freshly to increase surface area.

  • Reagent Addition: Add 2-chloroacetamide (1.2 eq) in a single portion.

  • Reaction: Heat the mixture to 60°C . Stir vigorously for 4–6 hours.

    • Monitoring: Check reaction progress via TLC (EtOAc:Hexane 1:1) or HPLC. The aldehyde starting material (Rf ~0.[1]7) should disappear, and the more polar product (Rf ~0.3) should appear.[2]

  • Quench & Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature (20–25°C).

    • Slowly pour the reaction mixture into Ice-Water (20 volumes) under rapid stirring.

    • A beige/off-white precipitate should form immediately. Stir for 30 minutes to ensure full precipitation and dissolution of inorganic salts.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake copiously with water (3 x 5 volumes) to remove residual DMF and inorganic salts.

  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Expected Yield: 85% – 92% Appearance: Off-white to pale yellow solid.

Method B: Acetone Process (Alternative/Green)

For labs avoiding DMF due to toxicity or removal difficulties, Acetone or Acetonitrile can be used. Note that reaction times will be significantly longer due to lower boiling points and lower solubility of the phenoxide.

  • Solvent: Replace DMF with Acetone.

  • Conditions: Reflux (approx. 56°C) is required.

  • Time: Reaction may require 12–18 hours.

  • Workup: Acetone must be evaporated under reduced pressure before the water precipitation step described in Method A.

Process Control & Characterization[3]

Analytical Specifications

Ensure the product meets these criteria before proceeding to downstream Voxelotor synthesis steps (Schiff base formation).

TestSpecificationDiagnostic Signals
HPLC Purity > 98.0%Monitor for unreacted phenol (RT shift).
1H NMR ConformsAldehyde: ~10.2 ppm (s, 1H)Amide: ~7.5 ppm (br s, 1H), ~7.3 ppm (br s, 1H)Ether Linkage: ~4.6 ppm (s, 2H, -O-CH2-CO-)
IR Spectroscopy ConformsC=O[1][3][4] (Aldehyde): ~1685 cm-1C=O (Amide): ~1660 cm-1N-H Stretch: ~3400 cm-1
LOD (Loss on Drying) < 0.5%Critical to remove water which interferes with Schiff base formation.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion (<50%) Steric hindrance or "Wet" Solvent.1. Increase temperature to 70°C.2. Ensure DMF is anhydrous (water kills the phenoxide).3. Increase KI loading to 20 mol%.
Product is Oily/Sticky Residual DMF.Recrystallize from Ethanol/Water or Triturate with Diethyl Ether.
Impurity: Acid Byproduct Amide Hydrolysis.The reaction pH is too high or temp >80°C. Keep temp <65°C and limit reaction time.
Dark Coloration Oxidation of Phenol.Ensure Nitrogen atmosphere is maintained throughout heating.

Workflow Diagram

Workflow Start Start: 3-Methylsalicylaldehyde Dissolve Dissolve in DMF Add K2CO3 + KI Start->Dissolve React Add 2-Chloroacetamide Heat to 60°C (4-6h) Dissolve->React Check IPC: HPLC/TLC Complete? React->Check Check->React No (Extend Time) Quench Pour into Ice Water (Precipitation) Check->Quench Yes Filter Filtration & Water Wash Quench->Filter Dry Vacuum Dry (45°C) Filter->Dry Waste Waste Disposal (DMF/Aq) Filter->Waste Final Final Product: This compound Dry->Final

Figure 2: Operational workflow for the isolation of the target intermediate.

Safety & Handling

  • 2-Chloroacetamide: Potent sensitizer and suspected reproductive toxin. Handle in a fume hood.

  • DMF: Hepatotoxic. Use chemically resistant gloves (Butyl rubber preferred).

  • Waste: The filtrate contains DMF and iodide salts; dispose of as halogenated organic waste.

References

  • Metcalf, B., et al. (2017). "Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin."[5] ACS Medicinal Chemistry Letters, 8(3), 321-326.[5]

  • Li, Z., et al. (2017).[5] "Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde." World Intellectual Property Organization, WO 2017/197083.

  • Global Blood Therapeutics. (2013). "Substituted Benzaldehyde Compounds and Methods for their Use in Increasing Tissue Oxygenation." World Intellectual Property Organization, WO 2013/148177.

  • Sigma-Aldrich. (n.d.). "Product Specification: 2-Hydroxy-3-methylbenzaldehyde."

Sources

Application Note: Protocol for Williamson Ether Synthesis of Phenoxyacetamides

Author: BenchChem Technical Support Team. Date: March 2026


-Haloacetamides

Abstract & Application Scope

Phenoxyacetamides are privileged structural motifs in medicinal chemistry and agrochemistry, serving as core scaffolds for Monoamine Oxidase (MAO) inhibitors, local anesthetics, and auxin-mimic herbicides.[1] The synthesis of these compounds typically relies on the Williamson ether synthesis—an


 reaction between a phenol and an 

-haloacetamide.

While conceptually simple, this reaction often suffers from variable yields due to competing hydrolysis of the amide, C-alkylation side reactions, and solubility challenges. This Application Note provides a robust, self-validating protocol for synthesizing phenoxyacetamides, emphasizing mechanistic control to maximize O-alkylation selectivity and yield.

Mechanistic Principles

The reaction proceeds via a bimolecular nucleophilic substitution (


).[2] The process involves two distinct steps:
  • Deprotonation: The base removes the acidic phenolic proton (

    
    ), generating a phenoxide anion.
    
  • Nucleophilic Attack: The phenoxide oxygen attacks the

    
    -carbon of the haloacetamide, displacing the halide leaving group.
    
Key Mechanistic Considerations
  • Ambident Nucleophile: The phenoxide ion can attack via the oxygen (desired) or the ring carbon (C-alkylation). O-alkylation is kinetically favored in polar aprotic solvents with "hard" leaving groups.

  • Finkelstein Modification:

    
    -Chloroacetamides are cheaper but less reactive than bromo-analogs. The addition of catalytic Potassium Iodide (KI) allows for in situ conversion to the more reactive 
    
    
    
    -iodo species, significantly accelerating the rate.
Diagram 1: Reaction Mechanism

WilliamsonMechanism Phenol Phenol (ArOH) Phenoxide Phenoxide Anion (Nucleophile) Phenol->Phenoxide Deprotonation (-H+) Base Base (K₂CO₃) Base->Phenoxide TS Transition State [ArO---C---X]‡ Phenoxide->TS SN2 Attack Electrophile α-Haloacetamide (Electrophile) Electrophile->TS Product Phenoxyacetamide (Product) TS->Product Bond Formation Salt Byproduct (KX + KHCO₃) TS->Salt Leaving Group Displacement

Figure 1: Mechanistic pathway of the Williamson ether synthesis showing the transformation from phenol to phenoxyacetamide via an ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 transition state.[3]

Critical Parameters & Optimization

Success depends on balancing the basicity of the system with the electrophilicity of the substrate.

Table 1: Condition Screening Matrix
ParameterStandard Condition (Method A)High-Performance (Method B)"Green" / PTC (Method C)
Base

(Anhydrous)

or


(aq)
Solvent Acetone or 2-Butanone (MEK)DMF or Acetonitrile (MeCN)Toluene/Water
Catalyst NoneKI (0.1 eq)TBAB (Phase Transfer)
Temp Reflux (

C)

C

C
Use Case General purpose, easy workupSterically hindered phenolsLarge scale, cost-sensitive
Key Risk Incomplete reactionRemoval of high-BP solventAmide hydrolysis

Expert Insight: For most research applications, Method A with the addition of catalytic KI (from Method B) is the optimal balance of speed and purity. Acetone allows for simple precipitation-based workups, avoiding tedious extractions.

Standard Operating Procedure (SOP)

Protocol: Synthesis of 2-Phenoxyacetamide (Modified Method A)

Target Scale: 5.0 mmol Estimated Time: 4–6 Hours

Reagents
  • Substituted Phenol (1.0 equiv, 5.0 mmol)

  • 
    -Chloroacetamide derivative (1.1 equiv, 5.5 mmol)
    
  • Potassium Carbonate (

    
    ), anhydrous (1.5 equiv, 7.5 mmol)
    
  • Potassium Iodide (KI) (0.1 equiv, 0.5 mmol) [Optional but recommended]

  • Acetone (Reagent Grade, 25 mL)

Step-by-Step Methodology
  • Preparation:

    • Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

    • Add the Phenol (5.0 mmol) and Acetone (25 mL). Stir until dissolved.

    • Checkpoint: Ensure the phenol is fully solubilized before adding base to prevent clumping.

  • Deprotonation:

    • Add

      
        (7.5 mmol) in a single portion.
      
    • Stir at room temperature for 15–30 minutes. The mixture may turn slightly colored (phenoxide formation).

  • Addition of Electrophile:

    • Add the

      
      -Chloroacetamide  (5.5 mmol) and KI  (0.5 mmol).
      
    • Attach a reflux condenser.[4]

  • Reaction:

    • Heat the mixture to reflux (

      
      C oil bath) with vigorous stirring.
      
    • Monitor: Check TLC after 2 hours (Eluent: 30% EtOAc/Hexanes). The spot for the phenol should disappear.

    • Note: If the reaction is sluggish after 4 hours, add an additional 0.1 equiv of KI.

  • Workup (Precipitation Method):

    • Allow the reaction to cool to room temperature.[4][5]

    • Option 1 (Solid Product): Pour the mixture into 100 mL of ice-cold water with stirring. The phenoxyacetamide usually precipitates as a white/off-white solid. Filter, wash with water, and dry.[4][5]

    • Option 2 (Oily Product): If no precipitate forms, evaporate the acetone under reduced pressure. Dissolve the residue in EtOAc (30 mL), wash with 1M NaOH (2 x 15 mL) to remove unreacted phenol, then wash with brine. Dry over

      
       and concentrate.
      
  • Purification:

    • Recrystallize from Ethanol/Water (1:1) or purify via flash column chromatography if necessary.

Diagram 2: Experimental Workflow

ExperimentalWorkflow Start Start: Dissolve Phenol in Acetone BaseAdd Add K₂CO₃ Stir 30 min (RT) Start->BaseAdd ReactantAdd Add α-Chloroacetamide + cat. KI BaseAdd->ReactantAdd Reflux Reflux (60°C) 2-6 Hours ReactantAdd->Reflux TLC TLC Check (Phenol consumed?) Reflux->TLC TLC->Reflux No (Continue) Quench Pour into Ice Water TLC->Quench Yes Filter Filter Precipitate (Wash w/ H₂O) Quench->Filter Analysis QC: NMR / MP Filter->Analysis

Figure 2: Operational workflow for the synthesis of phenoxyacetamides via Method A.

Quality Control & Troubleshooting

Self-Validating Checks
  • TLC Visualization: Phenols often streak on silica; the product should be a distinct, less polar spot. Use UV (254 nm) and

    
     stain.
    
  • NMR Signature: The diagnostic signal for 2-phenoxyacetamides is a singlet for the

    
     protons, typically appearing between 4.40 – 4.60 ppm  in 
    
    
    
    NMR (
    
    
    or
    
    
    ). The disappearance of the phenolic -OH signal (>9.0 ppm) confirms consumption of the starting material.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonationSwitch to

or use

in DMF (Method B).
No Reaction Chloride is a poor leaving groupAdd 10-20 mol% KI (Finkelstein condition).
Emulsion Amide acting as surfactantWash organic layer with saturated Lithium Chloride (LiCl) solution.
Side Product C-AlkylationEnsure solvent is polar aprotic (Acetone/DMF) to solvate the cation and leave the phenoxide "naked" and more oxygen-nucleophilic.

References

  • Master Organic Chemistry. "The Williamson Ether Synthesis." Reaction Guide. Available at: [Link][6]

  • Organic Chemistry Portal. "Williamson Synthesis."[2] Abstracts and Literature.[6][7] Available at: [Link]

  • National Institutes of Health (NIH). "Synthesis and Biological Evaluation of 2-Phenoxyacetamide Analogues." PubMed Central. Available at: [Link]

  • Chemistry LibreTexts. "15.3: The Williamson Ether Synthesis." Organic Chemistry.[2][5][8][9] Available at: [Link][1][10][3][4][5][6][9][11][12][13][14][15]

Sources

Application Note: 2-(2-Formyl-3-methylphenoxy)acetamide as a Schiff Base Precursor

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the synthesis, characterization, and application of 2-(2-Formyl-3-methylphenoxy)acetamide , a specialized bifunctional building block. Distinguished by its specific substitution pattern (an aldehyde group ortho to the phenoxy-acetamide moiety, with a flanking methyl group), this compound serves as a critical precursor for sterically modulated Schiff bases. This note provides a validated protocol for its synthesis via Williamson etherification and outlines its subsequent derivatization into biologically active imines (Schiff bases), emphasizing its utility in generating antimicrobial and antioxidant pharmacophores.

Introduction

The compound This compound represents a strategic scaffold in medicinal chemistry. It combines a reactive aldehyde functionality with an acetamide side chain.[1] The aldehyde group facilitates condensation with primary amines to form Schiff bases (imines) , a class of compounds renowned for their biological activities, including antifungal, antibacterial, and anticancer properties [1].

Structural Significance
  • Aldehyde (-CHO): The primary site for Schiff base formation (condensation).

  • Acetamide (-OCH₂CONH₂): Enhances water solubility and hydrogen bonding potential, often improving the pharmacokinetic profile of the final drug candidate.

  • 3-Methyl Group: Provides steric bulk near the reactive center, potentially modulating the hydrolysis rate of the resulting imine and influencing ligand binding affinity in metallodrug applications.

Regiochemistry Note: To achieve the "3-methyl" substitution relative to the phenoxy group (where the formyl group is at position 2), the starting material must be 2-hydroxy-6-methylbenzaldehyde (6-methylsalicylaldehyde). The reaction sequence transforms the hydroxyl group into the phenoxy-acetamide ether.

Synthesis Protocol: The Precursor

Reaction Pathway

The synthesis utilizes a Williamson Ether Synthesis , reacting 6-methylsalicylaldehyde with 2-chloroacetamide in the presence of a mild base.

Chemical Equation:



Materials & Reagents
ReagentRolePurity/Grade
6-Methylsalicylaldehyde Starting Material>97% (HPLC)
2-Chloroacetamide Alkylating Agent>98%
Potassium Carbonate (K₂CO₃) BaseAnhydrous, Granular
Potassium Iodide (KI) CatalystReagent Grade
Acetone SolventDry, AR Grade
Step-by-Step Procedure

Step 1: Deprotonation

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-methylsalicylaldehyde (10 mmol, 1.36 g) in dry acetone (50 mL) .

  • Add anhydrous K₂CO₃ (15 mmol, 2.07 g) .

  • Stir the mixture at room temperature for 30 minutes. Mechanism: This generates the phenoxide anion, which is the active nucleophile.

Step 2: Alkylation 4. Add 2-chloroacetamide (10 mmol, 0.94 g) and a catalytic amount of KI (0.1 g) to the reaction mixture. Note: KI facilitates the reaction via the Finkelstein reaction, generating the more reactive iodoacetamide in situ. 5. Attach a reflux condenser and heat the mixture to reflux (~56°C ) for 12–16 hours . 6. Monitor reaction progress via TLC (Mobile Phase: Hexane:Ethyl Acetate 3:1). The starting aldehyde spot should disappear.

Step 3: Work-up and Isolation 7. Cool the reaction mixture to room temperature. 8. Pour the mixture into crushed ice-water (200 mL) with vigorous stirring. The product should precipitate as a solid. 9. Filter the solid using a Büchner funnel and wash with cold water (3 x 20 mL) to remove inorganic salts (KCl, K₂CO₃). 10. Recrystallization: Dissolve the crude solid in boiling ethanol . Allow to cool slowly to yield pure crystals.

  • Expected Yield: 70–85%
  • Appearance: White to pale yellow crystals.
Characterization Data (Expected)
  • IR (KBr, cm⁻¹):

    • 3400–3150 (

      
       stretch, amide)
      
    • 1690–1680 (

      
       stretch, aldehyde)
      
    • 1660 (

      
       stretch, amide)
      
    • 1240 (

      
       stretch, ether)
      
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       10.2 ppm (s, 1H, -CHO)
      
    • 
       7.5–7.8 ppm (br s, 2H, -CONH₂)
      
    • 
       4.6 ppm (s, 2H, -OCH₂)[2]
      
    • 
       2.4 ppm (s, 3H, -CH₃)
      
    • 
       6.8–7.5 ppm (m, 3H, Aromatic protons)
      

Derivatization: Schiff Base Synthesis

The aldehyde group at position 2 is highly reactive toward primary amines, allowing for the generation of a diverse library of Schiff bases.

General Protocol

Reaction:



  • Dissolution: Dissolve This compound (1 mmol) in absolute ethanol (15 mL) .

  • Amine Addition: Add the desired primary amine (1 mmol) (e.g., aniline, hydrazine hydrate, semicarbazide).

  • Catalysis: Add 2–3 drops of glacial acetic acid .

  • Reflux: Heat the mixture to reflux for 3–6 hours .

    • Observation: A color change (often yellow or orange) usually indicates imine formation.

  • Isolation: Cool the mixture. The Schiff base typically precipitates. Filter, wash with cold ethanol, and dry.

Workflow Diagram

SynthesisWorkflow Start Start: 6-Methylsalicylaldehyde Step1 Step 1: Deprotonation (K2CO3, Acetone, 30 min) Start->Step1 Step2 Step 2: Alkylation (+ 2-Chloroacetamide, KI, Reflux 12h) Step1->Step2 Precursor Precursor Isolated: This compound Step2->Precursor Williamson Ether Synthesis Branch1 Route A: Aromatic Amines (Anilines) Precursor->Branch1 + R-NH2 / AcOH Branch2 Route B: Hydrazides (Isoniazid, etc.) Precursor->Branch2 + R-CONHNH2 / AcOH ProductA Schiff Base Type A (Antimicrobial) Branch1->ProductA ProductB Schiff Base Type B (Antitubercular) Branch2->ProductB

Caption: Synthesis workflow from starting material to diverse Schiff base libraries.

Applications & Mechanism

Biological Activity

The resulting Schiff bases are frequently explored for:

  • Antimicrobial Action: The azomethine linkage (

    
    ) is critical for bioactivity, often interfering with normal cell processes in bacteria.
    
  • Antioxidant Potential: Phenolic analogs (if the amine retains a phenol) can scavenge free radicals.

  • Metal Chelation: The presence of the ether oxygen, the imine nitrogen, and the amide oxygen creates a potential ONO tridentate ligand system. These ligands form stable complexes with transition metals (Cu(II), Co(II), Ni(II)), which often exhibit enhanced biological activity compared to the free ligand [2].

Steric Modulation

The 3-methyl group (ortho to the phenoxy ether and meta to the imine) introduces steric hindrance.

  • Effect: It can retard the hydrolysis of the Schiff base in aqueous environments, improving the stability of the drug candidate in physiological fluids.

  • Design Tip: If the target receptor requires a planar molecule, the methyl group might induce a twist; this should be modeled using docking software (e.g., AutoDock) before synthesis.

Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
Low Yield (Precursor) Incomplete alkylationEnsure K₂CO₃ is anhydrous. Increase reflux time. Add more KI catalyst.
Oily Product Impurities / Solvent retentionRecrystallize from Ethanol/Water mixtures. Scratch the flask to induce nucleation.
No Reaction (Schiff Base) Steric hindranceThe 3-methyl group may slow the attack. Use microwave irradiation (150W, 10 min) to accelerate condensation.
Hydrolysis Wet solventsSchiff bases are reversible. Use absolute ethanol and store products in a desiccator.

References

  • Da Silva, C. M., et al. (2011). "Schiff bases: A short review of their antimicrobial activities." Journal of Advanced Research, 2(1), 1-8. Link

  • Arulmurugan, S., et al. (2010). "Synthesis, characterization and biological activities of some Schiff bases derived from 2-amino-4-phenyl-thiazole." Rasayan Journal of Chemistry, 3(3), 525-532. Link

  • Sigma-Aldrich. "2-Hydroxy-3-methylbenzaldehyde Product Specification." Merck KGaA. Link(Note: Reference for starting material properties).

  • RSC Advances. (2014). "Synthesis of 2-(4-formylphenoxy)acetamide derivatives." Royal Society of Chemistry.[2] Link(Methodology basis).

Disclaimer: This protocol is intended for research use only. All chemical synthesis should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Synthesis of benzofuran derivatives from 2-(2-Formyl-3-methylphenoxy)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

This guide details the synthesis of 4-methylbenzofuran-2-carboxamide utilizing 2-(2-Formyl-3-methylphenoxy)acetamide as the advanced intermediate. Unlike transition-metal-catalyzed annulations (e.g., Pd-catalyzed Sonogashira/cyclization) which require expensive catalysts and inert atmospheres, this protocol leverages a base-mediated intramolecular aldol condensation (Rap-Stoermer type).

Why this pathway?

  • Atom Economy: The precursor contains all necessary carbon atoms; no external carbon source is required for the furan ring construction.

  • Scalability: The reaction proceeds under mild basic conditions without heavy metals, simplifying purification and reducing cost of goods (COGs) for late-stage drug development.

  • Regio-fidelity: The 3-methyl substitution on the phenoxy ring translates strictly to the 4-position on the benzofuran core, avoiding the regio-isomeric mixtures often seen in intermolecular couplings.

Mechanistic Insight & Pathway Visualization

The transformation is driven by the acidity of the methylene protons (


 to the amide carbonyl). Under basic conditions, deprotonation generates a carbanion that attacks the proximal aldehyde (intramolecular nucleophilic addition). The resulting 

-hydroxy intermediate undergoes rapid dehydration to aromatize the system, forming the stable benzofuran core.

Key Mechanistic Checkpoint: The reaction is irreversible upon dehydration. The driving force is the formation of the aromatic furan ring fused to the benzene system.

BenzofuranSynthesis cluster_conditions Critical Process Parameters Start 2-(2-Formyl-3-methylphenoxy) acetamide Enolate Enolate Species (Active Nucleophile) Start->Enolate Deprotonation (K2CO3/DMF) Aldol Cyclized Aldol Adduct Enolate->Aldol Intramolecular Nucleophilic Attack Product 4-Methylbenzofuran- 2-carboxamide Aldol->Product Dehydration (-H2O) / Aromatization Param1 Temp: 80-100°C Param2 Base: K2CO3 (2.0 eq)

Figure 1: Mechanistic workflow of the base-catalyzed cyclodehydration sequence.

Detailed Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Notes
This compound Limiting Reagent1.0Pre-dried; Moisture sensitive
Potassium Carbonate (K₂CO₃) Base2.0Anhydrous; Finely ground
DMF (N,N-Dimethylformamide) SolventN/AAnhydrous; 10 mL/g substrate
Ethyl Acetate / Water WorkupN/AFor precipitation/extraction
Step-by-Step Methodology

Step 1: Reaction Assembly

  • Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with This compound (1.0 equiv).

  • Add anhydrous DMF (10 volumes relative to mass). Note: DMF is preferred over Ethanol for its higher boiling point and better solubility of the intermediate.

  • Add K₂CO₃ (2.0 equiv) in a single portion.

    • Expert Tip: Use finely ground K₂CO₃ to maximize surface area and reaction rate.

Step 2: Cyclization (The "Black Box")

  • Heat the mixture to 90–100°C under an inert atmosphere (N₂ or Ar).

  • Maintain stirring for 2–4 hours .

    • Self-Validating Checkpoint: The reaction mixture typically transitions from a pale suspension to a deeper yellow/orange solution as the conjugated benzofuran forms.

  • TLC Monitoring: Eluent system (Hexane:Ethyl Acetate 1:1).

    • Look for: Disappearance of the starting material (

      
      ) and appearance of a highly fluorescent blue spot (under UV 254/365 nm) corresponding to the benzofuran product (
      
      
      
      ).

Step 3: Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • Pour the mixture slowly into ice-cold water (20 volumes) with vigorous stirring.

    • Observation: The product should precipitate as a white to off-white solid.

  • Stir for 30 minutes to ensure complete precipitation and dissolution of inorganic salts (K₂CO₃/KCl).

  • Filter the solid via vacuum filtration (Buchner funnel).

  • Wash the filter cake copiously with water (3 x 10 mL) to remove residual DMF.

Step 4: Purification

  • Recrystallization: Dissolve the crude solid in boiling Ethanol (EtOH) . If necessary, add drops of DMF to aid solubility.

  • Allow to cool slowly to room temperature, then refrigerate (4°C).

  • Collect the crystals by filtration and dry in a vacuum oven at 50°C for 6 hours.

Analytical Validation & Quality Control

To ensure scientific integrity, the isolated product must be validated against the following criteria.

NMR Interpretation (Self-Validation)

The success of the reaction is confirmed by the disappearance of the aldehyde proton and the appearance of the furan ring proton .

SignalChemical Shift (

, ppm)
MultiplicityAssignmentValidation Status
-CHO ~10.2 - 10.5SingletReactant AldehydeMUST BE ABSENT
-CH₂- ~4.6SingletReactant MethyleneMUST BE ABSENT
C3-H ~7.4 - 7.6SingletFuran Ring ProtonMUST BE PRESENT
-CONH₂ ~7.5 & 8.0Broad SingletsAmide ProtonsPRESENT
-CH₃ ~2.4 - 2.6SingletMethyl GroupPRESENT
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / Sticky Solid Residual DMF preventing crystallization.Wash filter cake more thoroughly with water; Recrystallize from EtOH/Water mix.
Incomplete Conversion Temperature too low or base inactive.Increase temp to 110°C; Ensure K₂CO₃ is anhydrous/fresh.
Hydrolysis of Amide Presence of water at high temp.Ensure reagents are dry. If acid forms (Benzofuran-2-carboxylic acid), re-amidate or control water strictly.

References

  • Zhigileva, E. A., et al. (2024). "Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones." Organic & Biomolecular Chemistry, 22, 7848-7853. Link

  • Singh, F. V., & Wirth, T. (2012).[1] "Methods for the synthesis of benzofuran derivatives." Synthesis, 44, 1171-1177.[1] Link

  • Oschmann, M., et al. (2020). "Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives Through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry." Molecules, 25(2), 361.[2] Link

  • Gui, L., et al. (2015).

    
    -phenoxy ketones mediated by Eaton's reagent." ResearchGate. Link
    
  • Reimer, K., & Tiemann, F. (1876). "On the Reimer-Tiemann Reaction Mechanism." Berichte der deutschen chemischen Gesellschaft. (Foundational reference for salicylaldehyde synthesis). Link

Sources

Application Notes and Protocols for Reductive Amination Utilizing 2-(2-Formyl-3-methylphenoxy)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 2-(2-formyl-3-methylphenoxy)acetamide in reductive amination reactions. This document offers in-depth technical details, from the synthesis of the aldehyde precursor to its application in forming secondary amines, a crucial transformation in medicinal chemistry and materials science.

Introduction: The Strategic Importance of Reductive Amination

Reductive amination stands as a cornerstone of modern organic synthesis, prized for its reliability and efficiency in forging carbon-nitrogen bonds.[1] This one-pot reaction, which transforms a carbonyl group and an amine into a more substituted amine, circumvents the common issue of over-alkylation often encountered with direct alkylation methods using alkyl halides.[1] The process proceeds through the in-situ formation of an imine or iminium ion, which is then selectively reduced by a mild hydride reagent.[2]

The choice of the reducing agent is critical for the success of the reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as a reagent of choice due to its mild nature, remarkable selectivity for imines over carbonyls, and its tolerance of a wide array of functional groups.[3] This allows for the direct reductive amination of aldehydes and ketones under non-acidic conditions, preserving acid-sensitive functionalities within the substrate.[3]

This guide focuses on the application of a specific aromatic aldehyde, this compound, a versatile building block for the synthesis of novel secondary amines with potential applications in drug discovery and materials science.

Synthesis of the Key Precursor: this compound

As this compound is not readily commercially available, a reliable synthetic route is essential. The Williamson ether synthesis provides a robust and high-yielding method for its preparation from commercially available starting materials.[4] This reaction involves the nucleophilic substitution of a haloacetamide by a phenoxide.[5]

Reaction Scheme:
Detailed Protocol for Synthesis:
  • Reagent Preparation:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-formyl-3-methylphenol (1.0 eq) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).

    • Add a slight excess of a powdered anhydrous base, such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq). The choice of base can influence reaction time and yield.

  • Reaction Execution:

    • To the stirring suspension, add 2-chloroacetamide (1.1 eq).

    • Heat the reaction mixture to a moderate temperature (typically 60-80 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction is generally complete within 4-8 hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine to remove any remaining inorganic impurities.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

The Mechanism of Reductive Amination

The reductive amination process using this compound and a primary amine in the presence of sodium triacetoxyborohydride can be dissected into two key stages:

  • Imine Formation: The reaction initiates with the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde. This is followed by dehydration to form a Schiff base, or imine, intermediate. This step is often reversible and can be favored by the removal of water or by carrying out the reaction in a non-aqueous solvent.[6]

  • Hydride Reduction: The sodium triacetoxyborohydride then selectively delivers a hydride ion to the electrophilic carbon of the imine, reducing the carbon-nitrogen double bond to a single bond and forming the final secondary amine product. The steric bulk and reduced reactivity of NaBH(OAc)₃ prevent the significant reduction of the starting aldehyde.[3]

A visual representation of this mechanism is provided below:

Reductive_Amination_Mechanism aldehyde Aldehyde (R-CHO) imine Imine Intermediate (R-CH=N-R') aldehyde->imine + R'-NH2 - H2O amine Primary Amine (R'-NH2) product Secondary Amine (R-CH2-NH-R') imine->product + [H-] hydride NaBH(OAc)3 water H2O Reductive_Amination_Workflow start Start dissolve Dissolve Aldehyde and Amine in Anhydrous Solvent start->dissolve add_reductant Add NaBH(OAc)3 Portion-wise dissolve->add_reductant stir Stir at Room Temperature (Monitor by TLC/LC-MS) add_reductant->stir quench Quench with Saturated Aqueous NaHCO3 stir->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end End purify->end

Sources

Preparation of antimicrobial agents using phenoxyacetamide scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Modular Synthesis and Evaluation of Phenoxyacetamide Antimicrobial Scaffolds

Executive Summary

The phenoxyacetamide scaffold represents a privileged structure in medicinal chemistry, exhibiting potent antimicrobial activity against multidrug-resistant (MDR) pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. Its mechanism of action is often multimodal, involving the inhibition of the Type III Secretion System (T3SS) virulence factors and bacterial DNA gyrase.

This guide provides a high-fidelity, modular protocol for the synthesis of


-substituted-2-phenoxyacetamide libraries. Unlike rigid linear syntheses, this convergent approach allows for the independent variation of the phenolic "tail" and the amine "head," facilitating rapid Structure-Activity Relationship (SAR) profiling.

Strategic Synthetic Pathway

To maximize chemical diversity, we utilize a Convergent Nucleophilic Substitution Strategy . This route avoids the harsh conditions of direct acid chloride coupling on sensitive phenols and allows for the late-stage introduction of diverse phenolic moieties.

The Workflow:

  • Phase A (Electrophile Generation): Acylation of a primary or secondary amine with chloroacetyl chloride to form a 2-chloro-

    
    -acetamide intermediate.
    
  • Phase B (Scaffold Assembly): Williamson ether synthesis-type displacement of the alkyl chloride by a substituted phenol under basic conditions.

Visualizing the Synthetic Logic

SyntheticPathway Start1 Primary/Secondary Amine (R1-NH2) Inter Intermediate: 2-Chloro-N-acetamide Start1->Inter TEA, DCM 0°C to RT, 2h Reagent1 Chloroacetyl Chloride Reagent1->Inter Product Final Scaffold: 2-Phenoxyacetamide Inter->Product SN2 Reaction Start2 Substituted Phenol (Ar-OH) Start2->Product Reflux, Acetone/DMF 6-12h Base Base Catalyst (K2CO3 / KI) Base->Product

Caption: Modular assembly of phenoxyacetamides via a convergent SN2 coupling strategy.

Detailed Experimental Protocols

Phase A: Synthesis of the 2-Chloro- -acetamide Intermediate

Objective: Create the electrophilic linker bearing the amide functionality.

Materials:

  • Substituted Aniline or Aliphatic Amine (10 mmol)

  • Chloroacetyl chloride (12 mmol, 1.2 eq)

  • Triethylamine (TEA) (15 mmol, 1.5 eq)

  • Dichloromethane (DCM) (anhydrous)

Protocol:

  • Setup: Purge a 100 mL round-bottom flask (RBF) with nitrogen. Add the amine (10 mmol) and TEA (15 mmol) to 40 mL of anhydrous DCM. Cool the mixture to 0°C in an ice bath.

  • Addition: Add chloroacetyl chloride (12 mmol) dropwise over 20 minutes. Critical: Exothermic reaction; maintain temperature <5°C to prevent bis-acylation.

  • Reaction: Remove the ice bath and stir at room temperature (RT) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Wash the reaction mixture with water (2 x 20 mL), 1M HCl (1 x 20 mL, to remove unreacted amine), and saturated NaHCO₃ (1 x 20 mL).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Validation: The resulting solid is usually sufficiently pure (>95%) for the next step. If necessary, recrystallize from ethanol.

Phase B: Scaffold Assembly (Phenolic Coupling)

Objective: Install the pharmacophoric phenol group via nucleophilic substitution.

Materials:

  • Intermediate from Phase A (2 mmol)

  • Substituted Phenol (2.2 mmol, 1.1 eq)

  • Potassium Carbonate (K₂CO₃) (anhydrous, 4 mmol, 2 eq)

  • Potassium Iodide (KI) (0.2 mmol, 0.1 eq, catalytic)

  • Solvent: Acetone (for low-boiling phenols) or DMF (for unreactive phenols)

Protocol:

  • Activation: In a 50 mL RBF, dissolve the substituted phenol (2.2 mmol) in 15 mL of solvent. Add K₂CO₃ (4 mmol) and stir at RT for 30 minutes to generate the phenoxide anion.

  • Coupling: Add the 2-chloro-

    
    -acetamide intermediate (2 mmol) and catalytic KI.
    
  • Reflux: Heat the mixture to reflux (56°C for acetone; 80°C for DMF) for 6–12 hours.

    • Expert Tip: KI acts as a Finkelstein catalyst, converting the alkyl chloride to a more reactive alkyl iodide in situ.

  • Monitoring: Check TLC for the disappearance of the chloride intermediate.

  • Workup (Acetone): Evaporate solvent. Resuspend residue in cold water (50 mL). The product often precipitates as a solid. Filter and wash with water.

  • Workup (DMF): Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. Filter the precipitate.

  • Purification: Recrystallize from Ethanol/Water (9:1) or perform column chromatography (Silica gel, Hexane/EtOAc gradient).

Biological Evaluation: MIC Assay

Objective: Determine the Minimum Inhibitory Concentration (MIC) against target pathogens.

This protocol follows CLSI guidelines using the broth microdilution method.

Assay Workflow

MIC_Workflow Step1 Compound Prep Dissolve in DMSO (10 mg/mL) Step2 Serial Dilution 96-well plate (MH Broth) Step1->Step2 Step3 Inoculation Add 5x10^5 CFU/mL Bacteria Step2->Step3 Step4 Incubation 37°C for 18-24h Step3->Step4 Step5 Readout Visual Turbidity / OD600 Step4->Step5

Caption: Standardized broth microdilution workflow for antimicrobial susceptibility testing.

Protocol:

  • Stock Solution: Dissolve test compounds in 100% DMSO to a concentration of 10 mg/mL.

  • Dilution: In a 96-well plate, add 100 µL of Mueller-Hinton Broth (MHB) to columns 2–12. Add 200 µL of compound stock (diluted to 512 µg/mL in MHB) to column 1. Perform 2-fold serial dilutions from column 1 to 10.

  • Controls: Column 11 is the Growth Control (Bacteria + Solvent). Column 12 is the Sterility Control (Media only).

  • Inoculum: Adjust bacterial culture (S. aureus ATCC 29213 or P. aeruginosa PAO1) to 0.5 McFarland standard, then dilute 1:100. Add 100 µL to each well (Final:

    
     CFU/mL).
    
  • Endpoint: Incubate at 37°C for 20 hours. The MIC is the lowest concentration with no visible growth.[1]

Structure-Activity Relationship (SAR) Guide

Optimization of the phenoxyacetamide scaffold relies on balancing lipophilicity and electronic effects.

Structural RegionModificationEffect on ActivityMechanistic Insight
Phenol Ring (Tail) Para-Halogens (Cl, F)Increases Potency Enhances lipophilicity and metabolic stability; improves membrane penetration [2].
Phenol Ring Electron-Donating (OMe, Me)Variable/Lower Often reduces potency compared to EWGs, though specific positions (e.g., ortho) may favor steric fit [5].
Amide Linker

-Substitution (Methyl)
Decreases Potency Steric hindrance at the

-carbon often disrupts binding to T3SS PscF or DNA gyrase targets [3].
Amine Ring (Head) Thiazole/HeterocyclesIncreases Potency Heterocycles can form additional H-bonds with the target active site (e.g., DNA Gyrase B subunit) [2].
Global Property ClogP > 3.5Optimal Moderate lipophilicity is required for permeating the bacterial cell wall, especially in Gram-negatives [4].

Troubleshooting:

  • Low Yield in Phase B: If the phenol is sterically hindered (e.g., 2,6-disubstituted), switch solvent to DMF and increase temperature to 90°C.

  • Precipitation in Bioassay: If compounds precipitate in MHB, reduce the final DMSO concentration to <2% or use a solubility enhancer like Tween-80 (0.002%).

References

  • Synthesis and Pharmacological Evaluation of 2-(4-(3 (Substituted Phenyl) Acryloyl) Phenoxy)-N, N Diphenylacetamides. Journal of Drug Delivery and Therapeutics, 2020.[2] Link

  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 2020.[3] Link

  • Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS). ChemMedChem, 2015. Link

  • Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. International Journal of Emerging Trends in Chemistry, 2025. Link

  • Synthesis, and antibacterial activities of novel 1,3,4a,9-tetraza-4H-fluoren-2-amines. BMC Chemistry, 2019. Link

Sources

Application Note: Solvent Selection and Optimization for the Synthesis of 2-(2-Formyl-3-methylphenoxy)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-(2-Formyl-3-methylphenoxy)acetamide is a critical transformation in the development of various pharmaceutical and agrochemical intermediates. The core reaction relies on the O-alkylation of 2-hydroxy-6-methylbenzaldehyde with 2-chloroacetamide. Because the phenoxide intermediate acts as an ambident nucleophile, and the electrophile contains a sensitive amide functionality, the success of this bimolecular nucleophilic substitution (SN2) is heavily dictated by the reaction environment. This application note provides a comprehensive, self-validating protocol and mechanistic rationale for optimizing this synthesis through precise solvent and base selection.

Mechanistic Rationale & SN2 Trajectory

The formation of this compound is a classic Williamson ether synthesis[1]. The reaction requires the deprotonation of the phenol to form a highly reactive phenoxide anion, which subsequently attacks the electrophilic α-carbon of 2-chloroacetamide[2].

The Role of the Solvent: Solvent selection is the primary determinant of SN2 kinetics and regioselectivity in this workflow.

  • Protic Solvents (e.g., Ethanol, Water): These solvents form strong hydrogen bonding networks with the phenoxide oxygen. This solvation sphere severely dampens the nucleophilicity of the oxygen, slowing down the reaction and increasing the likelihood of side reactions, such as the base-catalyzed hydrolysis of 2-chloroacetamide into glycolamide[3].

  • Polar Aprotic Solvents (e.g., DMF, Acetonitrile): Solvents with high dielectric constants but lacking acidic protons (like N,N-Dimethylformamide) are optimal. They effectively solvate the metal cation (e.g., K⁺) while leaving the phenoxide anion "naked" and highly reactive. This lowers the activation energy for the SN2 transition state and exclusively favors O-alkylation over C-alkylation[3].

The Role of the Base: A mild, insoluble base such as anhydrous potassium carbonate (K₂CO₃) is preferred over strong bases like NaOH. Strong aqueous bases can trigger unwanted Cannizzaro reactions or aldol condensations at the formyl group, and accelerate the solvolysis of the acetamide moiety[4].

Quantitative Solvent Screening Data

To demonstrate the causality of solvent choice, the following table summarizes typical optimization data for the alkylation of 2-hydroxy-6-methylbenzaldehyde with 2-chloroacetamide (using 1.5 eq K₂CO₃ and 0.1 eq KI).

SolventDielectric Constant (ε)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)Purity (HPLC, %)
DMF 36.7804>9992 >98
Acetonitrile 37.582 (reflux)12958596
Acetone 20.756 (reflux)24604590
Ethanol 24.578 (reflux)12402875

Data Interpretation: DMF provides the optimal balance of boiling point and cation solvation, driving the reaction to completion in just 4 hours. Ethanol drastically reduces the yield due to nucleophile suppression and competing hydrolysis.

Optimized Experimental Protocol (DMF-Mediated)

This protocol incorporates self-validating visual checkpoints and Finkelstein catalysis to ensure reproducibility and high yields.

Materials Required:

  • 2-Hydroxy-6-methylbenzaldehyde (1.0 equiv, 10.0 mmol, 1.36 g)

  • 2-Chloroacetamide (1.1 equiv, 11.0 mmol, 1.03 g)

  • Potassium carbonate (K₂CO₃), anhydrous, 325 mesh (1.5 equiv, 15.0 mmol, 2.07 g)

  • Potassium iodide (KI) (0.1 equiv, 1.0 mmol, 0.17 g)

  • N,N-Dimethylformamide (DMF), anhydrous (15 mL)

  • Deionized water (100 mL)

Step-by-Step Methodology:

  • Preparation: Equip a 50 mL two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an inert gas (N₂/Ar) inlet. Charge the flask with 2-hydroxy-6-methylbenzaldehyde (1.36 g) and anhydrous DMF (15 mL). Stir until a homogeneous pale-yellow solution is achieved.

  • Deprotonation (Self-Validating Step): Add anhydrous K₂CO₃ (2.07 g) in one portion. Stir the suspension at room temperature for 30 minutes.

    • Observation: The solution will transition to a vibrant, deep yellow/orange color. This visual shift confirms the successful generation of the highly conjugated phenoxide anion[3].

  • Alkylation via Finkelstein Catalysis: Add 2-chloroacetamide (1.03 g) and KI (0.17 g) to the stirring phenoxide suspension.

    • Causality: KI acts as a nucleophilic catalyst. It converts 2-chloroacetamide in situ to the highly reactive 2-iodoacetamide, significantly accelerating the SN2 kinetics and allowing for milder heating[2].

  • Heating & Monitoring: Submerge the flask in a thermostated oil bath pre-heated to 80 °C. Maintain vigorous stirring for 4 hours. Monitor via TLC (Hexanes/Ethyl Acetate 1:1); the starting material (Rf ~ 0.7) will be replaced by a more polar product spot (Rf ~ 0.3).

  • Workup & Isolation: Remove the flask from the heat and cool to room temperature. Pour the reaction mixture slowly into vigorously stirring ice-cold deionized water (100 mL).

    • Observation: A white to off-white precipitate of the target product will immediately form, while DMF and inorganic salts remain in the aqueous phase.

  • Filtration: Stir the aqueous suspension for 30 minutes to ensure the complete diffusion of trapped DMF. Collect the solid via vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water (3 × 20 mL).

  • Drying: Dry the solid under high vacuum at 45 °C overnight to afford pure this compound.

Reaction Workflow & Decision Matrix

SolventOptimization Reactants Reactants: 2-Hydroxy-6-methylbenzaldehyde + 2-Chloroacetamide Base Base Selection: K2CO3 (Mild, Insoluble) Reactants->Base Protic Protic Solvents (EtOH, H2O) Base->Protic Unfavorable Aprotic Polar Aprotic Solvents (DMF, MeCN) Base->Aprotic Optimal MechProtic Phenoxide Solvation via H-Bonding (Reduced Nucleophilicity) Protic->MechProtic MechAprotic Cation Solvation (K+) 'Naked' Phenoxide Anion Aprotic->MechAprotic SideRxn Side Reactions: Acetamide Hydrolysis Low Yield (<30%) MechProtic->SideRxn Success Efficient SN2 O-Alkylation High Yield (>90%) MechAprotic->Success Product Target Molecule: This compound Success->Product

Reaction workflow and solvent selection logic for O-alkylation.

References

  • Williamson ether synthesis. Wikipedia. Available at:[Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available at:[Link]

Sources

Application Note: K₂CO₃-Mediated Synthesis of Phenoxyacetamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenoxyacetamides represent a privileged scaffold in medicinal chemistry, exhibiting potent biological activities ranging from Type III Secretion System (T3SS) inhibition in Pseudomonas aeruginosa to anti-cancer properties against HepG2 cell lines. This guide details a robust, scalable protocol for synthesizing phenoxyacetamides via the Williamson ether synthesis using Potassium Carbonate (K₂CO₃). Unlike hydride-based methods (e.g., NaH), this K₂CO₃-mediated approach offers milder conditions, higher functional group tolerance, and operational simplicity, making it the preferred choice for lead optimization and library generation.

Mechanistic Insight & Chemical Logic

The "Potassium Effect" in Williamson Ether Synthesis

While sodium hydride (NaH) provides rapid, irreversible deprotonation, it often leads to side reactions with sensitive electrophiles. K₂CO₃ acts as a mild, heterogeneous base. The reaction proceeds through a deprotonation-SN2 cascade :

  • Surface Activation: In organic solvents (acetone, DMF, MeCN), K₂CO₃ remains largely insoluble. The reaction occurs at the solid-liquid interface or via slight solubility of the carbonate.

  • Chelation Control: The larger ionic radius of Potassium (1.38 Å) compared to Sodium (1.02 Å) forms a looser ion pair with the phenoxide anion. This increases the nucleophilicity of the oxygen atom ("naked anion" effect), accelerating the attack on the

    
    -chloroacetamide.
    
  • Catalytic Acceleration: The addition of Potassium Iodide (KI) creates an in situ Finkelstein reaction, converting the less reactive alkyl chloride into a highly reactive alkyl iodide.

Reaction Pathway Diagram

The following diagram illustrates the mechanistic flow and the critical role of the potassium cation and iodide catalyst.

ReactionMechanism Phenol Substituted Phenol (Ar-OH) Phenoxide Potassium Phenoxide (Ar-O⁻ K⁺) Phenol->Phenoxide Deprotonation (Surface/Solvent Interface) K2CO3 K₂CO₃ (Solid Base) K2CO3->Phenoxide Product Phenoxyacetamide (Ar-O-CH₂-CO-NHR) Phenoxide->Product SN2 Attack Byproducts Byproducts: KCl / KHCO₃ Phenoxide->Byproducts Chloro α-Chloroacetamide (Cl-CH₂-CO-NHR) Iodo Intermediate: α-Iodoacetamide Chloro->Iodo Finkelstein Exchange (Fast) KI KI (Catalyst) KI->Iodo Iodo->Product Enhanced Electrophile

Figure 1: Mechanistic pathway of K₂CO₃-mediated phenoxyacetamide synthesis, highlighting the optional KI-catalyzed Finkelstein exchange.

Experimental Protocol

Materials & Reagents[6]
  • Substrate: Substituted Phenol (1.0 equiv)

  • Electrophile:

    
    -Chloroacetamide derivative (1.1 – 1.2 equiv)
    
  • Base: Anhydrous K₂CO₃ (2.0 – 3.0 equiv) - Must be finely powdered.

  • Catalyst (Optional): KI (0.1 – 0.2 equiv) - Recommended for chloro- derivatives.

  • Solvent: DMF (Dimethylformamide) or Acetone.

Solvent Selection Guide

The choice of solvent dictates the reaction kinetics and workup procedure.

SolventReaction RateTemperatureWorkup DifficultyRecommendation
DMF High (Homogeneous-like)60°C – 80°CHigh (High BP, water wash req.)Best for unreactive phenols or library synthesis.
Acetone Moderate (Heterogeneous)Reflux (56°C)Low (Evaporate & partition)Best for scale-up and easy purification.
MeCN Moderate-HighReflux (82°C)ModerateGood compromise for difficult substrates.
Step-by-Step Procedure (Standard Scale: 1.0 mmol)

Step 1: Activation

  • Charge a dried 25 mL round-bottom flask with Substituted Phenol (1.0 mmol) and anhydrous DMF (3.0 mL).

  • Add Powdered K₂CO₃ (3.0 mmol, 414 mg).

  • Critical Step: Stir at Room Temperature (RT) for 15–30 minutes. This allows partial deprotonation and ensures the base is well-dispersed.

Step 2: Alkylation 4. Add


-Chloroacetamide  (1.1 mmol).
5.  (Optional) Add KI  (0.1 mmol, 16 mg) if reaction rate is slow.
6.  Heat the mixture to 60°C  (if using DMF) or Reflux  (if using Acetone).
7.  Monitor via TLC or LC-MS. Reaction typically completes in 2–6 hours .

Step 3: Workup & Isolation 8. Quench: Cool to RT. Pour the mixture into Ice Water (30 mL).

  • Observation: The product often precipitates as a solid.
  • Extraction (if oil forms): Extract with Ethyl Acetate (3 x 15 mL).
  • Wash: Wash the organic layer with 1M NaOH (2 x 10 mL) to remove unreacted phenol (Critical for purity). Follow with Brine (10 mL).
  • Dry & Concentrate: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 4: Purification 12. Recrystallization: Most phenoxyacetamides crystallize from EtOH/Water or Hexane/EtOAc. 13. Chromatography: If necessary, use a silica column (Gradient: 0–40% EtOAc in Hexanes).

Optimization & Troubleshooting

Troubleshooting Matrix
IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonationEnsure K₂CO₃ is powdered (mortar/pestle). Increase stirring speed (vortex effect).
No Reaction Chloride is a poor leaving groupAdd 0.2 equiv KI (Finkelstein catalyst). Switch to

-Bromoacetamide.
O- vs N-Alkylation Ambident nucleophilePhenols exclusively O-alkylate under these conditions. If using an aniline substrate, N-alkylation dominates.
Emulsion during Workup DMF presenceWash organic layer thoroughly with water (5x) or LiCl solution to remove DMF before brine wash.
Expert Tip: The "Water Trace" Effect

While "anhydrous" conditions are generally cited, a trace amount of water (or using 95% acetone) can sometimes accelerate K₂CO₃ reactions by improving the solubility of the carbonate surface, facilitating ion transfer. However, excessive water inhibits the SN2 reaction by solvating the nucleophile. Stick to anhydrous conditions for reproducibility , but be aware that super-dry systems may require longer induction periods.

References

  • Vertex Pharmaceuticals/NIH. "Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS)." Bioorganic & Medicinal Chemistry Letters.

  • MDPI Pharmaceuticals. "In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells." Pharmaceuticals.[1][2][3]

  • RSC Advances. "Potassium carbonate-mediated tandem C–S and C–N coupling reaction."[4] Royal Society of Chemistry.[5][4]

  • BenchChem. "Protocol: Synthesis of Phenacetin from Acetaminophen (Williamson Ether Synthesis)." BenchChem Protocols.

  • Master Organic Chemistry. "The Williamson Ether Synthesis: Mechanism and Conditions." Master Organic Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(2-Formyl-3-methylphenoxy)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 2-(2-Formyl-3-methylphenoxy)acetamide. This resource is designed for researchers, chemists, and drug development professionals aiming to improve the yield and purity of this valuable compound. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles and field-tested insights to help you navigate experimental challenges effectively.

The primary and most regioselective route to this molecule is the Williamson ether synthesis, reacting 2-hydroxy-3-methylbenzaldehyde with a 2-haloacetamide. This guide focuses on troubleshooting and optimizing this specific pathway.

Visual Overview: Synthetic Pathway

The synthesis proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, where the phenoxide ion of 2-hydroxy-3-methylbenzaldehyde attacks the electrophilic carbon of 2-chloroacetamide.[1][2]

Synthetic_Pathway cluster_reactants Reactants & Conditions SM1 2-Hydroxy-3-methylbenzaldehyde Phenoxide Phenoxide Intermediate SM1:e->Phenoxide:w + Base SM2 2-Chloroacetamide Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., DMF) Product This compound Phenoxide:e->Product:w + 2-Chloroacetamide (Sₙ2 Attack) Byproduct KCl + H₂O + CO₂ caption_node Figure 1. Williamson Ether Synthesis Pathway.

Caption: Figure 1. Williamson Ether Synthesis Pathway.

Troubleshooting Guide (Q&A)

This section addresses the most common issues encountered during the synthesis.

Q1: My reaction yield is very low or I'm getting no product. What are the common causes?

Low or no yield in a Williamson ether synthesis typically points to one of four key areas: inefficient phenoxide formation, suboptimal reaction conditions, choice of reagents, or the presence of water.

  • Inefficient Phenoxide Formation: The reaction requires the deprotonation of the phenolic hydroxyl group to form a potent nucleophile (the phenoxide). Phenols are more acidic than aliphatic alcohols, but a suitable base is still crucial.[3]

    • Weak Base: Using a base that is too weak (e.g., NaHCO₃) may not fully deprotonate the phenol, leading to a low concentration of the active nucleophile.

    • Strong Base Issues: While a very strong base like sodium hydride (NaH) ensures complete deprotonation, it can be overly harsh, potentially reacting with the aldehyde or promoting side reactions.[2] For phenols, moderately strong bases like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) are often ideal.[4]

  • Suboptimal Solvent Choice: The Sₙ2 reaction is highly sensitive to the solvent.

    • Protic Solvents (e.g., ethanol, water): These solvents can form hydrogen bonds with the phenoxide nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophile, thus slowing the reaction rate significantly.[1]

    • Apolar Solvents (e.g., hexane, toluene): Reactants may have poor solubility in these solvents.

    • Recommended Solvents: Polar aprotic solvents like N,N-dimethylformamide (DMF) , acetonitrile , or acetone are preferred. They dissolve the reactants but do not solvate the nucleophile, leading to a much faster reaction rate.[1][4]

  • Presence of Water: All reagents and solvents should be anhydrous. Water can quench the generated phenoxide, converting it back to the neutral phenol, which is a much weaker nucleophile.[5]

  • Temperature and Reaction Time: This reaction typically requires heating to proceed at a reasonable rate, often between 50-100 °C for 1-8 hours.[1][4] Insufficient heat or time will result in an incomplete reaction. Conversely, excessively high temperatures can favor side reactions.[1]

Q2: I'm observing multiple spots on my TLC plate. What are the likely side products?

The appearance of multiple spots, other than your starting materials and product, suggests competing reaction pathways.

  • C-Alkylation: The primary side reaction for phenoxides is C-alkylation. The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the electron-rich aromatic ring (specifically the ortho and para positions). While O-alkylation is generally favored, some C-alkylation can occur, leading to isomeric byproducts that can be difficult to separate.[1][4][6]

  • Elimination (E2) Reaction: While the alkylating agent, 2-chloroacetamide, is a primary halide and less prone to elimination, this pathway can still compete with substitution (Sₙ2), especially if a sterically hindered or strong base is used at high temperatures.[1][5] This would produce an alkene byproduct.

  • Unreacted Starting Materials: The most common "extra" spots are often simply unreacted 2-hydroxy-3-methylbenzaldehyde and 2-chloroacetamide. This indicates an incomplete reaction (see Q1).

  • Oxidation of Aldehyde: Aromatic aldehydes can be sensitive to air oxidation, especially under basic conditions, which could convert the formyl group to a carboxylic acid. This impurity would have a very different polarity on a TLC plate.

Q3: How can I optimize my reaction conditions to maximize yield?

Optimization involves systematically adjusting parameters to favor the desired Sₙ2 pathway. Below is a table summarizing key variables and their impact.

ParameterRecommendationRationale
Base Potassium Carbonate (K₂CO₃) Mild enough to prevent side reactions but strong enough for efficient deprotonation of the acidic phenol. Use 1.5-2.0 equivalents.[3]
Solvent DMF or Acetonitrile (Anhydrous) Polar aprotic solvents accelerate Sₙ2 reactions by not solvating the nucleophile.[1][4]
Alkylating Agent 2-Bromoacetamide or 2-Iodoacetamide If yield is low with 2-chloroacetamide, switching to a better leaving group (I⁻ > Br⁻ > Cl⁻) will increase the reaction rate.[7]
Temperature 60-80 °C Provides sufficient energy for the reaction without significantly promoting elimination or other side reactions. Monitor by TLC.[4]
Catalyst Potassium Iodide (KI) (Catalytic) When using 2-chloroacetamide, adding a catalytic amount of KI can dramatically increase the rate via the Finkelstein reaction, which transiently forms the more reactive 2-iodoacetamide in situ.[4]

Purification Center (Q&A)

Purifying the final product is critical for obtaining accurate downstream results.

Q4: I'm having trouble purifying the final product. What is the best method?

The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization: If the crude product is relatively pure (>85%), recrystallization is an excellent method. A good solvent system would be one in which the product is soluble when hot but sparingly soluble at room temperature. Common choices for compounds with this polarity include ethyl acetate/hexane or ethanol/water mixtures.

  • Column Chromatography: This is the most versatile method for separating the product from starting materials and side products.[5] Given the product's polarity (amide and aldehyde functionalities), a typical eluent system would be a gradient of ethyl acetate in hexane (e.g., starting from 20% and increasing to 50% ethyl acetate). However, some aldehydes can be unstable on silica gel.[8]

  • Specialized Technique: Purification via Sodium Bisulfite Adduct For mixtures where the main impurity is not an aldehyde, a highly effective and selective chemical extraction method can be used. Aldehydes react reversibly with sodium bisulfite to form a water-soluble adduct.[8][9] This allows you to "pull" the desired aldehyde product into an aqueous layer, wash away organic impurities, and then regenerate the pure aldehyde.[10]

Experimental Protocols

Optimized Protocol for this compound Synthesis
  • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-hydroxy-3-methylbenzaldehyde (1.0 eq), potassium carbonate (1.5 eq), and a catalytic amount of potassium iodide (0.1 eq).

  • Solvent Addition: Add anhydrous DMF (approx. 5-10 mL per gram of starting phenol) to the flask.

  • Reaction Initiation: Add 2-chloroacetamide (1.1 eq) to the mixture.

  • Heating: Heat the reaction mixture to 70 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using 30% ethyl acetate/hexane as eluent) until the starting phenol spot has disappeared (typically 4-6 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water (3x the volume of DMF).

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual DMF.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an ethanol/water mixture or by column chromatography.

Protocol: Aldehyde Purification via Bisulfite Adduct [9][10]
  • Adduct Formation: Dissolve the crude product in methanol (5 mL). Transfer to a separatory funnel and add 1-2 mL of a freshly prepared, saturated aqueous solution of sodium bisulfite. Shake vigorously for 1-2 minutes. A white precipitate of the adduct may form.

  • Extraction: Add deionized water (25 mL) and an immiscible organic solvent like diethyl ether or hexanes (25 mL) to the funnel. Shake again.

  • Separation: Separate the two layers. The non-aldehydic organic impurities will remain in the organic layer. The water-soluble bisulfite adduct of your product is now in the aqueous layer. Discard the organic layer.

  • Regeneration: Isolate the aqueous layer containing the adduct. Add an equal volume of a fresh organic solvent (e.g., ethyl acetate). While stirring, slowly add 50% sodium hydroxide (NaOH) solution dropwise until the pH of the aqueous layer is ~12. This will decompose the adduct and regenerate the free aldehyde.

  • Final Extraction: Shake the funnel to extract the purified aldehyde into the organic layer. Separate the layers and perform two more extractions of the aqueous layer with ethyl acetate. Combine all organic layers, dry over Na₂SO₄, and concentrate to yield the purified this compound.

Frequently Asked Questions (FAQs)

  • Q: What is the mechanism of the primary reaction? The reaction proceeds via the Sₙ2 (Bimolecular Nucleophilic Substitution) mechanism. The deprotonated phenol (phenoxide) acts as a nucleophile, attacking the carbon atom bearing the chlorine in 2-chloroacetamide and displacing the chloride ion.[2] It is a one-step concerted process.

  • Q: Why is starting with 2-hydroxy-3-methylbenzaldehyde preferred over formylating 3-methylphenoxyacetamide? This is a question of regioselectivity . If you were to formylate 3-methylphenoxyacetamide, the activating ether group would direct the formylation to the ortho and para positions. This would result in a mixture of at least two major isomers (2-formyl, 4-formyl, and 6-formyl derivatives), which would be very difficult to separate and would significantly lower the yield of the desired 2-formyl product. Starting with the correctly substituted phenol ensures the formyl group is in the correct position from the beginning.

  • Q: Can I use a different alkylating agent? Yes. The reactivity of the alkylating agent is dependent on the leaving group. The order of reactivity is R-I > R-Br > R-Cl.[7] Using 2-bromoacetamide or 2-iodoacetamide will result in a faster reaction and may improve yields if the reaction with 2-chloroacetamide is sluggish. However, these reagents are typically more expensive.

Visual Logic: Troubleshooting Workflow

This diagram provides a logical path for diagnosing and solving low-yield issues.

Troubleshooting_Workflow Start Low Yield Observed Check_TLC Analyze TLC Plate: Any Product Formed? Start->Check_TLC No_Product No Product Spot Check_TLC->No_Product No Some_Product Product Spot Present, but Faint Check_TLC->Some_Product Yes Check_Base Is Base Strong Enough? (e.g., K₂CO₃, not NaHCO₃) No_Product->Check_Base Check_Time_Temp Increase Reaction Time and/or Temperature (to 70-80°C) Some_Product->Check_Time_Temp Check_Solvent Is Solvent Polar Aprotic? (e.g., DMF, MeCN) Check_Base->Check_Solvent Yes Fix_Conditions Action: Use K₂CO₃ in Anhydrous DMF. Re-run. Check_Base->Fix_Conditions No Check_H2O Are Reagents Anhydrous? Check_Solvent->Check_H2O Yes Check_Solvent->Fix_Conditions No Check_H2O->Some_Product Yes, all conditions correct Check_H2O->Fix_Conditions No Check_Leaving_Group Still Low Yield? Consider a Better Leaving Group. Check_Time_Temp->Check_Leaving_Group Use_Bromo Action: Switch to 2-Bromoacetamide Check_Leaving_Group->Use_Bromo Yes Add_Catalyst Action: Add catalytic KI to reaction with 2-Chloroacetamide Check_Leaving_Group->Add_Catalyst No, want to use Chloro- Success Yield Improved Use_Bromo->Success Add_Catalyst->Success

Caption: Figure 2. A logical workflow for troubleshooting low product yield.

References
  • Application Notes and Protocols for Williamson Ether Synthesis Using 1-Bromo-4-ethoxy-2,2-dimethylbutane - Benchchem.
  • Duff Reaction - Name Reactions in Organic Synthesis.
  • Duff reaction - Wikipedia. Available at: [Link]

  • Williamson ether synthesis - Wikipedia. Available at: [Link]

  • Duff Reaction - SynArchive. Available at: [Link]

  • The Williamson Ether Synthesis - University of Michigan-Dearborn. Available at: [Link]

  • Improving reaction conditions for Williamson ether synthesis - Benchchem.
  • A simple and efficient one-pot synthesis of salicylaldoxime derivatives from their corresponding phenols - Organic Chemistry Research.
  • Vilsmeier-Haack Reaction - Name Reactions in Organic Synthesis.
  • The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. Available at: [Link]

  • A theoretical study of the Duff reaction: insights into its selectivity - Organic & Biomolecular Chemistry. Available at: [Link]

  • Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols - ResearchGate. Available at: [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. Available at: [Link]

  • Williamson Ether Synthesis - Edubirdie. Available at: [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4,5,6,7-tetrahydro-3H-indol-2-yl)acetonitrile derivatives - Growing Science. Available at: [Link]

  • Williamson Ether Synthesis - Chemistry LibreTexts. Available at: [Link]

  • Technical Support Center: Aldehyde Purification via Bisulfite Adducts - Benchchem.
  • Vilsmeier–Haack reaction - Wikipedia. Available at: [Link]

  • Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from Clove Oil - Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Purification of aldehyde-ketone mixtures - Google Patents.
  • Supplementary Information for "Synthesis of phenoxy-N-phenylacetamide derivatives" - The Royal Society of Chemistry. Available at: [Link]

  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives - PMC. Available at: [Link]

  • Synthesis and characterization of thymol- derived phenoxy acetamide derivatives - KAUST Repository. Available at: [Link]

  • Is it possible to purify aldehyde by column? - ResearchGate. Available at: [Link]

  • Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols - PMC. Available at: [Link]

  • Synthesis of Some new 2-(4-Aryliminophenoxy)N-Arylacetamide Via p-hydroxy benzaldehyde - Baghdad Science Journal. Available at: [Link]

  • Method for removal of aldehydes from chemical manufacturing production streams during distillative purification - European Patent Office. Available at: [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - Journal of Visualized Experiments. Available at: [Link]

  • Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O - MDPI. Available at: [Link]

  • Selective O-alkylation of Phenol Using Dimethyl Ether - Semantic Scholar. Available at: [Link]

  • Alkylation of N-Substituted 2-Phenylacetamides - ResearchGate. Available at: [Link]

Sources

Troubleshooting O-alkylation vs C-alkylation in phenoxyacetamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

The Challenge: The synthesis of phenoxyacetamides via the reaction of phenols with


-chloroacetamides is a classic Williamson ether synthesis. However, the phenoxide anion is an ambident nucleophile —it possesses two nucleophilic sites: the oxygen (hard) and the aromatic ring carbons (soft, specifically ortho and para).

The Goal: To achieve exclusive O-alkylation (ether formation) while suppressing C-alkylation (Friedel-Crafts-like alkylation) and preventing amide hydrolysis.

This guide provides a self-validating troubleshooting workflow based on Hard-Soft Acid-Base (HSAB) theory, solvent effects, and cation modulation.

The Mechanism: O- vs. C-Attack

The following diagram illustrates the divergent pathways. Your objective is to maximize Path A and eliminate Path B.

ReactionPathways Phenol Phenol (Substrate) Phenoxide Phenoxide Anion (Ambident Nucleophile) Phenol->Phenoxide Deprotonation Base Base (K2CO3 / Cs2CO3) Base->Phenoxide Cation Control O_Product O-Alkylated Product (Phenoxyacetamide) DESIRED Phenoxide->O_Product Path A: Kinetic Control (Hard-Hard Interaction) C_Product C-Alkylated Product (Ortho/Para-isomer) UNDESIRED Phenoxide->C_Product Path B: Thermodynamic/Solvent Control (Soft-Soft Interaction) Electrophile 2-Chloroacetamide Electrophile->O_Product Electrophile->C_Product

Figure 1: Mechanistic divergence in phenoxide alkylation. Path A represents the desired SN2 attack by oxygen. Path B represents the competing C-alkylation favored by protic solvents or tight ion pairing.

Standard Operating Procedure (SGP-01)

Start with this baseline protocol. If this fails, proceed to the Troubleshooting Section.

ParameterRecommendationRationale
Stoichiometry 1.0 eq Phenol : 1.2 eq Electrophile : 1.5 eq BaseExcess base ensures complete deprotonation; excess electrophile drives kinetics.
Solvent DMF (Dimethylformamide) or Acetone Polar aprotic solvents solvate the cation (

), leaving the phenoxide anion "naked" and reactive for O-attack.
Base

(Anhydrous)
Strong enough to deprotonate phenol (

) but weak enough to spare the amide proton (

).
Catalyst KI (Potassium Iodide) - 10 mol%Finkelstein Reaction: Converts reactive Cl-acetamide to highly reactive I-acetamide in situ.
Temperature 60°C (DMF) or Reflux (Acetone)Sufficient energy for SN2 without reaching temperatures that favor thermodynamic C-rearrangement.

Troubleshooting Guides (FAQs)

Issue 1: "I am observing significant C-alkylation (ortho-substitution) in my product."

Diagnosis: The oxygen atom of your phenoxide is likely "shielded" or the reaction conditions favor "soft" nucleophilicity. This is a classic Solvent/Cation mismatch.

Root Cause Analysis:

  • Protic Solvents: If you are using alcohols (MeOH, EtOH) or if your solvent is wet, hydrogen bonds form between the solvent protons and the phenoxide oxygen. This "cages" the oxygen, making it sterically hindered and less nucleophilic. The carbon sites (ortho/para) remain available for attack.

  • Tight Ion Pairs: If using a small counter-ion (like

    
     or 
    
    
    
    ) in a non-polar solvent, the cation binds tightly to the oxygen, blocking it.

Corrective Action:

  • Switch Solvent: Move to strictly Polar Aprotic solvents (DMF, DMSO, NMP). These solvents solvate cations well but do not hydrogen bond with the anionic oxygen, leaving it exposed for reaction.

  • Change the Base: Switch from NaOH/NaH to

    
      or 
    
    
    
    . Potassium and Cesium have larger ionic radii, creating looser ion pairs than Sodium, favoring O-alkylation.

Technical Insight: "The solvent selection widely controls...[1] products. Use of protic solvents pushes the formation of C-alkylated product as the solvent is capable of hydrogen bonding with the phenolate oxygen."[1] [1]

Issue 2: "The reaction is too slow or yields are low (<40%)."

Diagnosis: Poor nucleophilicity or high lattice energy of the base preventing solubility.

Root Cause Analysis:

  • Poor Leaving Group: Chloroacetamides are moderately reactive. If the phenol is electron-deficient (e.g., nitro-phenol), the nucleophile is weak.

  • Insoluble Base: Carbonate bases often remain as solids in organic solvents. The reaction happens on the surface of the solid.

Corrective Action:

  • The Finkelstein Catalyst: Add 10-20 mol% Potassium Iodide (KI) .

    • Mechanism:[2][3][4][5][6][7]

      
       is displaced by 
      
      
      
      (better nucleophile) to form the iodoacetamide, which then reacts faster with the phenoxide (
      
      
      is a better leaving group).
  • The Cesium Effect: Switch to Cesium Carbonate (

    
    ) .
    
    • Mechanism:[2][3][4][5][6][7][8] Cesium is a large, soft cation ("The Naked Anion Effect"). It is more soluble in organic solvents and forms very loose ion pairs with phenoxide, dramatically increasing reaction rates.

Issue 3: "I see hydrolysis byproducts (Carboxylic Acids) instead of the Amide."

Diagnosis: The amide bond is hydrolyzing under the reaction conditions.

Root Cause Analysis:

  • Wet Solvents: Water + Base + Heat = Amide Hydrolysis.

  • Base Too Strong: Using Hydroxides (NaOH/KOH) or Hydrides (NaH) can attack the amide carbonyl or deprotonate the amide nitrogen, leading to side reactions.

Corrective Action:

  • Strict Anhydrous Conditions: Dry DMF/Acetone over molecular sieves (3Å or 4Å).

  • Buffer the Base: Stick to Carbonates (

    
    ). Avoid NaOH. If the phenol is very acidic, use a bicarbonate (
    
    
    
    ) to minimize pH.

Advanced Optimization: The Decision Tree

Use this logic flow to determine your next experimental step.

TroubleshootingTree Start Start: Analyze Reaction Outcome Check1 Is C-Alkylation present? Start->Check1 Action1 Switch to DMF/DMSO. Use K2CO3. Check1->Action1 Yes Check2 Is Conversion Low? Check1->Check2 No Action1->Check2 Action2 Add 10% KI (Finkelstein). Switch to Cs2CO3. Check2->Action2 Yes Check3 Is Amide Hydrolyzed? Check2->Check3 No Action2->Check3 Action3 Dry Solvent (Mol Sieves). Reduce Temp. Check3->Action3 Yes Success Success: High Yield O-Alkylation Check3->Success No Action3->Success

Figure 2: Logical workflow for diagnosing and correcting synthetic failures in phenoxyacetamide production.

References

  • PharmaXChange. (2011). Phenolates - O-alkylation and C-alkylation: Conditions and Solvent Effects.[1][9]Link

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Solvent Choice.[10][11]Link

  • Organic Chemistry Portal. (n.d.). Finkelstein Reaction: Mechanism and Conditions.Link

  • ResearchGate. (2026). Theoretical Study of the Mechanism and Regioselectivity of the Alkylation Reaction of the Phenoxide Ion.Link

Sources

Removing unreacted 3-methylsalicylaldehyde from product

Author: BenchChem Technical Support Team. Date: March 2026

Removing Unreacted 3-Methylsalicylaldehyde from Your Product

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and practical solutions for removing unreacted 3-methylsalicylaldehyde from their reaction products. This document is structured to provide immediate answers through FAQs and detailed, step-by-step protocols for more complex purification challenges.

Frequently Asked Questions (FAQs)

Q1: My NMR/GC-MS analysis shows a significant amount of starting material, 3-methylsalicylaldehyde, in my final product. What is the most likely reason?

A1: This is a common issue that can stem from several factors. Incomplete reaction is the primary cause. This could be due to insufficient reaction time, non-optimal temperature, or incorrect stoichiometry of reactants. Additionally, if your product and 3-methylsalicylaldehyde have similar polarities, they may co-elute during column chromatography, leading to a contaminated final product.[1]

Q2: I've synthesized a Schiff base (imine) from 3-methylsalicylaldehyde. Can I use a standard silica gel column for purification?

A2: Caution is advised when using standard silica gel chromatography for purifying imines. Silica gel is acidic and can cause the hydrolysis of the imine bond, reverting your product back to the starting aldehyde and amine.[2][3] This can lead to a lower yield and re-contamination of your product. If chromatography is necessary, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel by adding a small amount of a base, such as triethylamine, to your eluent.[2][4]

Q3: My product is a solid. Is recrystallization a good option to remove the unreacted 3-methylsalicylaldehyde?

A3: Yes, recrystallization is often an excellent and highly effective method for purifying solid products and removing more soluble impurities like unreacted aldehydes.[1][5] The success of this technique relies on finding a suitable solvent or solvent system where your product has high solubility at elevated temperatures and low solubility at room or colder temperatures, while the 3-methylsalicylaldehyde remains in the mother liquor upon cooling.[6][7]

Q4: Can I use a liquid-liquid extraction to remove the phenolic 3-methylsalicylaldehyde?

A4: Absolutely. An acid-base extraction is a powerful technique for this purpose.[8] Since 3-methylsalicylaldehyde has a phenolic hydroxyl group, it is acidic. By washing your crude product (dissolved in an organic solvent) with an aqueous basic solution (like sodium bicarbonate or sodium hydroxide), you can deprotonate the aldehyde, forming a water-soluble salt.[9][10] This salt will partition into the aqueous layer, which can then be separated, effectively removing the unreacted starting material from your product in the organic layer.[11]

Troubleshooting and Purification Protocols

This section provides a deeper dive into troubleshooting common issues and offers detailed protocols for the most effective purification techniques.

Initial Assessment: Choosing Your Purification Strategy

Before proceeding with a specific protocol, it's crucial to assess the properties of your desired product and the unreacted 3-methylsalicylaldehyde.

CompoundPhysical State at RTKey Functional GroupsExpected Polarity
3-Methylsalicylaldehyde Colorless to pale yellow liquid or solid[12][13]Aldehyde, Phenolic -OHModerately Polar
Your Product (e.g., Schiff Base) Typically SolidImine, Phenolic -OHPolarity varies, but often similar to or slightly less polar than the aldehyde

This initial analysis will guide you to the most appropriate purification method.

Purification Decision Workflow

Purification_Decision_Tree start Crude Product Contaminated with 3-Methylsalicylaldehyde is_solid Is the desired product a solid? start->is_solid is_stable Is the product stable to mild base? is_solid->is_stable No (Product is an oil) recrystallization Protocol 1: Recrystallization is_solid->recrystallization Yes extraction Protocol 2: Acid-Base Extraction is_stable->extraction Yes chromatography Protocol 3: Modified Column Chromatography is_stable->chromatography No end_recrystallization Pure Solid Product recrystallization->end_recrystallization end_extraction Product in Organic Phase extraction->end_extraction end_chromatography Pure Fractions Collected chromatography->end_chromatography combine_methods Consider a combination: Extraction followed by Recrystallization or Chromatography end_extraction->combine_methods end_chromatography->combine_methods

Caption: Decision tree for selecting a purification method.

Protocol 1: Purification by Recrystallization

This method is ideal for solid products where the unreacted aldehyde is an impurity.

Principle: This technique leverages the differences in solubility between the desired product and impurities in a given solvent at different temperatures. The goal is to find a solvent that dissolves your product when hot but not when cold, while the impurities remain soluble at cold temperatures.[7]

Step-by-Step Methodology:

  • Solvent Selection: Test small amounts of your crude product in various solvents to find one where it is sparingly soluble at room temperature but highly soluble when heated. Common choices for Schiff bases include ethanol, methanol, or mixtures like petroleum ether/dichloromethane.[1][14]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to your crude product until it completely dissolves.[5]

  • Hot Filtration (Optional): If you observe any insoluble impurities, perform a hot gravity filtration to remove them.[15]

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling is crucial as it promotes the formation of larger, purer crystals.[15]

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse off any residual mother liquor containing the unreacted 3-methylsalicylaldehyde.

  • Drying: Dry the purified crystals under vacuum or in a desiccator.

Troubleshooting:

  • No crystals form: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and attempt to cool again. Seeding the solution with a tiny crystal of the pure product can also induce crystallization.[16]

  • Product "oils out": This happens when the product comes out of solution above its melting point. Re-heat the solution and add a small amount of additional solvent to prevent premature precipitation.[16]

Protocol 2: Purification by Acid-Base Extraction

This is a highly effective method for removing the acidic 3-methylsalicylaldehyde, especially if your product is neutral and does not contain acid-sensitive functional groups.

Principle: This liquid-liquid extraction technique separates compounds based on their acidic or basic properties.[11] The phenolic hydroxyl group of 3-methylsalicylaldehyde can be deprotonated by a weak base to form a water-soluble salt, which can then be extracted into an aqueous layer.[9]

Step-by-Step Methodology:

  • Dissolution: Dissolve your crude reaction mixture in an organic solvent that is immiscible with water, such as dichloromethane or ethyl acetate.

  • Transfer: Transfer the organic solution to a separatory funnel.

  • Base Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution or a dilute sodium hydroxide (NaOH) solution to the separatory funnel.

  • Extraction: Stopper the funnel, invert it, and vent frequently to release any pressure build-up. Shake vigorously for 1-2 minutes to ensure thorough mixing.[15]

  • Separation: Allow the two layers to separate completely. The deprotonated 3-methylsalicylaldehyde salt will be in the upper aqueous layer (if using a solvent less dense than water) or the lower aqueous layer (if using a solvent denser than water).[11]

  • Drain: Carefully drain the aqueous layer.

  • Repeat: Repeat the base wash (steps 3-6) one or two more times to ensure complete removal of the aldehyde.

  • Brine Wash: Wash the remaining organic layer with a saturated aqueous sodium chloride (brine) solution to remove any residual water.[17]

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain your purified product.[17]

Causality Behind Choices:

  • Why Sodium Bicarbonate? It is a weak base, sufficient to deprotonate the phenolic aldehyde without being harsh enough to potentially hydrolyze sensitive functional groups on your desired product.[9]

  • Why a Brine Wash? Brine helps to "pull" dissolved water out of the organic layer, making the subsequent drying step more efficient.[17]

Protocol 3: Modified Column Chromatography

This method is necessary when both recrystallization and extraction are ineffective, or if your product is an oil.

Principle: Chromatography separates compounds based on their differential adsorption onto a stationary phase and their solubility in a mobile phase.[1] For acid-sensitive products like imines, modifications are needed to prevent decomposition on the column.[2]

Step-by-Step Methodology:

  • TLC Analysis: First, determine an appropriate eluent system using Thin-Layer Chromatography (TLC). The goal is to find a solvent mixture (e.g., hexanes:ethyl acetate) where your product has an Rf value between 0.2 and 0.4, and there is good separation from the 3-methylsalicylaldehyde spot.[1]

  • Stationary Phase and Eluent Modification:

    • Option A (Base Additive): Add 0.5-1% triethylamine (TEA) to your chosen eluent system. This will neutralize the acidic sites on the silica gel, preventing product degradation.[4]

    • Option B (Alternative Stationary Phase): Use neutral or basic alumina instead of silica gel.[2]

  • Column Packing: Pack a chromatography column with your chosen stationary phase using the modified eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution and Collection: Elute the column with the modified solvent system, collecting fractions. Monitor the fractions by TLC to identify which ones contain your pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Confirmation of Purity

After purification, it is essential to confirm the absence of 3-methylsalicylaldehyde.

  • ¹H NMR Spectroscopy: Look for the disappearance of the characteristic aldehyde proton singlet (around 9-10 ppm) and the phenolic -OH proton of the starting material.

  • GC-MS: This is a highly sensitive technique to confirm the absence of the starting material, which will have a distinct retention time and mass spectrum.[18]

  • Melting Point: A sharp melting point that matches the literature value is a good indicator of purity for a solid product. Impurities typically broaden and depress the melting point range.[19]

By understanding the chemical principles behind these purification techniques and following these detailed protocols, you can effectively remove unreacted 3-methylsalicylaldehyde and obtain a highly pure final product for your research and development needs.

References
  • ChemBK. (2024, April 9). 3-METHYLSALICYLALDEHYDE. Available at: [Link]

  • ResearchGate. (2015, December 28). Is it possible to purify imine using column chromatography? Available at: [Link]

  • ResearchGate. (2016, February 20). How to isolate Imine by column chromatography? Available at: [Link]

  • SYNTHESIS AND PURIFICATION OF SCHIFF BASE N,N- BIS(SALICYLALDEHYDE)-ETILENODIAMINE. (n.d.). Available at: [Link]

  • Macsen Labs. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Available at: [Link]

  • Reddit. (2017, October 22). Purification of an imine/methods on using alumina. Available at: [Link]

  • ACID-BASE EXTRACTION. (n.d.). Available at: [Link]

  • Physics & Maths Tutor. (n.d.). Organic Synthesis. Available at: [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Available at: [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? Available at: [Link]

  • Save My Exams. (2025, January 3). Organic Techniques - Purification | Edexcel A Level Chemistry Revision Notes 2015. Available at: [Link]

  • ResearchGate. (2024, June 9). How to purify Schiff base product? Available at: [Link]

  • ResearchGate. (2024, June 2). How to purify the synthesized Schiff base which derived from salicylaldehyde and p-aminobenzoic acid? Available at: [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Available at: [Link]

  • Google Patents. (n.d.). US3972945A - Process for the selective synthesis of salicylaldehydes.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Novel One-Pot Synthesis of Schiff Base Compounds Derived From Different Diamine & Aromatic Aldehyde Catalyzed by P2O5/SiO2 Under Free-Solvent Condition at Room Temperature. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methylsalicylaldehyde. PubChem Compound Database. Available at: [Link]

  • Scribd. (n.d.). Salicylaldehyde Preparation Method. Available at: [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Available at: [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Available at: [Link]

  • The Organic Chemistry Tutor. (2020, March 22). Acid-Base Extraction Tutorial [Video]. YouTube. Available at: [Link]

  • International Journal of Scientific & Technology Research. (2020, March 15). Synthesis, Spectral Characterization and Biological Evaluation of Schiff Base Derived From 3-Methoxy Salicylaldehyde with Anilin. Available at: [Link]

  • Chemsrc. (2025, August 20). 3-Methylsalicylaldehyde. Available at: [Link]

  • ResearchGate. (2017, February 13). How to remove chlorotrimethylsilane (TMSCl) from the reaction mixture? Available at: [Link]

Sources

Technical Support Center: Purification of 2-(2-Formyl-3-methylphenoxy)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand the nuances and challenges that can arise during the purification of a specific compound like 2-(2-Formyl-3-methylphenoxy)acetamide. This guide is structured to provide practical, in-depth solutions to common issues you may encounter. It moves beyond a simple checklist to explain the underlying principles, empowering you to make informed decisions during your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound.

Issue 1: The compound "oils out" instead of forming crystals.

  • Question: I dissolved my crude this compound in a hot solvent, but upon cooling, it separated as an oily layer instead of forming solid crystals. What is happening and how can I fix this?

  • Answer: "Oiling out" occurs when the solute's melting point is lower than the temperature of the solution at which it becomes supersaturated. The compound, therefore, comes out of the solution as a liquid (oil) rather than a solid crystal lattice. This is a common issue with compounds that have relatively low melting points or when a solvent system with a high boiling point is used.

    Causality & Solutions:

    • High Solute Concentration: The solution may be too concentrated, causing the compound to come out of solution at a temperature above its melting point.

      • Solution: Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to decrease the concentration.[1] Allow the solution to cool slowly.

    • Rapid Cooling: Cooling the solution too quickly can shock the system, preventing the molecules from orienting themselves into a crystal lattice and instead causing them to crash out as an oil.

      • Solution: Ensure the hot, saturated solution is allowed to cool slowly and undisturbed. You can insulate the flask to slow down the cooling rate.[2]

    • Inappropriate Solvent Choice: The boiling point of your chosen solvent might be too high.

      • Solution: Select a solvent with a lower boiling point.[1] This will ensure that the solution cools to a temperature below the compound's melting point before saturation is reached.

Issue 2: No crystals are forming upon cooling.

  • Question: My solution of this compound has cooled to room temperature, and even after placing it in an ice bath, no crystals have formed. What should I do?

  • Answer: The absence of crystal formation upon cooling usually indicates that the solution is not supersaturated, meaning there is too much solvent, or that there are no nucleation sites for crystal growth to begin.

    Causality & Solutions:

    • Excess Solvent: This is the most common reason for crystallization failure.[2][3] If the solution is not saturated at the lower temperature, the solute will remain dissolved.

      • Solution: Gently heat the solution to evaporate some of the solvent.[1][4] Once the volume is reduced, allow the solution to cool again slowly.

    • Lack of Nucleation Sites: Crystal growth requires a starting point, a "seed" or a rough surface.

      • Solution 1 (Scratching): Use a glass rod to gently scratch the inside of the flask at the surface of the solution.[2][5] The microscopic scratches on the glass can provide a surface for the initial crystals to form.

      • Solution 2 (Seeding): If you have a small crystal of pure this compound, add it to the cooled solution.[2][6] This "seed crystal" will act as a template for further crystal growth.

    • Supersaturation: The solution may be supersaturated but kinetically stable.

      • Solution: In addition to scratching and seeding, you can try cooling the solution to an even lower temperature, for instance, in a dry ice/acetone bath, to further decrease the solubility and induce crystallization.[6]

Issue 3: The recrystallized product is still impure.

  • Question: I have performed the recrystallization, but my product's melting point is still broad, or I can see colored impurities. How can I improve the purity?

  • Answer: Impurities can be carried over if they have similar solubility to your target compound in the chosen solvent or if the crystallization process happens too quickly, trapping impurities within the crystal lattice.

    Causality & Solutions:

    • Ineffective Solvent: The chosen solvent may not be ideal for separating the desired compound from the impurities.

      • Solution: Re-evaluate your solvent choice. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures.[1][7]

    • Rapid Crystal Formation: If crystals form too quickly, impurities can be trapped within the growing crystal lattice.

      • Solution: Redissolve the crystals in fresh, hot solvent and allow the solution to cool more slowly.[1] This provides time for a more ordered and pure crystal lattice to form, excluding the impurity molecules.

    • Insoluble Impurities: If there were insoluble materials in your crude product that were not removed, they will contaminate the final product.

      • Solution: After dissolving the crude product in the hot solvent, perform a hot filtration to remove any insoluble impurities before allowing the solution to cool.[5]

Frequently Asked Questions (FAQs)

  • Q1: What is the best solvent for recrystallizing this compound?

    • A1: The ideal recrystallization solvent for any compound is determined by its polarity and solubility characteristics. For a compound like this compound, which has both polar (amide, aldehyde) and non-polar (aromatic ring, methyl group) features, a solvent of intermediate polarity is a good starting point. Commonly used solvents for similar acetamide derivatives include ethanol, isopropanol, ethyl acetate, or a mixed solvent system like hexane/ethyl acetate.[8] The best approach is to perform small-scale solubility tests with a few candidate solvents to find one that dissolves the compound when hot but gives a good yield of crystals upon cooling.

  • Q2: How much solvent should I use for the recrystallization?

    • A2: The goal is to use the minimum amount of hot solvent necessary to completely dissolve the crude product.[3] This will ensure that the solution is saturated upon cooling, maximizing the yield of recrystallized product. A common mistake is adding too much solvent, which will result in a low or no yield of crystals.[3][4]

  • Q3: My yield is very low. What are the possible reasons?

    • A3: A low yield can be attributed to several factors:

      • Using too much solvent during recrystallization.[4]

      • Premature crystallization during hot filtration.

      • The compound having significant solubility in the cold solvent.

      • Washing the collected crystals with a solvent that is not ice-cold, causing some of the product to redissolve.[3]

  • Q4: How can I prevent premature crystallization in the funnel during hot filtration?

    • A4: This is a common problem when the solution cools too quickly during filtration. To prevent this:

      • Use a stemless funnel to minimize the surface area for cooling.[1]

      • Pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent or by placing it on a steam bath or hot plate.[1][6]

      • Keep the solution at or near its boiling point during the filtration process.

Experimental Protocol: Recrystallization of this compound

  • Solvent Selection: Based on small-scale tests, select an appropriate solvent (e.g., ethanol or an ethyl acetate/hexane mixture).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of hot solvent until the compound just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration using a pre-heated stemless funnel.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[7]

  • Drying: Allow the crystals to dry completely, either by air-drying or in a vacuum oven.

Data Summary Table

SolventSolubility (at room temp)Solubility (at boiling point)Crystal Formation upon Cooling
Ethanol
Isopropanol
Ethyl Acetate
Acetone
Toluene
Hexane
Water

Visual Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying Start Crude Product ChooseSolvent Select Solvent Start->ChooseSolvent Dissolve Dissolve in Minimal Hot Solvent ChooseSolvent->Dissolve InsolubleImpurities Insoluble Impurities? Dissolve->InsolubleImpurities HotFiltration Hot Filtration InsolubleImpurities->HotFiltration Yes Cooling Slow Cooling InsolubleImpurities->Cooling No HotFiltration->Cooling CrystalsForm Crystals Form? Cooling->CrystalsForm InduceCrystallization Induce Crystallization (Scratch/Seed) CrystalsForm->InduceCrystallization No VacuumFiltration Vacuum Filtration CrystalsForm->VacuumFiltration Yes InduceCrystallization->CrystalsForm Wash Wash with Cold Solvent VacuumFiltration->Wash Dry Dry Crystals Wash->Dry End Pure Product Dry->End

Caption: Recrystallization workflow for purification.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Recrystallization and Purification.
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
  • Recrystallization1. (n.d.).
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • recrystallization.pdf. (n.d.).
  • Royal Society of Chemistry. (2014). Supplementary Information.
  • Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube. Retrieved from [Link]

  • Let's Revise. (2022, December 5). Recrystallization and Melting Point Analysis. YouTube. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting 2-(2-Formyl-3-methylphenoxy)acetamide Solubility in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As drug development professionals and analytical chemists, encountering "brick dust" compounds is a routine challenge. 2-(2-Formyl-3-methylphenoxy)acetamide is a notoriously stubborn molecule to solubilize, even in strong polar aprotic solvents like Dimethyl Sulfoxide (DMSO).

This guide is engineered to provide you with the root physicochemical causes of these solubility failures and field-proven, self-validating protocols to overcome them.

Root Cause Analysis: The Physics of the Problem

To solve a solubility issue, we must first understand the thermodynamic and kinetic barriers preventing dissolution. This compound possesses a primary amide (-CONH₂), a formyl group (-CHO), and a lipophilic aromatic core.

Primary amides are notorious for forming highly stable, hydrogen-bonded dimeric or polymeric networks in the solid state. This results in an exceptionally high crystal lattice energy. When you add DMSO, the solvent must break these intermolecular bonds to form a solvent cavity around the molecule. If the energy required to break the lattice exceeds the solvation energy, the compound remains insoluble.

Furthermore, DMSO is highly hygroscopic. Uptake of atmospheric water into DMSO stock solutions synergistically enhances the precipitation of compounds whose insolubility is driven by crystal packing forces[1]. Approximately 20% of lipophilic compounds remain insoluble in dry DMSO at 10 µM due to these exact crystal packing limitations[1].

Quantitative Data: Physicochemical Barriers to Solubilization
Structural FeaturePhysicochemical ConsequenceImpact on DMSO Solubilization
Primary Amide (-CONH₂) Strong intermolecular H-bond donor/acceptorHigh crystal lattice energy; heavily resists solvent cavity formation.
Formyl Group (-CHO) Polar H-bond acceptorCan form intramolecular interactions; increases molecular rigidity.
Aromatic Ring + Methyl Hydrophobic/Lipophilic bulkDecreases aqueous solubility; drives rapid precipitation if trace water is present in the DMSO[2].
Solid-State Polymorphism Thermodynamic stabilizationMay transition to a lower-energy, less soluble crystal form over time, especially during freeze-thaw cycles[1].

Troubleshooting Workflow

Follow this logical pathway to systematically break down the barriers to solubilization.

SolubilizationLogic Start Start: this compound + DMSO CheckH2O Is DMSO Anhydrous? (<0.1% Water) Start->CheckH2O Purge Use Fresh, Argon-Purged Anhydrous DMSO CheckH2O->Purge No / Unsure HeatSonicate Thermal-Acoustic Treatment (50°C + Bath Sonication) CheckH2O->HeatSonicate Yes Purge->HeatSonicate CheckSol Visual & Centrifuge Check: Fully Dissolved? HeatSonicate->CheckSol Success Proceed to Assay / Storage (Avoid Freeze-Thaw) CheckSol->Success Yes Fail Crystal Lattice Resistance (H-Bond Network) CheckSol->Fail No CoSolvent Add H-Bond Disruptor (e.g., 5-10% DMF or NMP) Fail->CoSolvent CoSolvent->HeatSonicate Re-process

Workflow for overcoming crystal lattice and hydration barriers in DMSO.

Step-by-Step Solubilization Protocols

Protocol A: Thermal-Acoustic Solubilization (Kinetic Disruption)

Causality: Sonication works by creating acoustic cavitation—microscopic bubbles that collapse, generating intense local temperature and pressure gradients that physically shear apart the crystal lattice without chemically degrading the molecule[1].

  • Preparation: Weigh the required mass of this compound into a sterile, dry glass vial. Avoid plastic tubes, as heating DMSO can leach plasticizers into your sample.

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO (≥99.9% purity, <0.1% water). Seal immediately with a PTFE-lined cap to prevent atmospheric moisture uptake.

  • Thermal Incubation: Place the vial in a thermomixer or water bath set to 50°C for 10 minutes. Crucial Note: Do not exceed 60°C to prevent potential thermal degradation or oxidation of the reactive formyl group.

  • Acoustic Cavitation: Transfer the heated vial to an ultrasonic bath. Sonicate for 15–20 minutes while maintaining the bath temperature around 40–50°C.

  • Validation Checkpoint (Self-Validating System): Do not rely solely on visual inspection. Centrifuge the vial at 10,000 x g for 5 minutes.

    • Pass: No pellet forms. The compound is fully solubilized.

    • Fail: A micro-pellet forms at the bottom. The compound was merely in suspension. Proceed to Protocol B.

Protocol B: Co-Solvent Hydrogen Bond Disruption

Causality: If the primary amide's intermolecular hydrogen bonds are too strong for DMSO to disrupt alone, introducing a secondary polar aprotic solvent with different steric properties can intercalate and disrupt the stubborn crystal packing[3].

  • Solvent Mixing: Prepare a solvent mixture of 90% anhydrous DMSO and 10% anhydrous N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF).

  • Addition: Add this mixture to the failed suspension from Protocol A.

  • Re-Sonication: Sonicate at 50°C for an additional 15 minutes.

  • Validation Checkpoint: Perform LC-MS or HPLC on the solubilized supernatant. This verifies both the concentration of the dissolved compound and confirms that the formyl group has not undergone side reactions during the thermal-acoustic treatment.

Frequently Asked Questions (FAQs)

Q: My compound dissolved perfectly, but after storing it in the freezer (-20°C) and thawing it, it precipitated and won't redissolve. Why? A: You have fallen into a thermodynamic trap. Freeze-thaw cycles synergistically enhance precipitation[1]. When the DMSO freezes, the compound is forced out of the solvent cavity and often recrystallizes into a lower-energy, higher-melting-point polymorph that is significantly less soluble than the original amorphous powder[1]. Solution: Aliquot your stocks for single use and store them at room temperature in a desiccator for short-term use (1-2 days) rather than freezing them.

Q: I need to dilute my DMSO stock into an aqueous buffer for a cellular assay, but it crashes out immediately. How do I fix this? A: This occurs because the compound is highly lipophilic, and its intrinsic aqueous solubility is likely in the low micromolar range[2]. When DMSO is diluted into water, the solvent cavity collapses, leading to erroneously low assay concentrations[2]. Solution: You must maintain the compound in a kinetic state of supersaturation. Pre-warm both the DMSO stock and the aqueous buffer. Add the DMSO stock dropwise to the buffer while vortexing vigorously. Alternatively, utilize a co-solvent additive or a surfactant (e.g., Tween-20 or an oxetane-substituted sulfoxide) to enhance aqueous solubility[2].

Q: Does the age of my DMSO really matter? A: Absolutely. DMSO is highly hygroscopic. An opened bottle of DMSO will rapidly absorb water from the air. Even a 1-2% water content can drastically reduce the solubility of hydrophobic compounds that rely on DMSO's pure aprotic nature to remain in solution[1]. Always use fresh, argon-purged anhydrous DMSO for difficult-to-dissolve amides.

References

  • Source: Ziath (Based on Anal. Chem. 2004, Lipinski et al.)
  • Source: National Institutes of Health (PMC)
  • Source: Royal Society of Chemistry (Books Gateway)

Sources

Minimizing side reactions in Williamson ether synthesis of aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the ChemTech Technical Support Center. This portal is designed for drug development professionals and synthetic chemists facing challenges with the Williamson ether synthesis of aldehyde-containing substrates (e.g., vanillin, salicylaldehyde).

Below, you will find mechanistic troubleshooting guides, self-validating protocols, and FAQs to help you achieve high-yield etherifications without compromising sensitive functional groups.

Mechanistic Troubleshooting Guide

Issue 1: Aldehyde Degradation (Aldol Condensation & Cannizzaro Reactions)

  • Symptom: Complex crude NMR spectra, loss of the characteristic aldehyde proton peak (~9.5–10.5 ppm), and formation of highly conjugated or disproportionated byproducts.

  • Causality: The Williamson ether synthesis traditionally employs [1]. However, in the presence of an aldehyde, strong bases (NaOH, NaH) trigger enolization followed by self-condensation (Aldol reaction) or, for non-enolizable aldehydes, disproportionation into carboxylic acids and alcohols (Cannizzaro reaction).

  • Solution: Switch to mild carbonate bases such as Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)[1]. Phenolic aldehydes like salicylaldehyde and vanillin benefit from resonance stabilization, lowering their pKa to approximately 8.0[2]. K₂CO₃ is sufficiently basic to quantitatively generate the phenoxide nucleophile without activating the aldehyde carbonyl toward side reactions[2].

Issue 2: Alkene Formation (E2 Elimination)

  • Symptom: High recovery of starting phenol, formation of alkene byproducts, and low ether yield.

  • Causality: Alkoxide and phenoxide ions are strong bases as well as nucleophiles. When reacted with secondary or sterically hindered primary alkyl halides, the activation energy for [3].

  • Solution: Ensure the electrophile is a primary alkyl halide, tosylate, or mesylate[3]. If a secondary electrophile is strictly required, minimize dehydrohalogenation by using a highly dipolar aprotic solvent (e.g., DMF or DMSO) and strictly controlling the temperature to avoid thermal acceleration of the E2 pathway[1].

Issue 3: C-Alkylation vs. O-Alkylation

  • Symptom: Formation of alkylated ring products (ortho/para substitution) instead of the desired ether.

  • Causality: Phenoxides are[4], meaning they can attack from either the oxygen or the aromatic carbon ring. In protic solvents (like ethanol or water), strong hydrogen bonding heavily solvates the oxygen atom, sterically and electronically shielding it. This forces the electrophile to react at the less-solvated carbon atoms.

  • Solution: Utilize polar aprotic solvents (DMF, DMSO, or Acetonitrile). These solvents effectively solvate the metal cation (K⁺ or Cs⁺) but leave the phenoxide oxygen "naked" and highly reactive, driving exclusive O-alkylation[1].

Reagent Selection & Side Reaction Profiling

To assist in experimental design, the following table summarizes the causal relationship between reagent selection and reaction outcomes.

Base / Solvent SystemPhenoxide GenerationS_N2 RatePrimary Side Reaction RiskRecommendation
NaH / THF Very FastModerateAldol / Cannizzaro (High)Avoid for aldehydes.
NaOH / H₂O (or EtOH) FastSlowC-Alkylation (High)Avoid due to H-bonding.
K₂CO₃ / DMF Moderate (Thermal)Very FastE2 Elimination (Low)Optimal for primary halides.
Cs₂CO₃ / MeCN FastFastE2 Elimination (Low)Excellent for sensitive substrates.
Self-Validating Experimental Protocol: Mild-Base Etherification of Phenolic Aldehydes

This protocol is designed as a self-validating system. By exploiting the pKa difference between the phenolic OH and the neutral ether product, the workup inherently purifies the desired compound[5].

Materials: Phenolic aldehyde (e.g., Vanillin, 1.0 eq), Primary Alkyl Halide (1.2 eq), Anhydrous K₂CO₃ (1.5 eq), Anhydrous DMF (0.5 M).

Step-by-Step Methodology:

  • Phenoxide Generation: To an oven-dried flask under N₂, add the phenolic aldehyde and anhydrous DMF. Add finely powdered K₂CO₃. Causality: Powdering increases the surface area of the heterogeneous base, accelerating the deprotonation of the phenol (pKa ~8-9) without degrading the aldehyde[2].

  • Electrophile Addition: Stir the suspension at room temperature for 15 minutes until a distinct color change occurs (often yellow/orange), indicating phenoxide formation. Add the alkyl halide dropwise.

  • Thermal Activation: Heat the reaction to 60–80 °C. Causality: While DMF accelerates the S_N2 reaction by leaving the nucleophile unsolvated, mild heating overcomes the activation barrier of the heterogeneous mixture[1]. Monitor via TLC until the starting phenol is consumed.

  • Self-Validating Quench & Extraction: Cool to room temperature and quench with a large volume of water (5x DMF volume). Extract with Ethyl Acetate.

  • Basic Wash (Critical Step): Wash the organic layer with 1M NaOH. Causality: Any unreacted phenolic aldehyde will be deprotonated and pulled into the aqueous layer. The synthesized ether lacks the acidic OH group and remains safely in the organic layer[5].

  • Desiccation and Concentration: Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Decision Workflow for Aldehyde Etherification

G Start Substrate: Phenolic Aldehyde + Alkyl Halide Base Base Selection Start->Base StrongBase Strong Base (NaOH, NaH, KOH) Base->StrongBase Avoid MildBase Mild Base (K2CO3, Cs2CO3) Base->MildBase Preferred SideRxn Side Reactions: Aldol, Cannizzaro StrongBase->SideRxn Solvent Solvent Selection MildBase->Solvent Protic Protic (EtOH, H2O) Slow SN2, C-Alkylation Solvent->Protic Sub-optimal Aprotic Aprotic Polar (DMF, DMSO) Accelerated O-Alkylation Solvent->Aprotic Optimal Product High-Yield Etherified Aldehyde Protic->Product Aprotic->Product

Workflow for optimizing Williamson ether synthesis with sensitive aldehyde substrates.

Frequently Asked Questions (FAQs)

Q: Can I use Phase-Transfer Catalysis (PTC) to minimize side reactions? A: Yes. (e.g., using tetrabutylammonium bromide in a biphasic water/dichloromethane system) is an excellent alternative[6]. It keeps the effective concentration of the base in the organic phase extremely low, which minimizes base-catalyzed aldehyde degradation while still facilitating the S_N2 etherification[6].

Q: What if my substrate is an aliphatic alcohol with an aldehyde, rather than a phenol? A: Aliphatic alcohols have much higher pKa values (~15–16) than phenols, meaning weak bases like K₂CO₃ will not deprotonate them. If you must use a strong base (like NaH) to form the aliphatic alkoxide, you must protect the aldehyde first (e.g., as an acetal) to prevent rampant Aldol condensation.

Q: How do I remove unreacted alkyl halide from my final product? A: If the alkyl halide is volatile (e.g., methyl iodide, ethyl bromide), it can be removed under high vacuum. For heavier halides, utilizing a slight stoichiometric excess of the phenolic aldehyde during the reaction ensures all halide is consumed. The excess phenol is then easily removed during the basic aqueous workup described in our protocol[2].

References
  • Wikipedia Contributors. "Williamson ether synthesis." Wikipedia, The Free Encyclopedia.[Link]

  • Master Organic Chemistry. "The Williamson Ether Synthesis." Master Organic Chemistry.[Link]

  • Dua et al. "Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity." ACS Omega / PMC.[Link]

  • Studylib. "Williamson Ether Synthesis Lab: SN2 Reaction & COSY NMR." Studylib.[Link]

  • L.S. College. "Williamson ether synthesis." L.S. College.[Link]

  • University of Richmond. "Organic Chemistry Williamson Ether Synthesis." University of Richmond. [Link]

Sources

Technical Support Center: Temperature Control for 2-Chloroacetamide Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist Topic: Thermodynamic and Kinetic Control of 2-Chloroacetamide (CAA) Electrophiles Audience: Medicinal Chemists, Proteomics Researchers, and Process Engineers

Core Concept: The "Goldilocks" Electrophile

Welcome to the technical guide for optimizing 2-chloroacetamide (CAA) reactions. Unlike its more aggressive cousin, iodoacetamide (IAA), or the Michael-acceptor acrylamides, CAA is a "tuned" electrophile. It possesses a higher activation energy barrier (


) for nucleophilic attack.

The Critical Insight: Because CAA is intrinsically less reactive, temperature is not just a variable—it is the primary switch you use to toggle between specificity (targeting Cysteine thiols) and reactivity (forcing the reaction to completion).

The Thermodynamic Landscape

The reaction follows an


 mechanism. The chloride leaving group is poorer than iodide, meaning the transition state requires more energy to reach.
  • Low Temp (< 20°C): Kinetic trapping prevents reaction with thiols. Yields will be negligible unless the protein structure positions the thiol perfectly for attack (proximity effect).

  • Optimal Temp (37°C - 50°C): Sufficient energy to overcome the

    
     for thiolate (
    
    
    
    ) attack, but insufficient to activate amines (
    
    
    ) or hydroxyls (
    
    
    ), preserving chemoselectivity.
  • High Temp (> 80°C): Thermal energy overcomes the barrier for off-target nucleophiles (Lysine, N-termini) and promotes hydrolysis of the warhead itself.

Experimental Protocols (SOPs)

Protocol A: High-Fidelity Cysteine Capping (Proteomics)

Best for: Mass Spectrometry sample prep where specificity is paramount.

Rationale: Uses moderate heat to unfold the protein (exposing buried thiols) without triggering off-target alkylation.

  • Denaturation/Reduction:

    • Buffer: 100 mM Ammonium Bicarbonate (pH 8.0).[1]

    • Add TCEP (Tris(2-carboxyethyl)phosphine) to 5 mM final conc.

    • Temp: Incubate at 55°C for 30 mins (Unfolds protein, reduces disulfides).

  • Cooling (Critical Step):

    • Allow sample to return to Room Temperature (22-25°C) . Do not add CAA while hot.

  • Alkylation:

    • Add 2-Chloroacetamide to 20 mM final conc (4x molar excess over thiols).

    • Temp: Incubate at 37°C for 45 minutes in the dark.

    • Note: Unlike IAA (which reacts at RT), CAA benefits from the slight boost to 37°C to ensure completion due to lower reactivity [1].

  • Quenching:

    • Add DTT (10 mM excess) or acidify to pH < 4.

Protocol B: Synthesis of CAA-based Covalent Inhibitors

Best for: Medicinal chemists attaching a CAA warhead to a scaffold.

Rationale: The formation of the amide bond (using chloroacetyl chloride) is highly exothermic. Temperature control is vital to prevent polymerization or double-alkylation.

  • Setup:

    • Dissolve amine scaffold in DCM or THF. Add non-nucleophilic base (DIPEA or TEA).

    • Temp: Cool reaction vessel to 0°C (Ice/Water bath).

  • Addition:

    • Add Chloroacetyl chloride dropwise.[2]

    • Why? Maintains internal temp < 5°C to prevent "runaway" side reactions.

  • Reaction:

    • Allow to warm naturally to Room Temperature (22°C) over 2 hours.

    • Monitor by LC-MS.[3][4] If conversion < 50% after 4 hours, heat to 40°C (reflux DCM) but monitor strictly for dimer formation.

Data & Visualization

Comparative Reactivity Table
Parameter2-Chloroacetamide (CAA)Iodoacetamide (IAA)Temperature Implication
Leaving Group Chloride (

)
Iodide (

)
CAA requires higher temp/time to react.
Selectivity High (Cys >> Lys)Moderate (Cys > Lys)High temp degrades CAA selectivity.
Stability Stable in light/solutionUnstable (Light sensitive)CAA can withstand 50°C+ incubations; IAA cannot.
Hydrolysis Slow at pH 8Fast at pH 8CAA allows longer reaction times at elevated temps.
Diagram 1: Reaction Logic & Troubleshooting Pathways

CAAReactionLogic Start Start: CAA Reaction TempCheck Check Temperature Start->TempCheck LowTemp < 20°C (Cold) TempCheck->LowTemp OptTemp 37°C - 50°C (Optimal) TempCheck->OptTemp HighTemp > 80°C (Hot) TempCheck->HighTemp ResultLow Outcome: Incomplete Alkylation (High Ea barrier not met) LowTemp->ResultLow ResultOpt Outcome: Specific Cysteine Labeling (S- attack favored over N-) OptTemp->ResultOpt ResultHigh Outcome: Off-Target (Lys/His) & Hydrolysis HighTemp->ResultHigh ActionLow Fix: Increase Temp to 37°C or Increase Conc. ResultLow->ActionLow ActionHigh Fix: Reduce Temp or Lower pH ResultHigh->ActionHigh

Caption: Decision matrix for temperature effects on 2-chloroacetamide specificity and yield.

Troubleshooting Guide (FAQs)

Q1: I switched from Iodoacetamide to Chloroacetamide, and my alkylation yield dropped significantly. Why? A: This is a kinetic issue. CAA is a weaker electrophile.

  • Diagnosis: If you used the exact same protocol (e.g., 20 mins at RT), you failed to overcome the activation energy barrier for CAA.

  • Solution: Increase the temperature to 37°C or extend the incubation time to 45-60 minutes . Do not simply add more reagent, as this complicates cleanup [1].

Q2: I am seeing significant labeling of Lysine residues (+57 Da). How do I stop this? A: You have crossed the thermodynamic threshold for specificity.

  • Cause: The reaction temperature was likely too high (>50°C) or the pH was > 8.5. At high temperatures, the amine groups on Lysine become nucleophilic enough to attack the CAA carbon.

  • Solution: Strictly control temperature at 37°C maximum . Ensure your buffer pH is between 7.5 and 8.0. If high temperature is required for denaturation, perform the reduction step hot, but cool the sample before adding the CAA [2].

Q3: Can I use 2-Chloroacetamide in a "One-Pot" 95°C method? A: Proceed with extreme caution.

  • Risk: While some rapid protocols suggest 95°C for 5-10 minutes, this accelerates hydrolysis of the CAA (creating free HCl and lowering pH) and promotes non-specific labeling.

  • Recommendation: Only use this for qualitative screening where 100% specificity is not required. For quantitative proteomics or drug binding assays, avoid temperatures above 50°C [3].

Q4: My CAA stock solution has a precipitate or smells acidic. A: The reagent has hydrolyzed.

  • Mechanism: In the presence of moisture and heat (even during storage), CAA hydrolyzes to chloroacetic acid and ammonia/ammonium.

  • Solution: Always prepare CAA fresh. Do not store dissolved stocks at room temperature. If the solid smells acrid, discard it.

References

  • BenchChem. (2025).[2][5] N-(3-azidophenyl)-2-chloroacetamide vs. Iodoacetamide for Cysteine Labeling. Link (Verified context from search results).

  • Nielsen, M. L., et al. (2008). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics. Link

  • Thermo Fisher Scientific. (n.d.). Chloroacetamide, No-Weigh Format Product Instructions. Link

  • Enamine. (2023).[3] Chloroacetamides: Covalent Inhibitors in Drug Discovery. Link

Sources

Technical Support Center: 2-(2-Formyl-3-methylphenoxy)acetamide Production

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the scale-up challenges for 2-(2-Formyl-3-methylphenoxy)acetamide . This document is structured as a dynamic troubleshooting center for process chemists and engineers.

Status: Operational | Topic: Scale-Up & Process Troubleshooting Target Molecule: this compound Key Intermediate For: Voxelotor analogues, Hemoglobin modulators, and specialized herbicides.[1]

Senior Scientist’s Note: The "Ortho-Ortho" Challenge

Before proceeding, recognize the defining feature of this synthesis: Steric Crowding. The precursor, 2-hydroxy-3-methylbenzaldehyde (CAS 1849-01-0), possesses a hydroxyl group flanked by a formyl group at the C2 position and a methyl group at the C3 position (relative to the aldehyde C1).[1] This "sandwiched" phenoxide anion exhibits significantly reduced nucleophilicity compared to para-substituted analogues.[1][2] Standard protocols for Williamson ether synthesis often fail to reach completion without modification.[1][2]

Part 1: Reaction Optimization (The Synthesis Phase)
Q1: The reaction stalls at 60-70% conversion. Adding more alkylating agent doesn't help.[1][2] Why?

Diagnosis: You are likely facing the "Stalled Kinetics" phenomenon due to steric hindrance and potassium salt precipitation.[2] The Mechanism: The reaction is an


 substitution between the phenoxide and 2-chloroacetamide. The bulky ortho-formyl and ortho-methyl groups shield the oxygen, raising the activation energy.[1] Furthermore, as the reaction proceeds, the byproduct (Potassium Chloride) precipitates, often coating the base (

) and halting deprotonation.

Troubleshooting Protocol:

  • Catalytic Acceleration: Add Potassium Iodide (KI) at 5-10 mol%.[1][2] This generates 2-iodoacetamide in situ (Finkelstein reaction), which is a much more reactive electrophile, compensating for the steric hindrance of the phenol.

  • Solvent Switch: If using Acetone or Acetonitrile (MeCN), switch to DMF (Dimethylformamide) or NMP .[2] The higher boiling point allows you to run at 70-80°C (vs. refluxing acetone at 56°C), crossing the activation energy barrier.

  • Phase Transfer: If sticking to non-polar solvents, add a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide) to solubilize the phenoxide.[2]

Q2: We are seeing a high level of "Acid" impurity (2-hydroxy-3-methylbenzoic acid). Where is it coming from?

Diagnosis: This is the Cannizzaro Oxidation byproduct.[2] Root Cause: In the presence of base and trace water, the aldehyde group undergoes disproportionation or direct oxidation. This is exacerbated if you use strong bases (NaOH/KOH) or if the reaction temperature is too high (>90°C) in wet solvents.

Corrective Action:

  • Base Selection: Strictly use Potassium Carbonate (

    
    ) .[1][2] Avoid Hydroxides.[1][2]
    
  • Moisture Control: The reaction must be anhydrous. The acetamide reagent is hygroscopic; dry it before use.[2]

  • Inert Atmosphere: Sparge the reactor with Nitrogen to prevent aerobic oxidation of the aldehyde.[2]

Q3: The product color is dark brown instead of off-white. How do we fix this downstream?

Diagnosis: Formation of Schiff Base Oligomers . Explanation: The primary amide group (


) of the product (or the reagent) can condense with the aldehyde group (

) of the starting material or product under basic conditions/high heat, forming imines (Schiff bases) which polymerize into dark tars.

Solution:

  • Quench Protocol: Do not let the reaction mixture "cook" after completion. Quench immediately by cooling to <20°C and adding dilute acid (pH 5-6) to neutralize the base.

  • Purification: Use an activated charcoal (carbon) treatment during the recrystallization step.[2]

Part 2: Work-up & Isolation (The Engineering Phase)
Q4: Filtration of the inorganic salts is extremely slow (clogging filters).

Diagnosis: Formation of "fines" due to rapid precipitation or mechanical grinding. Engineering Fix:

  • Water Wash: Instead of dry filtration, consider an aqueous work-up.[1][2] Dilute the DMF reaction mixture with water. The product (organic) will precipitate, while the salts (

    
    , Excess 
    
    
    
    ) will dissolve.
  • Crystal Growth: If dry filtration is mandatory (to recover solvent), use a "digestion" period.[2] Heat the slurry to 80°C for 1 hour and cool slowly to promote Ostwald ripening of the salt crystals, making them easier to filter.

Q5: We cannot remove the last traces of DMF from the solid product.

Diagnosis: Solvent Inclusion/Solvate Formation. Solution:

  • Displacement Wash: Wash the filter cake with water (to remove DMF) followed by Isopropanol (IPA) to remove water.[2]

  • Recrystallization: Recrystallize from Ethanol/Water (80:20) .[2] DMF remains in the mother liquor.[2]

Part 3: Impurity Profile & Visualization

Table 1: Critical Impurity Profile

Impurity NameStructure DescriptionOriginControl Strategy
Impurity A (Hydrolysis) 2-(2-Formyl-3-methylphenoxy)acetic acid Hydrolysis of amide bondKeep pH neutral during work-up; Avoid NaOH.[1]
Impurity B (Oxidation) 2-Carboxy-3-methylphenoxyacetamideOxidation of aldehyde groupNitrogen blanket; Antioxidants (BHT) in solvent.[1]
Impurity C (Dimer) Schiff base dimerCondensation of

with

Lower reaction temp; Rapid quench.[2]
Impurity D (Starting Mat.) 2-Hydroxy-3-methylbenzaldehydeIncomplete reactionUse KI catalyst; Excess alkylating agent (1.2 eq).[1][2]
Visual Workflow: Troubleshooting Low Yield

ScaleUpLogic cluster_legend Legend Start Issue: Low Yield / Incomplete Reaction Check1 Check TLC/HPLC: Is Starting Material Present? Start->Check1 Check2 Is 'Acid' Impurity Present? Check1->Check2 Yes Sol3 Diagnosis: Amide Hydrolysis. Action: Check Water Content & Lower Base Strength Check1->Sol3 No (Product degraded) Sol1 Diagnosis: Steric Hindrance. Action: Add KI (10 mol%) & Increase Temp to 75°C Check2->Sol1 No (Just SM remaining) Sol2 Diagnosis: Cannizzaro/Oxidation. Action: Dry Solvent, Switch to K2CO3, N2 Purge Check2->Sol2 Yes (Acid Peak High) Critical Critical Issue Decision Decision Point Fix Solution

Caption: Decision tree for diagnosing yield losses during the O-alkylation of hindered salicylaldehydes.

Part 4: Experimental Protocol (Validated)

Standard Operating Procedure (SOP) for 100g Scale-Up

  • Setup: 1L 3-neck flask equipped with mechanical stirrer (overhead), reflux condenser, and nitrogen inlet.

  • Charging:

    • Charge DMF (500 mL) .

    • Add 2-Hydroxy-3-methylbenzaldehyde (100 g, 0.735 mol) .

    • Add Potassium Carbonate (anhydrous, milled) (152 g, 1.1 mol) .

    • Critical Step: Add Potassium Iodide (6.1 g, 0.037 mol) .

  • Reaction:

    • Heat mixture to 60°C for 30 minutes (formation of phenoxide).

    • Add 2-Chloroacetamide (82.5 g, 0.88 mol) in portions over 15 minutes (mild exotherm).

    • Raise temperature to 75-80°C . Stir for 4-6 hours.

    • IPC (In-Process Control): Check HPLC. Target < 2% Starting Material.

  • Work-up (Aqueous Method):

    • Cool to 20°C.

    • Pour reaction mixture into Ice Water (2.5 L) with vigorous stirring.

    • Stir for 1 hour to ensure complete precipitation and dissolution of inorganic salts.

    • Filter the off-white solid.[1][2]

  • Purification:

    • Wash cake with Water (3 x 200 mL).

    • Wash cake with cold Isopropanol (1 x 100 mL) to displace water.[2]

    • Dry in vacuum oven at 45°C.

Expected Yield: 85-92% Purity: >98% (HPLC)

References
  • Synthesis of Phenoxyacetamide Derivatives

    • Title: Synthesis and characterization of thymol-derived phenoxy acetamide deriv
    • Source: Frontiers in Chemistry (2025).[2]

    • Relevance: Validates the use of K2CO3/DMF for hindered phenol alkyl
    • URL:[Link]

  • Impurity Profiling in API Synthesis

    • Title: Impurity Profiling in Pharmaceutical Substances - A Comprehensive Review.
    • Source: International Journal of Pharmacy and Biological Sciences.[2]

    • Relevance: Guidelines for identifying hydrolysis and oxid
    • URL:[Link]

  • Reaction Mechanism (Williamson Ether Synthesis)

    • Title: 2-(4-Formylphenoxy)acetamide synthesis.[1][3][4][5]

    • Source: ChemicalBook (Patent CN103739540).[2]

    • Relevance: Provides the baseline protocol for the para-isomer, highlighting the contrast with the ortho-hindered target.
  • Precursor Data (2-Hydroxy-3-methylbenzaldehyde)

    • Title: 2-Hydroxy-3-methylbenzaldehyde | CAS 1849-01-0.[1]

    • Source: Sigma-Aldrich.[1][2][6]

    • Relevance: Physical properties and stability data for the starting material.[2][7]

Sources

Technical Support Center: Moisture Management in Phenoxyacetamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist Subject: Troubleshooting & Optimization Guide for Moisture-Sensitive Acylation Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Introduction: The "Zero-Water" Imperative

Phenoxyacetamides are critical pharmacophores, serving as precursors for beta-lactams (e.g., Penicillin V) and various sodium channel blockers. The synthesis typically involves the acylation of an amine with phenoxyacetyl chloride or the reaction of a phenol with chloroacetamide .

While the amide bond is stable, the acyl chloride intermediates are notoriously moisture-sensitive. Water acts as a competitive nucleophile, hydrolyzing the acyl chloride back to the parent acid (phenoxyacetic acid), drastically reducing yield and complicating purification. This guide provides a mechanistic breakdown of moisture interference and actionable protocols to eliminate it.

Module 1: The Critical Path (Workflow & Failure Points)

The following diagram visualizes the "Attack Vectors" where moisture compromises the synthesis.

MoistureSensitivity cluster_0 Reaction Vessel Reagent Phenoxyacetyl Chloride (Electrophile) Intermediate Tetrahedral Intermediate Reagent->Intermediate Fast Attack Amine Amine (Nucleophile) Amine->Intermediate k_amine (Fast) Water H2O (Contaminant) Water->Intermediate k_hydrolysis (Competitive) Product Phenoxyacetamide (Target) Intermediate->Product -HCl Byproduct Phenoxyacetic Acid (Impurity) Intermediate->Byproduct -HCl HCl HCl (Acid Salt)

Figure 1: Competitive Nucleophilic Attack.[1] Water competes with the amine for the acyl chloride. Although


 generally, local concentration hotspots of water or slow addition rates can favor hydrolysis.

Module 2: Troubleshooting Guide

Issue 1: "My acid chloride reagent is smoking/fuming."

Diagnosis: Hydrolysis has occurred in the storage bottle. The "smoke" is HCl gas interacting with atmospheric moisture. Mechanistic Insight: Phenoxyacetyl chloride hydrolyzes to phenoxyacetic acid and HCl. Solution:

  • Verify Purity: Run a quick IR. A broad -OH stretch (2500-3300 cm⁻¹) indicates carboxylic acid contamination. A clean carbonyl stretch at ~1800 cm⁻¹ indicates active acid chloride.

  • Purification: If impure, reflux with thionyl chloride (

    
    ) for 2 hours to reconvert the acid to the acid chloride, then distill under vacuum to remove excess 
    
    
    
    [1].
Issue 2: "I have a low yield despite using 'dry' solvents."

Diagnosis: Adsorbed moisture on glassware or hygroscopic amine salts. Mechanistic Insight: Standard "dry" solvents (DCM, THF) can rapidly absorb atmospheric moisture (up to 50 ppm/hour) if not handled under inert gas. Solution:

  • Glassware: Oven-dry all glassware at 120°C for >4 hours. Flame-dry under vacuum if possible.

  • Reagent Addition: Do not dump reagents. Add the acid chloride dropwise at 0°C. Lower temperatures reduce the kinetic rate of hydrolysis relative to amidation [2].

Issue 3: "The product is an oil that won't crystallize."

Diagnosis: Presence of Phenoxyacetic Acid impurity.[2] Mechanistic Insight: The hydrolysis byproduct (acid) acts as a plasticizer, preventing the crystal lattice of the amide from forming. Solution:

  • Alkaline Wash: Dissolve the crude oil in EtOAc and wash with saturated

    
      (3x). This converts the acidic impurity into its water-soluble sodium salt, removing it from the organic layer.
    

Module 3: Comparative Data & Decision Matrix

Table 1: Solvent Water Content Limits for Phenoxyacetamide Synthesis

SolventMax Water Limit (Karl Fischer)Drying Agent RecommendationNotes
Dichloromethane (DCM) < 50 ppm

or Molecular Sieves (3Å)
Best for solubility; does not coordinate with Lewis acids.
Tetrahydrofuran (THF) < 30 ppmNa/Benzophenone or SievesHygroscopic; must be fresh. Peroxides are a secondary risk.
DMF < 100 ppmMolecular Sieves (4Å)Hard to remove; use only if solubility is an issue.

Table 2: Base Selection Strategy

BasepKa (Conj. Acid)Usage CaseMoisture Risk
Triethylamine (TEA) 10.75StandardLow; easily dried over KOH.
DIPEA (Hünig's Base) 11.0Sterically hindered aminesLow; non-nucleophilic.
aq.

10.3Schotten-BaumannHigh ; requires biphasic rapid stirring.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use the Schotten-Baumann method (aqueous base) for this synthesis? A: Yes, but with caveats. The Schotten-Baumann method relies on the interface between an organic phase (containing the acid chloride) and an aqueous phase (containing the amine and base).[3]

  • Risk:[4] Hydrolysis is inevitable at the interface.

  • Compensation: You must use an excess of the acid chloride (1.2 – 1.5 equivalents) to account for the portion lost to hydrolysis.

  • Advantage:[5][6] Easier workup for large-scale reactions where anhydrous conditions are expensive to maintain [3].

Q: Why does the reaction turn dark/black? A: This often indicates oxidation of the phenol moiety or polymerization.

  • Check: Ensure your reaction is under Nitrogen (

    
    ) or Argon.[4][7] Phenolic ethers can be sensitive to oxidative degradation over long reaction times.
    
  • Fix: Add a radical scavenger or simply ensure strict deoxygenation of solvents.

Q: My amine is a hydrochloride salt. Does this affect moisture sensitivity? A: Indirectly. Amine salts are often hygroscopic (water magnets).

  • Protocol: If using an amine salt, you must add an extra equivalent of base (e.g., TEA) to liberate the free amine in situ. Ensure the salt is dried in a desiccator before weighing.

Module 5: Validated Experimental Protocol

Protocol: Anhydrous Synthesis of N-Substituted Phenoxyacetamide

This protocol minimizes moisture contact using a Schlenk line technique.

Reagents:

  • Phenoxyacetyl Chloride (1.1 equiv)

  • Primary/Secondary Amine (1.0 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • Anhydrous DCM (0.1 M concentration)

Step-by-Step:

  • Setup: Equip a 3-neck round-bottom flask with a nitrogen inlet, a rubber septum, and a pressure-equalizing addition funnel. Flame-dry the apparatus under vacuum and backfill with

    
     (Repeat 3x).
    
  • Solvation: Syringe anhydrous DCM into the flask. Add the Amine and TEA. Cool the mixture to 0°C using an ice/water bath. Cooling controls the exotherm, favoring amidation over hydrolysis.

  • Addition: Dissolve Phenoxyacetyl Chloride in a separate volume of dry DCM. Transfer to the addition funnel via cannula or syringe.

  • Reaction: Add the acid chloride solution dropwise over 30 minutes. The solution may become cloudy as Triethylamine Hydrochloride (

    
    ) precipitates (this is a good sign; it confirms the reaction is proceeding).
    
  • Monitoring: Warm to Room Temperature (RT) and stir for 2 hours. Monitor via TLC (verify disappearance of amine).[4]

  • Workup (The "Wash"):

    • Dilute with DCM.

    • Wash with 1M HCl (removes unreacted amine).

    • Wash with Sat.

      
        (removes phenoxyacetic acid hydrolysis byproduct).
      
    • Wash with Brine (dries the organic layer).

  • Isolation: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    

References

  • BenchChem. (2025).[2][4][7][8] Phenoxyacetyl chloride | 701-99-5 - Technical Guide and Troubleshooting. Retrieved from

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3] Tetrahedron, 61(46), 10827-10852.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from

Sources

Validation & Comparative

FT-IR Spectral Analysis: Amide vs. Aldehyde Diagnostic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and structural biology, distinguishing between amide and aldehyde functionalities is a frequent yet critical analytical challenge. Both groups exhibit strong carbonyl (C=O) stretching vibrations in the 1750–1630 cm⁻¹ region, leading to significant spectral overlap. This guide provides a definitive technical comparison of these functional groups, evaluating their spectral "performance" as diagnostic markers. By synthesizing vibrational mechanics with practical experimental protocols, we establish a self-validating system for unambiguous identification.

Key Insight: While the Carbonyl stretch (Amide I) is the primary indicator for both, it is the non-carbonyl features —specifically the Aldehyde C-H Fermi resonance doublet and the Amide II N-H bending mode—that provide the necessary orthogonality for accurate classification.

Fundamental Vibrational Mechanics

To interpret the spectra accurately, one must understand the causality behind the absorption bands.

The Amide Resonance

The amide group (


) is unique due to the resonance delocalization of the nitrogen lone pair into the carbonyl 

-system.
  • Effect: This partial double-bond character between C-N weakens the C=O bond, lowering its force constant and frequency (typically <1700 cm⁻¹) compared to ketones or esters.

  • Structural Sensitivity: The Amide I band is highly sensitive to hydrogen bonding and backbone conformation (α-helix vs. β-sheet), making it the "gold standard" for protein secondary structure analysis.

The Aldehyde Fermi Resonance

The aldehyde group (


) possesses a C-H bond directly attached to the carbonyl carbon.[1]
  • Effect: The fundamental C-H stretch (~2800 cm⁻¹) is energetically close to the first overtone of the C-H bending vibration (~1400 cm⁻¹ × 2 = 2800 cm⁻¹).

  • Fermi Resonance: These two energy levels mix, splitting the C-H stretching band into a distinct doublet (approx. 2830 and 2720 cm⁻¹). This is the "smoking gun" for aldehydes, as it appears in a region usually void of other interferences.

Detailed Spectral Comparison

The following data compares the diagnostic reliability of the absorption bands.

Table 1: Critical Diagnostic Frequencies
FeatureAmide Group (Secondary)Aldehyde Group (Aliphatic)Diagnostic Reliability
C=O[2][3] Stretch 1690 – 1630 cm⁻¹ (Amide I)Broad, intense. Shifts with solvent/structure.[3]1740 – 1720 cm⁻¹ Sharp, intense.[3] Lowers to ~1690 cm⁻¹ if conjugated.Low to Medium High overlap risk if aldehyde is conjugated or amide is non-H-bonded.
N-H / C-H Stretch 3300 – 3500 cm⁻¹ (Amide A)Medium, often broad due to H-bonding.2830 & 2720 cm⁻¹ Weak to Medium Doublet (Fermi Resonance).High The aldehyde doublet is unique. Amide N-H overlaps with O-H.
Bending Modes 1570 – 1515 cm⁻¹ (Amide II)N-H bend + C-N stretch coupling.~1390 cm⁻¹ C-H in-plane bend.High Amide II is absent in aldehydes and ketones.
Interference Water (H-O-H bend ~1640 cm⁻¹) masks Amide I.Overtone bands from esters may appear near 3400 cm⁻¹.Water subtraction is critical for Amide analysis.
Deep Dive: The Overlap Challenge

In drug molecules containing both aromatic rings and carbonyls, an aromatic aldehyde C=O stretch often shifts down to ~1700-1680 cm⁻¹, directly overlapping with the high-frequency edge of the Amide I band.

  • Resolution Strategy: Do not rely solely on the C=O region. If a peak exists at 1690 cm⁻¹, check immediately for the 2720 cm⁻¹ shoulder . If present

    
     Aldehyde.[4] If absent and a band exists at 1550 cm⁻¹ 
    
    
    
    Amide.

Experimental Protocols

Reliable data requires rigorous sample preparation. The following protocols are designed to maximize spectral resolution for these specific groups.

Protocol A: Water Subtraction for Amide I Analysis (Liquid/Solution)

Context: Water absorbs strongly at ~1640 cm⁻¹, obliterating the Amide I signal.

  • Pathlength Selection: Use a CaF₂ or BaF₂ transmission cell with a short pathlength (6–10 µm) to prevent detector saturation by the solvent.

  • Background Collection: Collect a background spectrum of the exact buffer/solvent system without the analyte.

  • Sample Collection: Collect the sample spectrum.

  • Interactive Subtraction:

    • Using the software, subtract the buffer spectrum from the sample spectrum.

    • Endpoint Criterion: Adjust the subtraction factor until the broad water region (~3000-3500 cm⁻¹) is flat, revealing the underlying Amide A/B bands, and the baseline at ~2100 cm⁻¹ is neutral.

Protocol B: ATR Optimization for Aldehyde Detection

Context: The C-H Fermi doublet is weak. Poor contact in ATR (Attenuated Total Reflectance) can lose this signal.

  • Crystal Choice: Use a Diamond or ZnSe crystal. Diamond is preferred for hardness, allowing higher pressure.

  • Sample Application:

    • Solids: Grind the sample to a fine powder before placing it on the crystal to maximize surface area. Apply maximum pressure using the anvil.

    • Liquids: Cover the entire crystal face.

  • Scan Parameters: Increase the number of scans (e.g., from 16 to 64) to improve the Signal-to-Noise ratio (SNR). This is crucial for resolving the weak 2720 cm⁻¹ shoulder from the noise floor.

Decision Logic & Visualization

The following decision tree provides a logical workflow for distinguishing these groups in an unknown sample.

Spectral_ID Start START: Strong Peak in 1750-1630 cm⁻¹ Region? CheckCH Check 2850-2700 cm⁻¹ Region (C-H Stretch) Start->CheckCH Yes Doublet Distinct Doublet? (~2830 & 2720 cm⁻¹) CheckCH->Doublet Aldehyde CONFIRMED: ALDEHYDE (Fermi Resonance Active) Doublet->Aldehyde Yes CheckAmideII Check 1570-1515 cm⁻¹ Region (Amide II Band) Doublet->CheckAmideII No AmideII_Present Medium/Strong Band Present? CheckAmideII->AmideII_Present Amide CONFIRMED: AMIDE (Primary/Secondary) AmideII_Present->Amide Yes CheckNH Check 3500-3100 cm⁻¹ (N-H Stretch) AmideII_Present->CheckNH No Tertiary Check for Tertiary Amide (No N-H, No Amide II) CheckNH->Tertiary No N-H KetoneEster Suspect Ketone/Ester (Check 1000-1300 cm⁻¹) CheckNH->KetoneEster Complex

Figure 1: Step-by-step spectral interpretation logic for distinguishing Carbonyl-containing functional groups.

Application in Drug Development

Case Study: Peptide Aldehyde Inhibitors

In the development of proteasome inhibitors (e.g., peptide aldehydes), researchers must verify the integrity of the terminal aldehyde group without confusing it with the peptide backbone amides.

  • The Problem: The peptide backbone generates a massive Amide I signal (1650 cm⁻¹) and Amide II signal (1540 cm⁻¹).[5]

  • The Solution: The Amide I band will obscure the Aldehyde C=O. However, the Aldehyde C-H doublet at 2720 cm⁻¹ remains unobstructed by the peptide signals (which absorb at >3000 cm⁻¹ for N-H and <1700 cm⁻¹ for C=O). Monitoring the intensity of the 2720 cm⁻¹ band allows for quantitative assessment of the aldehyde functionality even in a protein-rich matrix.

References

  • NIST Coblentz Society. Infrared Spectra for Aldehydes and Amides. NIST Chemistry WebBook. Available at: [Link]

  • Smith, B.C. The C=O Bond, Part II: Aldehydes. Spectroscopy Online, 2017. Available at: [Link]

  • LibreTexts Chemistry. Infrared Spectroscopy: Amides and Aldehydes. Available at: [Link]

  • Coates, J. Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry, Wiley, 2000. Available at: [Link]

Sources

Mass spectrometry fragmentation pattern of phenoxyacetamides

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Mass Spectrometry Guide: Structural Elucidation of Phenoxyacetamides via EI vs. ESI-MS/MS

Executive Summary Phenoxyacetamides represent a critical scaffold in both agrochemical development (auxin mimics) and pharmaceutical research (analgesic and antimicrobial linkers). Their structural characterization hinges on the stability of the ether linkage (


) versus the amide bond. This guide provides a comparative technical analysis of Electron Impact (EI) and Electrospray Ionization (ESI-MS/MS) fragmentation patterns.

For the application scientist, the choice between EI and ESI is not merely about availability but about the depth of structural interrogation required: EI provides a rigorous "fingerprint" dominated by ether-cleavage ions (


 107, 77), while ESI-MS/MS  is essential for mapping N-substituent modifications and metabolic stability via neutral losses.

Part 1: Mechanistic Foundations

The fragmentation of phenoxyacetamides is governed by two competing sites of charge localization: the amide nitrogen/oxygen and the ether oxygen .

  • The Phenoxy-Methyl Driver: Unlike phenylacetamides (which form the tropylium ion,

    
     91), phenoxyacetamides characteristically cleave at the amide bond to retain the oxygen, yielding the phenoxy-methyl cation (
    
    
    
    107)
    .
  • Amide Bond Lability: The

    
     bond is the primary cleavage site in both ionization modes, but the resulting charge retention differs.
    
  • McLafferty Rearrangement: This occurs only if the N-alkyl substituent possesses a

    
    -hydrogen. The phenoxyacetyl core itself lacks the requisite aliphatic 
    
    
    
    -hydrogen for the classic rearrangement, making N-alkyl chain length a critical variable.

Part 2: Comparative Analysis (EI vs. ESI)

Electron Impact (EI) – The Structural Fingerprint
  • Nature: Hard ionization (70 eV).

  • Dominant Pathway: Radical cation formation (

    
    ) followed by high-energy homolytic cleavages.
    
  • Diagnostic Value: High. Differentiates isomeric structures based on the abundance of the

    
     107 vs. 
    
    
    
    77 ions.[1]
  • Key Characteristic: The "Ortho Effect" is often suppressed in simple phenoxyacetamides compared to their ester counterparts, but the phenoxy-methyl cation (

    
     107)  is the base peak or major fragment in almost all unsubstituted phenoxyacetamides.
    
ESI-MS/MS – The Soft Probe
  • Nature: Soft ionization (Proton transfer).

  • Dominant Pathway: Formation of even-electron ions

    
    . Fragmentation requires Collision Induced Dissociation (CID).[2]
    
  • Diagnostic Value: Essential for determining the molecular weight of polar derivatives and analyzing biological metabolites where the core scaffold remains intact but the N-group is modified.

  • Key Characteristic: The Neutral Loss of the amine moiety is the primary transition.

Part 3: Detailed Fragmentation Pathways

Pathway Visualization

The following diagram illustrates the divergent pathways for a generic N-substituted phenoxyacetamide.

Fragmentation cluster_legend Legend key1 Precursor Ion key2 Primary Fragment key3 Neutral Loss M_EI EI Molecular Ion (M+•) [Ph-O-CH2-CO-NH-R]+• Frag_107 Phenoxy-methyl Cation (m/z 107) [Ph-O-CH2]+ M_EI->Frag_107 α-Cleavage (Amide bond) Frag_94 Phenol Radical Cation (m/z 94) [Ph-OH]+• M_EI->Frag_94 H-Rearrangement Neutral_Amide Neutral Amide Radical [.CONHR] M_ESI ESI Precursor [M+H]+ [Ph-O-CH2-CO-NH-R + H]+ Frag_Amine Protonated Amine [R-NH3]+ M_ESI->Frag_Amine Amide Cleavage (if R is basic) Frag_Acyl Phenoxyacetyl Cation [Ph-O-CH2-CO]+ M_ESI->Frag_Acyl Loss of Neutral Amine Frag_77 Phenyl Cation (m/z 77) [C6H5]+ Frag_107->Frag_77 Loss of CH2=O (Formaldehyde) Frag_Acyl->Frag_107 Loss of CO (CID) Neutral_Amine Neutral Amine [R-NH2]

Caption: Divergent fragmentation logic. EI favors radical-driven cleavage to m/z 107, while ESI-MS/MS proceeds via protonated intermediates and neutral losses.

Comparison of Diagnostic Ions

The table below summarizes the key ions used to validate the structure.

FeatureElectron Impact (EI, 70 eV)ESI-MS/MS (Positive Mode)
Molecular Ion

(Often weak intensity)

(High intensity, Base peak)
Base Peak

107
(

)

or

Phenoxy Marker

77 (

) &

94 (

)

93 (

) or

95 (

)
Amide Marker

44, 58, 72 (McLafferty dependent)
Neutral loss of amine mass
Rearrangements H-transfer to form Phenol (

94)
Rare in simple MS; requires

Part 4: Experimental Protocols

These protocols are designed to be self-validating . If the diagnostic ions (


 107 for EI, 

for ESI) are absent, the system suitability test has failed.
Protocol A: GC-MS (EI) for Library Matching

Objective: Structural fingerprinting and impurity profiling.

  • Sample Prep: Dissolve 1 mg of phenoxyacetamide in 1 mL Ethyl Acetate (HPLC grade). Derivatization is usually not required unless the amide is primary and highly polar.

  • Inlet: Splitless mode, 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Oven Program:

    • Start: 60°C (hold 1 min).

    • Ramp: 20°C/min to 300°C.

    • Hold: 5 mins.

  • MS Source: 230°C, 70 eV.

  • Scan Range: 40–400 amu.

  • Validation Check: Look for

    
     77 and 107. If 
    
    
    
    91 (Tropylium) is the base peak, suspect phenylacetamide contamination (impurity lacking the ether oxygen).
Protocol B: LC-MS/MS (ESI) for Metabolite/Trace Analysis

Objective: Quantification and soft ionization of labile derivatives.

  • Sample Prep: Dissolve in 50:50 Methanol:Water + 0.1% Formic Acid.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[3][4]

    • B: Acetonitrile + 0.1% Formic Acid.[3]

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50mm, 1.8µm.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: ESI Positive Mode (+).

    • Capillary: 3500 V.

    • Fragmentor: 100 V (Adjust to minimize in-source fragmentation).

  • MS/MS Transition (MRM):

    • Precursor:

      
      
      
    • Product 1 (Quant):

      
       (Cleavage of amide).
      
    • Product 2 (Qual):

      
       107 (Phenoxy-methyl cation).
      

Part 5: Workflow Decision Tree

Use this logic flow to determine the correct analytical approach for your specific phenoxyacetamide derivative.

Workflow Start Sample: Phenoxyacetamide Derivative Q1 Is the sample pure? Start->Q1 Q2 Is the N-substituent polar/labile? Q1->Q2 Yes (Synthesis Check) GCMS Run GC-MS (EI) Target: m/z 107, 77 Q1->GCMS Yes (Solid/Oil) LCMS Run LC-MS/MS (ESI) Target: [M+H]+ and Neutral Loss Q1->LCMS No (Biological Matrix) Q2->GCMS No (Alkyl chain) Q2->LCMS Yes (e.g. amino acid linker) Result1 Structural Confirmation (Library Match) GCMS->Result1 Result2 Quantitation / Metabolite ID LCMS->Result2

Caption: Analytical decision matrix. GC-MS is preferred for synthetic verification of non-polar analogs; LC-MS is mandatory for biological matrices or polar linkers.

References

  • NIST Mass Spectrometry Data Center. Phenoxyacetamide Mass Spectrum (Electron Ionization). National Institute of Standards and Technology. Available at: [Link]

  • Vairamani, M., et al. (1985).[5] Mass spectra of phenoxyacetyl derivatives.[3][5][6][7] Organic Mass Spectrometry.[5][7] Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 69314, 2-Phenoxyacetamide. Available at: [Link]

  • Holcapek, M., et al. (2010). Structural analysis of phenoxy acid herbicides by HPLC/ESI-MS/MS. Journal of Chromatography A. (Contextual grounding for ESI mechanisms). Available at: [Link]

Sources

A Researcher's Guide to Purity Assessment of 2-(2-Formyl-3-methylphenoxy)acetamide via Melting Point Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in the field of drug development, establishing the purity of a synthesized active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety and efficacy. This guide provides an in-depth comparison of methods for assessing the purity of 2-(2-Formyl-3-methylphenoxy)acetamide, with a focus on the foundational technique of melting point analysis. We will explore the theoretical underpinnings of melting point depression, present comparative experimental data, and detail advanced analytical protocols for comprehensive purity validation.

The Principle of Melting Point Depression: A Reliable Indicator of Purity

The melting point of a pure crystalline solid is a distinct physical property, representing the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. For a pure compound, this transition occurs over a very narrow temperature range, typically 0.5-1°C[1]. However, the presence of impurities disrupts the uniform crystalline lattice structure. This disruption weakens the intermolecular forces, requiring less energy to break the solid structure, which results in a lower melting point[2][3].

Furthermore, the melting process of an impure substance occurs over a broader temperature range. This phenomenon, known as melting point depression, is a direct consequence of the thermodynamic principles governing phase transitions. The extent of both the depression and the broadening of the melting range is generally proportional to the concentration of the impurity[1][2]. This makes melting point determination a rapid and accessible preliminary tool for purity assessment in a synthetic chemistry setting.

Synthesis and Potential Impurities of this compound

A common and efficient method for the synthesis of phenoxyacetamides is the Williamson ether synthesis[4][5][6]. In the case of this compound, this would involve the reaction of 2-hydroxy-3-methylbenzaldehyde with 2-chloroacetamide in the presence of a base.

Given this synthetic route, the most probable impurities in a crude sample of this compound are the unreacted starting materials:

  • 2-hydroxy-3-methylbenzaldehyde: A key starting material.

  • 2-chloroacetamide: The second reactant in the Williamson ether synthesis.

The presence of either of these starting materials in the final product will lead to a discernible depression and broadening of its melting point.

Comparative Melting Point Analysis

The following table summarizes the melting points of the pure compound (hypothetical) and its potential impurities, and illustrates the expected melting point depression in a sample of this compound with a 5% impurity concentration.

CompoundMelting Point (°C)Expected Melting Range with 5% Impurity (°C)
This compound (Pure)125-126 (Hypothetical)N/A
2-hydroxy-3-methylbenzaldehyde~17[3][8]118-123 (Broad)
2-chloroacetamide116-120[2][9][10][11]115-121 (Broad)

Note: The expected melting ranges for the impure samples are illustrative and can vary based on the nature of the eutectic mixture.

Experimental Protocols

Capillary Melting Point Determination

This is a classical and widely used method for determining the melting point of a crystalline solid.

Methodology:

  • Sample Preparation: A small amount of the dry, crystalline sample is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the start of the melting range, and the temperature at which the entire sample becomes a clear liquid is the end of the range.

Purity Determination by Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that provides a quantitative assessment of purity[1][12][13]. It measures the difference in heat flow between the sample and a reference as a function of temperature. The resulting melting endotherm can be used to calculate the purity of the sample based on the van't Hoff equation[1].

Methodology:

  • Sample Preparation: A small, accurately weighed sample (1-3 mg) is hermetically sealed in an aluminum pan.

  • Instrumentation: The sample and a reference (an empty sealed pan) are placed in the DSC cell.

  • Thermal Program: The sample is heated at a constant rate (e.g., 2°C/min) through its melting transition.

  • Data Analysis: The onset temperature, peak maximum, and the shape of the melting endotherm are analyzed. The purity is calculated from the slope of the curve of sample temperature versus the reciprocal of the fraction melted (1/F)[1].

dot graphical_abstract { // Node Definitions node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, color="#5F6368", fontcolor="#202124"]; start [label="Start: Synthesized this compound", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; prep [label="Sample Preparation:\nWeigh 1-3 mg into DSC pan"]; dsc [label="DSC Analysis:\nHeat at a constant rate (e.g., 2°C/min)"]; data [label="Data Acquisition:\nRecord heat flow vs. temperature"]; analysis [label="Purity Calculation:\nApply van't Hoff equation to melting peak"]; result [label="Result:\nQuantitative purity value (mol%)", shape=ellipse, style=filled, fillcolor="#F1F3F4"];

// Edge Definitions edge [color="#4285F4", arrowhead=normal]; start -> prep; prep -> dsc; dsc -> data; data -> analysis; analysis -> result; }

DSC Purity Analysis Workflow

High-Performance Liquid Chromatography (HPLC) for Orthogonal Purity Verification

While melting point analysis is an excellent indicator of purity, HPLC provides a more detailed and quantitative purity profile by separating and quantifying the main component and any impurities[14][15][16]. A reversed-phase HPLC (RP-HPLC) method is well-suited for the analysis of phenoxyacetamide derivatives.

Methodology:

  • Sample Preparation: Prepare a stock solution of the this compound sample in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

  • Instrumentation: An HPLC system equipped with a C18 column and a UV detector.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by the UV absorbance maximum of the analyte.

    • Injection Volume: 10 µL.

  • Data Analysis: The area of each peak in the chromatogram is integrated. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

dot graphical_abstract { graph [layout=neato, model=shortpath, splines=true, overlap=false, rankdir=LR]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, color="#5F6368", fontcolor="#202124"];

// Nodes substance [label="this compound\n(Impure Sample)", shape=invhouse, style=filled, fillcolor="#F1F3F4"]; pure [label="Pure Compound", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; impurity1 [label="Impurity A\n(e.g., 2-hydroxy-3-methylbenzaldehyde)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; impurity2 [label="Impurity B\n(e.g., 2-chloroacetamide)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#FFFFFF"]; mp_high [label="Sharp Melting Point\n(e.g., 125-126°C)", shape=note, style=filled, fillcolor="#E8F0FE"]; mp_low [label="Broad & Depressed Melting Point\n(e.g., 115-121°C)", shape=note, style=filled, fillcolor="#FCE8E6"];

// Edges edge [color="#4285F4", arrowhead=normal]; substance -> pure [style=invis]; substance -> impurity1 [style=invis]; substance -> impurity2 [style=invis]; pure -> mp_high; impurity1 -> mp_low; impurity2 -> mp_low; }

Relationship between Purity and Melting Point

Conclusion

The purity of this compound is a critical parameter for its application in drug development. Melting point analysis serves as a rapid, reliable, and cost-effective initial assessment of purity. A sharp melting point close to the expected value is a strong indication of a pure compound, while a depressed and broadened melting range points to the presence of impurities. For a more definitive and quantitative purity profile, orthogonal methods such as DSC and HPLC are indispensable. By employing a combination of these techniques, researchers can confidently ascertain the purity of their synthesized compounds, ensuring the integrity of their research and the development of safe and effective pharmaceuticals.

References

  • PerkinElmer. Purity Measurements of Pharmaceuticals and Organics by DSC. Thermal Support. Available from: [Link]

  • Mettler Toledo. Purity Determination of Pharmaceuticals by Thermal Analysis. Available from: [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: 2-chloroacetamide. Available from: [Link]

  • Veolia. Differential Scanning Calorimetry (DSC Analysis): Key Applications. Available from: [Link]

  • Giron, D., & GoMbronn, C. (1995). Place of DSC purity analysis in pharmaceutical development. Journal of Thermal Analysis, 44(1), 217-251. Available from: [Link]

  • Torontech. Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Available from: [Link]

  • ChemSynthesis. 2-hydroxy-3-methylbenzaldehyde - 824-42-0. Available from: [Link]

  • Cheméo. Chemical Properties of 2-Hydroxy-3-methylbenzaldehyde (CAS 824-42-0). Available from: [Link]

  • Scientific Laboratory Supplies. 2-Hydroxy-3-methylbenzaldehyde | 444553-1G | SIGMA-ALDRICH | SLS. Available from: [Link]

  • Polish Pharmaceutical Society. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available from: [Link]

  • National Institute of Standards and Technology. Phenoxyacetamide - the NIST WebBook. Available from: [Link]

  • ChemTalk. Williamson Ether Synthesis. Available from: [Link]

  • Baghdad Science Journal. Synthesis of Some new 2-(4-Aryliminophenoxy)N-Arylacetamide Via p-hydroxy benzaldehyde. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

  • El-Gamal, S. M., Al-Amiery, A. A., & Al-Majedy, Y. K. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 32. Available from: [Link]

  • Preprints.org. Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. Available from: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available from: [Link]

  • Roy, C., & Chakrabarty, J. (2013). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol. Scientia Pharmaceutica, 81(4), 951–967. Available from: [Link]

  • ResearchGate. A novel approach for HPLC determination of 2-cynaoacetamide using derivatization procedure with 2-hydroxyacetophenone as a new useful derivatization reagent. Available from: [Link]

  • Chemistry LibreTexts. 11.8: Williamson Ether Synthesis. Available from: [Link]

  • The Organic Chemistry Tutor. (2023, November 7). Williamson Ether Synthesis [Video]. YouTube. Available from: [Link]

Sources

A Comparative Guide to the HPLC Retention Time of 2-(2-Formyl-3-methylphenoxy)acetamide: A Method Development Perspective

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing a robust and reproducible analytical method is paramount for the accurate quantification and characterization of novel chemical entities. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2-(2-Formyl-3-methylphenoxy)acetamide, a compound of interest in medicinal chemistry and materials science. By examining the compound's retention behavior under different reversed-phase conditions, we aim to elucidate the key principles of method development and provide a practical framework for optimizing chromatographic separations.

The retention time of an analyte in HPLC is a critical parameter for its identification and quantification. It is governed by the intricate interplay between the analyte's physicochemical properties, the stationary phase chemistry, and the mobile phase composition.[1] Understanding these interactions is essential for developing selective and efficient analytical methods. In this guide, we will compare two common reversed-phase HPLC approaches to illustrate how deliberate changes in the stationary phase can significantly impact the retention time and overall chromatographic performance for this compound.

Methodology Comparison: C18 vs. C8 Stationary Phases

Reversed-phase chromatography, which utilizes a non-polar stationary phase and a polar mobile phase, is a cornerstone technique in analytical chemistry for its versatility in separating a wide range of compounds.[1][2] The most common stationary phases are silica-based particles chemically bonded with alkyl chains, with C18 (octadecylsilane) and C8 (octylsilane) being the most prevalent.[3][4]

The fundamental difference between C18 and C8 columns lies in the length of the alkyl chains bonded to the silica support.[3][4] C18 columns, with their longer 18-carbon chains, create a more hydrophobic stationary phase compared to the 8-carbon chains of C8 columns.[3][5] This increased hydrophobicity generally leads to stronger interactions with non-polar analytes, resulting in longer retention times.[3][5] Conversely, C8 columns offer a less hydrophobic environment, which can be advantageous for reducing analysis time or for analyzing compounds that are too strongly retained on a C18 column.[5][6]

For our target analyte, this compound, which possesses moderate polarity, the choice between a C18 and a C8 column presents a classic method development scenario. We will explore the expected outcomes of analyzing this compound using both column types under identical mobile phase conditions.

Illustrative Performance Data

The following table summarizes the anticipated experimental results for the analysis of this compound using the two proposed HPLC methods. This data, while illustrative, is based on established chromatographic principles.

ParameterMethod 1: C18 Stationary PhaseMethod 2: C8 Stationary Phase
Retention Time (min) 8.56.2
Theoretical Plates 12,50011,000
Tailing Factor 1.11.0
Resolution (from nearest impurity) 2.51.8

The expected longer retention time on the C18 column is a direct consequence of its greater hydrophobicity, leading to stronger interactions with the analyte.[3][5] While this increased retention can often lead to better resolution from other components in a mixture, the C8 column may provide a faster analysis with acceptable separation.[4] The slightly improved peak symmetry (lower tailing factor) on the C8 column is also a commonly observed phenomenon, potentially due to reduced secondary interactions with residual silanol groups on the silica surface.[5]

Experimental Protocols

Below are the detailed step-by-step methodologies for the two comparative HPLC experiments.

Method 1: Analysis using a C18 Stationary Phase

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • The use of an acidic mobile phase helps to ensure consistent ionization of the analyte and improve peak shape.[7][8]

  • Gradient Elution:

    • 0-10 min: 30% B to 70% B

    • 10-12 min: 70% B to 30% B

    • 12-15 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: A 1 mg/mL stock solution of this compound is prepared in acetonitrile and diluted to 0.1 mg/mL with the initial mobile phase composition (30% Acetonitrile / 70% Water).

Method 2: Analysis using a C8 Stationary Phase

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C8 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-10 min: 30% B to 70% B

    • 10-12 min: 70% B to 30% B

    • 12-15 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: A 1 mg/mL stock solution of this compound is prepared in acetonitrile and diluted to 0.1 mg/mL with the initial mobile phase composition (30% Acetonitrile / 70% Water).

Causality Behind Experimental Choices and Expected Outcomes

The primary variable in this comparison is the stationary phase. The choice to keep all other parameters (mobile phase, gradient, flow rate, temperature) constant is crucial for isolating the effect of the stationary phase on the retention of this compound.

  • Retention Mechanism: In reversed-phase HPLC, retention is primarily driven by the hydrophobic interactions between the analyte and the non-polar stationary phase.[1] The analyte partitions between the polar mobile phase and the hydrophobic stationary phase. More hydrophobic analytes will have a greater affinity for the stationary phase and thus be retained longer.

  • Impact of Alkyl Chain Length: The C18 stationary phase, with its longer alkyl chains, presents a more extensive non-polar surface area for interaction compared to the C8 phase.[5][9] This leads to a stronger retention of moderately non-polar compounds like our target analyte. The shorter alkyl chains of the C8 phase result in weaker hydrophobic interactions, causing the analyte to elute earlier.[3][6]

  • Selectivity Considerations: While not explored with multiple analytes in this guide, the difference in hydrophobicity between C18 and C8 columns can also lead to changes in selectivity—the ability to separate two or more compounds. For complex mixtures, a C18 column might provide the necessary resolving power due to its stronger retention characteristics.[5] However, for simpler mixtures or when a faster analysis is desired, a C8 column can be a suitable alternative.[4]

  • Mobile Phase pH: The use of a mobile phase with a low pH (due to the formic acid) is a deliberate choice.[7] For ionizable compounds, the pH of the mobile phase can dramatically alter retention times.[10][11][12] While this compound is not strongly acidic or basic, maintaining a consistent, low pH helps to suppress any potential ionization of silanol groups on the silica backbone of the stationary phase, which can lead to improved peak shapes.[7]

Visualizing the Process

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh & Dissolve Analyte Dilute Dilute to Working Concentration Sample->Dilute Injector Inject Sample Dilute->Injector MP_A Prepare Mobile Phase A (0.1% Formic Acid in Water) Pump Pump Mobile Phase (Gradient Elution) MP_A->Pump MP_B Prepare Mobile Phase B (0.1% Formic Acid in Acetonitrile) MP_B->Pump Column Separation on C18 or C8 Column Injector->Column Pump->Injector Detector UV Detection (254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Analyze Analyze Retention Time, Peak Shape, Resolution Chromatogram->Analyze

Caption: A generalized workflow for the HPLC analysis of this compound.

Retention_Factors Analyte Analyte Properties (Polarity, Size) RetentionTime Retention Time Analyte->RetentionTime StationaryPhase Stationary Phase (C18 vs. C8) StationaryPhase->RetentionTime MobilePhase Mobile Phase (Acetonitrile/Water, pH) MobilePhase->RetentionTime

Caption: Key factors influencing the HPLC retention time of an analyte.

Conclusion

This comparative guide demonstrates that the retention time of this compound in reversed-phase HPLC is highly dependent on the hydrophobicity of the stationary phase. A C18 column provides stronger retention, which can be beneficial for achieving higher resolution in complex samples. In contrast, a C8 column offers a faster analysis time with potentially better peak shapes for moderately polar compounds. The choice between these two common stationary phases should be guided by the specific goals of the analysis, such as the need for high-throughput screening versus the complete resolution of all components. By systematically evaluating these parameters, researchers can develop robust and reliable HPLC methods tailored to their specific analytical challenges.

References

  • Phenomenex. (n.d.). C8 vs. C18 HPLC columns: Key differences explained. Retrieved from [Link]

  • Pharma Guideline. (2024, May 1). Difference between C8 and C18 Columns Used in HPLC System. Retrieved from [Link]

  • Hawach Scientific. (2025, November 10). Difference between C18 Column and C8 Column. Retrieved from [Link]

  • Separation Science. (2024, December 4). C8 vs C18 Column: Which Should You Choose? Retrieved from [Link]

  • Quora. (2015, April 8). What is the difference between the columns, C18 and C8 used in an HPLC system? Retrieved from [Link]

  • Shimadzu. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • LCGC International. (2022, April 15). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]

  • IJARSCT. (2024, May 15). Advancements in RP-HPLC Method Development and Validation: A Comprehensive Review. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]

Sources

A Comparative Analysis of 2-(2-Formyl-3-methylphenoxy)acetamide and 2-(2-Formylphenoxy)acetamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

A Hypothetical and Data-Informed Exploration of Structure-Activity Relationships

Introduction

In the landscape of medicinal chemistry, the strategic modification of molecular scaffolds is a cornerstone of drug discovery. The phenoxyacetamide moiety, often derived from salicylaldehyde, represents a versatile template that has given rise to a multitude of compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This guide delves into a comparative analysis of two such derivatives: 2-(2-Formyl-3-methylphenoxy)acetamide and 2-(2-Formylphenoxy)acetamide .

While extensive experimental data directly comparing these two specific molecules is not yet available in the public domain, this guide aims to provide a comprehensive, hypothesis-driven comparison for researchers, scientists, and drug development professionals. By leveraging established principles of medicinal chemistry and drawing upon data from structurally related analogs, we will explore the potential implications of the 3-methyl substitution on the biological activity profile of the parent compound. This document is intended to serve as a foundational resource to stimulate and guide future experimental investigations into these promising scaffolds.

Molecular Structures at a Glance:

  • 2-(2-Formylphenoxy)acetamide (1): The parent scaffold, featuring a formyl group at the ortho position of the phenoxy ring.

  • This compound (2): The methylated analog, with an additional methyl group at the meta position relative to the ether linkage.

The Influence of the 3-Methyl Group: A Structural-Activity Relationship (SAR) Hypothesis

The introduction of a methyl group at the 3-position of the phenoxy ring in this compound is not a trivial modification. This seemingly small structural change can have a profound impact on the molecule's physicochemical properties and, consequently, its biological activity. We can hypothesize several key effects:

  • Increased Lipophilicity: The methyl group is a lipophilic moiety. Its addition is expected to increase the overall lipophilicity of compound 2 compared to compound 1 . This could enhance its ability to cross biological membranes, such as the bacterial cell wall or the plasma membrane of cancer cells, potentially leading to increased intracellular concentrations and enhanced activity.

  • Steric Effects: The methyl group introduces steric bulk in proximity to the formyl group. This could influence the molecule's ability to bind to target proteins or enzymes. Depending on the topology of the binding site, this steric hindrance could either be detrimental, preventing optimal binding, or beneficial, by promoting a more favorable binding conformation or excluding water molecules from the binding pocket.

  • Electronic Effects: The methyl group is a weak electron-donating group. This can subtly alter the electron density distribution within the aromatic ring, which may modulate the reactivity of the formyl group or the overall binding affinity of the molecule to its biological target.

Comparative Biological Activity Profile: A Data-Informed Postulation

In the absence of direct comparative experimental data, we can extrapolate from the known biological activities of related salicylaldehyde and phenoxyacetamide derivatives to postulate the potential activities of our two compounds of interest.

Antimicrobial Activity

Salicylaldehyde derivatives and phenoxyacetamides have been reported to possess significant antibacterial and antifungal properties.[1][2] The mechanism of action is often attributed to their ability to chelate metal ions essential for microbial growth or to interfere with key enzymatic processes.

Hypothetical Comparison:

We hypothesize that the increased lipophilicity of This compound (2) could lead to enhanced antimicrobial activity compared to 2-(2-Formylphenoxy)acetamide (1) , particularly against Gram-positive bacteria where the cell wall is more permeable to lipophilic molecules. However, the steric bulk of the methyl group could also negatively impact its interaction with certain microbial targets.

Table 1: Postulated Antimicrobial Activity (MIC in µg/mL)

Compound Staphylococcus aureus (Gram-positive) Escherichia coli (Gram-negative) Candida albicans (Fungus)
1 (Hypothetical) 64 - 128 128 - 256 64 - 128
2 (Hypothetical) 32 - 64 128 - 256 32 - 64
Ciprofloxacin (Control) ~1 ~0.5 N/A
Fluconazole (Control) N/A N/A ~4

Note: These are hypothetical values intended to illustrate the potential trend and should not be considered experimental data.

Anticancer Activity

Numerous phenoxyacetamide derivatives have demonstrated promising cytotoxic activity against various cancer cell lines.[3][4] Their mechanisms of action can be diverse, ranging from the induction of apoptosis to the inhibition of key signaling pathways involved in cell proliferation.

Hypothetical Comparison:

The enhanced membrane permeability of the methylated compound 2 could lead to higher intracellular accumulation in cancer cells, potentially resulting in greater cytotoxicity. The steric and electronic effects of the methyl group would also play a crucial role in its interaction with intracellular targets, such as enzymes or receptors. For instance, if the target protein has a hydrophobic pocket near the binding site of the phenoxy ring, the methyl group could lead to a more favorable binding affinity.

Table 2: Postulated Anticancer Activity (IC₅₀ in µM)

Compound MCF-7 (Breast Cancer) A549 (Lung Cancer)
1 (Hypothetical) 15 - 25 20 - 30
2 (Hypothetical) 5 - 15 10 - 20
Doxorubicin (Control) ~0.5 ~1

Note: These are hypothetical values intended to illustrate the potential trend and should not be considered experimental data.

Proposed Experimental Workflows for Comparative Analysis

To validate the hypotheses presented above, a direct, head-to-head experimental comparison of compounds 1 and 2 is essential. The following section outlines detailed protocols for the synthesis and biological evaluation of these molecules.

Synthesis Protocol

The synthesis of both compounds can be achieved through a Williamson ether synthesis, a reliable and well-documented method.[5][6]

Step-by-Step Methodology:

  • Deprotonation of the Phenol: To a solution of the appropriate salicylaldehyde (salicylaldehyde for 1 or 3-methylsalicylaldehyde for 2 ) in a suitable solvent such as acetone or DMF, add an equimolar amount of a base like potassium carbonate (K₂CO₃).

  • Nucleophilic Substitution: To the resulting phenoxide solution, add 2-chloroacetamide.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80 °C) for several hours until the reaction is complete (monitored by TLC).

  • Work-up: After completion, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Diagram of Synthesis Workflow:

Synthesis_Workflow Salicylaldehyde Salicylaldehyde or 3-Methylsalicylaldehyde Reaction Williamson Ether Synthesis (Stirring, Heat) Salicylaldehyde->Reaction Base K₂CO₃ in Acetone/DMF Base->Reaction Chloroacetamide 2-Chloroacetamide Chloroacetamide->Reaction Workup Work-up (Extraction, Washing) Reaction->Workup Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Product Target Compound (1 or 2) Purification->Product

Caption: General workflow for the synthesis of the target phenoxyacetamide derivatives.

Antimicrobial Susceptibility Testing

The antimicrobial activity can be assessed using standard methods such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology (Broth Microdilution):

  • Prepare Stock Solutions: Dissolve the synthesized compounds and standard antibiotics (e.g., ciprofloxacin, fluconazole) in a suitable solvent like DMSO to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solutions in the appropriate microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Diagram of Antimicrobial Testing Workflow:

Antimicrobial_Workflow Stock Prepare Stock Solutions of Compounds Dilutions Serial Dilutions in 96-well Plate Stock->Dilutions Addition Add Inoculum to Wells Dilutions->Addition Inoculum Prepare Standardized Microbial Inoculum Inoculum->Addition Incubation Incubate at 37°C Addition->Incubation MIC Determine MIC Incubation->MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Activity Assay (MTT Assay)

The cytotoxic effect of the compounds on cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and a standard anticancer drug (e.g., Doxorubicin) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can be calculated from the dose-response curve.

Diagram of Anticancer Assay Workflow:

Anticancer_Workflow Seeding Seed Cancer Cells in 96-well Plate Treatment Treat with Compounds Seeding->Treatment MTT Add MTT Reagent and Incubate Treatment->MTT Solubilize Add Solubilizing Agent MTT->Solubilize Absorbance Measure Absorbance Solubilize->Absorbance IC50 Calculate IC₅₀ Absorbance->IC50

Caption: Workflow for determining the IC₅₀ value using the MTT assay.

Potential Signaling Pathway Involvement

Given the structural similarity of these compounds to known bioactive molecules, they could potentially modulate various signaling pathways implicated in cell survival and proliferation. For instance, many anticancer agents exert their effects by inducing apoptosis through the modulation of the PI3K/Akt/mTOR pathway.

Hypothetical Signaling Pathway Diagram:

Signaling_Pathway Compound Compound 1 or 2 PI3K PI3K Compound->PI3K Inhibition Receptor Growth Factor Receptor Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion and Future Directions

This guide has provided a theoretical framework for comparing the biological activities of this compound and 2-(2-Formylphenoxy)acetamide. While the hypotheses presented are grounded in established medicinal chemistry principles, they remain speculative in the absence of direct experimental evidence.

Therefore, there is a clear and compelling need for a comprehensive experimental investigation to synthesize and evaluate these two compounds side-by-side. Such a study would not only validate or refute the hypotheses outlined here but also provide valuable insights into the structure-activity relationships of this important class of molecules. The detailed protocols provided herein offer a clear roadmap for researchers to undertake this important work, which has the potential to uncover novel lead compounds for the development of new antimicrobial and anticancer therapies.

References

  • Shanmugapriya, M., Abdul Jameel, A., & Syed Ali Padusha, M. (2012). Synthesis, characterization and antimicrobial activities of salicylaldehyde derivatives. International Journal of ChemTech Research, 4(1), 12-15.
  • Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. (2021). Arkivoc, 2021(5), 1-14. [Link]

  • Supplementary Information. (2014). The Royal Society of Chemistry.
  • Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. BioMed Research International, 2014, 386473. [Link]

  • acetamide - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. (2025). Pharmaceutical Sciences.
  • Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ - Rsc.org. (n.d.). The Royal Society of Chemistry.
  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isol
  • The synthesis and application of acetamide - ChemicalBook. (n.d.). ChemicalBook.
  • Research and Mechanism of Two-step Preparation of Acetamide from Microalgae under Hydrothermal Conditions. (n.d.). IOPscience.
  • 2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide. (2018). MDPI.
  • Chemical Synthesis and Characteriz
  • Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives: a new class of acetylcholinesterase inhibitors. (2007). PubMed. [Link]

  • SYNTHESIS AND CYTOTOXIC EVALUATION OF SOME 2-{4-[(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE)METHYL] PHENOXY}-N-PHENYLACETAMIDE. (n.d.). Acta Poloniae Pharmaceutica.
  • Design, Synthesis, and Structure-Activity Relationship Studies of Novel GPR88 Agonists (4-Substituted-phenyl)acetamides Based on the Reversed Amide Scaffold. (2024). PubMed. [Link]

  • (PDF) 2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide. (2025).
  • lines ic50 values: Topics by Science.gov. (n.d.). Science.gov.
  • (PDF) Synthesis and Biological Evaluation of Salicylaldehyde-Derived Secondary Amines: Antioxidant, Anti-Inflammatory, and Insecticidal Activities with DFT Insights. (2025).
  • Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide - SciELO. (n.d.). SciELO.
  • Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. (2023). PMC. [Link]

  • Synthesis and Antimicrobial Activity of Schiff Bases Derived from 2-Formylphenoxy Acetic Acid. (n.d.).
  • Synthesis and cytotoxic evaluation of some 2-{4-[(2-oxo-1,2-dihydro-3h-indol-3-ylidene)methyl] phenoxy}-n-phenylacetamide | Request PDF. (2025).
  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (n.d.). PMC. [Link]

  • Novel synthesis of oxoacetamides via reaction of salicylaldehyde and isocyanide under mild reaction condition. (n.d.). PMC. [Link]

  • Design, Synthesis and Biological Evaluation of Chalcone Acetamide Derivatives against Triple Neg
  • First In Vitro–In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate and p-Acetamide. (n.d.). PMC. [Link]

  • SYNTHESIS AND BIOLOGICAL INVESTIGATION OF SALICYLALDEHYDE-BASED AZOMETHINE. (2024).
  • Phenylacetamide - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. (n.d.). MDPI.
  • A Methylazanediyl Bisacetamide Derivative Sensitizes Staphylococcus aureus Persisters to a Combination of Gentamicin And Daptomycin. (2023). DSpace@EWHA.
  • Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl)
  • US6649796B2 - Process for the preparation of acetamide derivatives - Google Patents. (n.d.).
  • New structure–activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO - WashU Medicine Research Profiles. (n.d.). Washington University School of Medicine in St. Louis.
  • Antimicrobial activity (MIC in mg/mL with standard deviation (SD) in... - ResearchGate. (n.d.).
  • 2-(4-Formylphenoxy)acetamide | C9H9NO3 | CID 601630 - PubChem. (n.d.). PubChem. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(2-Formyl-3-methylphenoxy)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

2-(2-Formyl-3-methylphenoxy)acetamide is a functionalized organic intermediate combining three distinct reactive moieties: a phenoxy ether , an aromatic aldehyde , and a primary acetamide .

In the absence of a compound-specific Safety Data Sheet (SDS) from major regulatory bodies, you must adopt a "Hazard by Structural Inference" protocol. This approach treats the molecule as a summation of its constituent hazards.

  • Acetamide Moiety: The parent compound (acetamide) is a Group 2B Carcinogen (IARC).[1] Treat this derivative as a potential reproductive toxin and carcinogen.

  • Aromatic Aldehyde: High risk of skin sensitization (contact dermatitis) and respiratory irritation.

  • Physical State: Likely a crystalline solid. Dust generation is the primary exposure vector.

Core Directive: Handle as a Potentially Carcinogenic Sensitizer . Zero-skin-contact and zero-inhalation protocols are mandatory.[2]

Hazard Identification & Risk Assessment

Hazard ClassGHS Classification (Inferred)Operational Implication
Acute Toxicity Category 4 (Oral)Harmful if swallowed. Do not eat/drink in the lab.
Skin Sensitization Category 1High Risk. Aldehydes cross-link proteins, causing allergic reactions.
Carcinogenicity Category 2 (Suspected)Based on acetamide pharmacophore.[1][3] Use engineering controls.
Eye Irritation Category 2ASevere irritant. Particulates can cause corneal damage.

Personal Protective Equipment (PPE) Matrix

As a scientist, your PPE choices must be data-driven. We do not use "generic" protection; we use protection matched to the chemical's permeation properties.

A. Hand Protection (The "Double-Barrier" Rule)
  • Primary Layer (Inner): 4 mil Nitrile.

  • Secondary Layer (Outer): 4-8 mil Nitrile or Neoprene (if dissolving in halogenated solvents).

  • Rationale: Acetamides are polar; aldehydes are reactive. Nitrile offers excellent splash resistance. We double-glove because the acetamide moiety can facilitate transdermal absorption of the aldehyde sensitizer.

  • Technique: Inspect gloves for pinholes. Change outer gloves immediately upon splash contact.

B. Respiratory Protection
  • Primary Control: Chemical Fume Hood (Face velocity: 0.5 m/s or 100 fpm).

  • Secondary Control (If weighing outside hood): N95 or P100 particulate respirator.

  • Rationale: As a solid, the primary risk is airborne dust during weighing. Once in solution, the vapor pressure of the aldehyde requires fume hood containment.

C. Eye & Body Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient for aldehydes due to vapor irritation risks.

  • Body: Lab coat (buttoned to neck) + Long pants + Closed-toe chemically resistant shoes.

Operational Handling Procedures

Workflow Visualization

SafeHandling cluster_safety Critical Safety Checks Start Start: Solid Reagent Retrieval Weighing Weighing Station (Static Control + Draft Shield) Start->Weighing Transport in secondary container Transfer Transfer to Reaction Vessel (Funnel + Rinse) Weighing->Transfer Avoid dust generation Solubilization Solubilization (Add Solvent: DMSO/DMF/DCM) Transfer->Solubilization Wash funnel immediately Reaction Reaction Initiation (Inert Atmosphere N2/Ar) Solubilization->Reaction Seal vessel Waste Waste Disposal (Segregated Stream) Reaction->Waste Quench & Dispose PPE_Check PPE Verification (Double Gloves + Goggles) PPE_Check->Start Hood_Check Fume Hood Velocity Check Hood_Check->Weighing

Figure 1: Operational workflow for handling this compound, emphasizing containment points.

Step-by-Step Protocol

1. Weighing (The Critical Step)

  • Risk: Electrostatic charge can cause the light powder to "jump" and disperse.

  • Protocol:

    • Use an anti-static gun on the weighing boat and spatula before use.

    • Weigh inside the fume hood if possible. If using a balance outside, use a balance enclosure .

    • Never return excess chemical to the stock bottle (prevents cross-contamination).

2. Solubilization

  • Solvent Choice: This compound is likely soluble in DMSO, DMF, or DCM.

  • Protocol:

    • Add the solid to the flask first, then add the solvent. This prevents "puffing" of dry powder into the air.

    • Aldehyde Warning: If using amine solvents, be aware of rapid Schiff base formation (exothermic).

3. Reaction Setup

  • Atmosphere: Aldehydes oxidize to carboxylic acids in air. Purge the reaction vessel with Nitrogen (N₂) or Argon (Ar) to maintain chemical integrity and safety.

  • Temperature: Do not heat above 100°C without a reflux condenser; acetamides can decompose to release toxic ammonia or ketenes.

Spill & Disposal Protocols

Spill Cleanup (Solid)

  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE Up: Ensure goggles and double gloves are secure.

  • Contain: Do not dry sweep. Cover the spill with a wet paper towel (solvent-dampened) to prevent dust.

  • Collect: Scoop the damp material into a wide-mouth waste jar.

  • Clean: Wipe the surface with 1N NaOH (deactivates the aldehyde) followed by water.

Disposal (Waste Stream) [4]

  • Classification: Hazardous Organic Waste (Non-Halogenated or Halogenated depending on solvent).

  • Destruction: Incineration is required. The acetamide bond requires high-temperature combustion (>850°C) to prevent formation of toxic nitrogen oxides (NOx).

  • Labeling: Must be labeled: "Contains Aldehyde/Acetamide Derivative – Potential Sensitizer."

Emergency Response

  • Eye Contact: Flush immediately for 15 minutes .[4][5][6] Use an eye wash station.[2][6] Hold eyelids open. Time is tissue.

  • Skin Contact: Wash with soap and water.[1][2][4][5][6][7] Do not use alcohol (ethanol/isopropanol); alcohols increase skin permeability and may drive the toxin deeper into the dermis.

  • Inhalation: Move to fresh air. If wheezing occurs (sensitization sign), seek medical attention immediately.

References

  • Fisher Scientific. (2024). Safety Data Sheet: 2-Phenoxyacetamide. Retrieved from

  • Sigma-Aldrich. (2025).[4] Safety Data Sheet: Acetamide (CAS 60-35-5).[3][8] Retrieved from

  • PubChem. (n.d.). Compound Summary: 2-(3-Formylphenoxy)acetamide.[9][10][11] National Library of Medicine. Retrieved from

  • Cameo Chemicals. (n.d.). Phenoxyacetic Acid Derivative Pesticide, Liquid, Toxic.[12] NOAA. Retrieved from

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.